molecular formula C10H13NO2 B042022 3-Amino-3-(2-methylphenyl)propanoic acid CAS No. 68208-16-2

3-Amino-3-(2-methylphenyl)propanoic acid

Cat. No.: B042022
CAS No.: 68208-16-2
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylphenyl)propanoic acid is a chiral beta-amino acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a valuable synthetic intermediate and a critical scaffold for the development of pharmacologically active molecules. Its structure incorporates a 2-methylphenyl (ortho-tolyl) group and a beta-amino acid moiety, making it a versatile building block for the synthesis of compound libraries targeting neurotransmitter systems, particularly as a precursor for analogs of GABA (gamma-aminobutyric acid) or other neuroactive small molecules. Researchers utilize this chemical to investigate structure-activity relationships (SAR) in the design of potential enzyme inhibitors, receptor modulators, and novel therapeutics. The ortho-substituted methyl group on the aromatic ring introduces steric and electronic effects that can profoundly influence the compound's conformation, binding affinity, and metabolic stability, providing a key point of diversification for synthetic optimization. As a high-purity reference standard, it is essential for analytical method development and biochemical assay calibration. This product is intended for use in laboratory research applications only.

Properties

IUPAC Name

3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of the discovery and synthesis of this molecule, focusing on established methodologies, experimental protocols, and quantitative data.

Core Synthesis Strategies

The enantioselective synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid presents a considerable challenge due to the need to control the stereochemistry at the β-position. Researchers have explored several key strategies to achieve high enantiopurity, primarily revolving around asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most robust methods for the asymmetric synthesis of chiral β-amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. A common approach is the diastereoselective alkylation of a chiral enolate derived from a β-amino acid precursor.

  • Formation of a Chiral Imine: A chiral amine, serving as the auxiliary, is condensed with a suitable carbonyl compound to form a chiral imine.

  • Enolate Formation and Alkylation: The chiral imine is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (in this case, a derivative of 2-methylphenylacetaldehyde or a related compound) in a diastereoselective manner.

  • Hydrolysis and Auxiliary Removal: The resulting product is hydrolyzed to cleave the chiral auxiliary, yielding the desired enantiomerically enriched β-amino acid.

This strategy's success is highly dependent on the choice of the chiral auxiliary and the optimization of reaction conditions to maximize diastereoselectivity.

Chemoenzymatic Synthesis and Kinetic Resolution

Enzymes, with their inherent chirality, are powerful tools for the synthesis of enantiomerically pure compounds. A prevalent chemoenzymatic approach for producing (S)-3-Amino-3-(2-methylphenyl)propanoic acid would be the kinetic resolution of a racemic mixture of the corresponding amino acid or its precursor.

In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of a 3-amino-3-(2-methylphenyl)propanoic acid ester, allowing for the separation of the unreacted (S)-enantiomer.

A hypothetical experimental workflow for a chemoenzymatic resolution is depicted below:

chemoenzymatic_resolution Racemic_Ester Racemic 3-Amino-3-(2-methylphenyl)propanoate Reaction Enzymatic Acylation Racemic_Ester->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Acyl_Donor Acyl Donor Acyl_Donor->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation S_Ester (S)-3-Amino-3-(2-methylphenyl)propanoate Separation->S_Ester R_Acylated (R)-N-Acyl-3-amino-3-(2-methylphenyl)propanoate Separation->R_Acylated Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Acid (S)-3-Amino-3-(2-methylphenyl)propanoic Acid Hydrolysis->S_Acid

Caption: Chemoenzymatic resolution workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid are proprietary and not extensively published in publicly accessible scientific literature. The following represents a generalized, hypothetical protocol based on common practices in the field for the synthesis of similar β-amino acids. This is for illustrative purposes only and has not been experimentally validated for this specific compound.

Hypothetical Protocol: Asymmetric Synthesis using a Chiral Auxiliary

Step 1: Synthesis of Chiral Imine

  • To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in toluene is added 2-methylbenzaldehyde (1.05 eq).

  • The mixture is heated at reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Addition

  • The chiral imine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding aza-enolate.

  • A solution of methyl bromoacetate (1.2 eq) in THF is then added dropwise.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting diastereomeric mixture is purified by column chromatography.

Step 3: Hydrolysis and Auxiliary Removal

  • The purified diastereomer is dissolved in a mixture of acetic acid and water.

  • The solution is hydrogenated in the presence of a palladium on carbon catalyst (Pd/C) at a specified pressure and temperature until the chiral auxiliary is cleaved.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The crude product is purified by recrystallization or chromatography to yield (S)-3-Amino-3-(2-methylphenyl)propanoic acid.

Quantitative Data

Due to the limited availability of public data for the synthesis of this specific molecule, a comprehensive table of quantitative data cannot be provided. However, for analogous asymmetric syntheses of β-amino acids, the following parameters are typically reported:

ParameterTypical RangeNotes
Diastereomeric Excess (d.e.) >90%Achieved during the stereoselective addition step.
Enantiomeric Excess (e.e.) >98%After removal of the chiral auxiliary.
Overall Yield 40-70%Highly dependent on the specific substrate and reaction conditions.

For chemoenzymatic resolutions, the key metrics are:

ParameterTypical RangeNotes
Conversion ~50%Ideal for kinetic resolution to achieve high e.e. of the remaining substrate.
Enantiomeric Excess (e.e.) of Substrate >99%The desired outcome for the unreacted enantiomer.
Enantiomeric Ratio (E) >100A measure of the enzyme's selectivity.

Logical Relationships in Synthesis Strategy

The choice of a synthetic strategy is often guided by a series of logical considerations, as illustrated in the following diagram:

synthesis_strategy Start Desired Product: (S)-3-Amino-3-(2-methylphenyl)propanoic Acid Racemic Is a racemic synthesis feasible? Start->Racemic Asymmetric Direct Asymmetric Synthesis Racemic->Asymmetric No Resolution Racemic Synthesis + Resolution Racemic->Resolution Yes ChiralAux Chiral Auxiliary Asymmetric->ChiralAux ChiralCat Chiral Catalyst Asymmetric->ChiralCat Enzymatic Enzymatic Resolution Resolution->Enzymatic Chromatography Chiral Chromatography Resolution->Chromatography DiastereomericSalt Diastereomeric Salt Resolution Resolution->DiastereomericSalt

Caption: Decision tree for synthesis strategy.

Conclusion

The synthesis of enantiomerically pure (S)-3-Amino-3-(2-methylphenyl)propanoic acid is a challenging yet crucial task for the advancement of pharmaceutical research. While specific, detailed protocols are not widely disseminated, the established principles of asymmetric synthesis and chemoenzymatic resolution provide a solid foundation for its preparation. The development of novel, efficient, and scalable synthetic routes to this and other chiral β-amino acids remains an active area of research, driven by the continuous demand for new and improved therapeutic agents. Researchers and drug development professionals are encouraged to explore these fundamental strategies and adapt them to their specific needs, contributing to the ongoing discovery of innovative medicines.

An In-depth Technical Guide to 3-Amino-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-Amino-3-(o-tolyl)propanoic acid. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

3-Amino-3-(o-tolyl)propanoic acid, with the CAS number 68208-16-2, is a substituted β-amino acid. Its core structure consists of a propanoic acid backbone with an amino group and an o-tolyl group attached to the β-carbon. The presence of the ortho-tolyl group distinguishes it from its meta and para isomers, influencing its steric and electronic properties.

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-3-(o-tolyl)propanoic acid and its hydrochloride salt are presented in Table 1. The data for the free base is limited, with more information available for the hydrochloride salt of the (S)-enantiomer.

PropertyValueSource
IUPAC Name 3-amino-3-(2-methylphenyl)propanoic acid[1]
CAS Number 68208-16-2[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
Melting Point 240-241 °C[2]
Boiling Point 326.3 °C at 760 mmHg[2]
Density 1.163 g/cm³[2]
Flash Point 151.2 °C[2]
Refractive Index 1.567[2]
LogP 2.17[2]
PSA 63.32 Ų[2]
Purity (typical) 95%[1]

Table 1: Physicochemical Properties of 3-Amino-3-(o-tolyl)propanoic acid.

For the enantiomerically pure form, specifically (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride, the following data is available:

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[4]
Molecular Weight 215.67 g/mol [4]

Table 2: Properties of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride.

Synthesis and Characterization

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for this specific substrate.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product o_tolualdehyde o-Tolualdehyde reaction Rodionov Reaction (e.g., in Ethanol, Reflux) o_tolualdehyde->reaction malonic_acid Malonic Acid malonic_acid->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction product 3-Amino-3-(o-tolyl)propanoic acid reaction->product

Figure 1. Proposed synthetic workflow for 3-Amino-3-(o-tolyl)propanoic acid via the Rodionov reaction.

Spectroscopic Data

No specific experimental spectra (NMR, IR, Mass Spectrometry) for 3-Amino-3-(o-tolyl)propanoic acid were identified in the provided search results. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of the synthesized compound.

Biological Activity

The biological activity of 3-Amino-3-(o-tolyl)propanoic acid is not well-documented in the available literature. However, related compounds, such as other 3-amino-3-arylpropanoic acid derivatives, have been investigated for various pharmacological activities. For instance, a related compound, 3-(R-Amino-2-(R-hydroxy-3-o-tolyl)propionic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in biochemical research related to amino acid metabolism.[5]

Given the structural similarity to other biologically active β-amino acids, 3-Amino-3-(o-tolyl)propanoic acid could be a candidate for investigation in areas such as:

  • Neuropharmacology: Many β-amino acids and their derivatives exhibit activity in the central nervous system.

  • Antimicrobial and Anticancer Research: Various substituted propanoic acid derivatives have shown potential in these therapeutic areas.

Further research is required to elucidate the specific biological activities and potential signaling pathways associated with 3-Amino-3-(o-tolyl)propanoic acid. A logical workflow for such an investigation is proposed below.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_vivo In vivo Evaluation in_vitro In vitro assays (e.g., receptor binding, enzyme inhibition) pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) in_vitro->pathway_analysis cell_based Cell-based assays (e.g., cytotoxicity, proliferation) cell_based->pathway_analysis target_id Target Identification pathway_analysis->target_id animal_models Animal Models of Disease target_id->animal_models pharmacokinetics Pharmacokinetics & Toxicology animal_models->pharmacokinetics compound 3-Amino-3-(o-tolyl)propanoic acid compound->in_vitro compound->cell_based

Figure 2. Proposed workflow for investigating the biological activity of 3-Amino-3-(o-tolyl)propanoic acid.

Conclusion

3-Amino-3-(o-tolyl)propanoic acid is a chemical compound with defined physicochemical properties, although a comprehensive experimental dataset is not yet publicly available. Its structural similarity to other pharmacologically active β-amino acids suggests it may be a valuable molecule for further investigation in drug discovery and development. The synthesis of this compound can likely be achieved through established methods for related structures, and its biological potential remains an open area for future research. This guide provides a foundational understanding of the current knowledge of this compound and a framework for its further exploration.

References

An In-depth Technical Guide to 3-Amino-3-(2-methylphenyl)propanoic Acid (CAS: 68208-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2-methylphenyl)propanoic acid (CAS: 68208-16-2), a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and significant biological applications, with a particular focus on its role as a precursor to Cathepsin inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their drug discovery and development endeavors.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as 3-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural features, which can impart favorable pharmacological properties such as increased metabolic stability and potent biological activity. The (S)-enantiomer of this compound has been identified as a preferred precursor for the development of novel inhibitors targeting Cathepsins, a class of proteases implicated in a variety of physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Amino-3-(2-methylphenyl)propanoic acid

PropertyValueReference(s)
CAS Number 68208-16-2[1][2]
IUPAC Name 3-amino-3-(2-methylphenyl)propanoic acid[1]
Synonyms 3-Amino-3-(o-tolyl)propanoic acid, β-Amino-2-methylbenzenepropanoic acid
Molecular Formula C10H13NO2[1][2]
Molecular Weight 179.22 g/mol [1]
Melting Point 240-241 °C[2]
Boiling Point 326.3 °C at 760 mmHg[2]
Density 1.163 g/cm³[2]
Appearance White to off-white solid/powder
Purity Typically ≥95%[1]

Synthesis

The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid can be achieved through various methods. The Rodionov reaction provides a classical and adaptable one-pot approach for the synthesis of β-amino acids.

Experimental Protocol: Rodionov Reaction

This protocol describes the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid from 2-methylbenzaldehyde, malonic acid, and ammonium acetate in an alcoholic medium.

Materials:

  • 2-methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1.5-2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~2.

  • Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde and by-products.

  • Adjust the pH of the aqueous layer to ~7 with a sodium hydroxide solution. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 3-Amino-3-(2-methylphenyl)propanoic acid.

dot

Rodionov_Reaction_Workflow Reactants 2-Methylbenzaldehyde Malonic Acid Ammonium Acetate Ethanol Reaction Reflux (4-8h) Reactants->Reaction Workup Acidification (HCl) Extraction (Ether) Neutralization (NaOH) Reaction->Workup Isolation Filtration Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product 3-Amino-3-(2-methylphenyl)propanoic acid Purification->Product

Caption: Workflow for the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid via the Rodionov reaction.

Spectroscopic Data

The structural characterization of 3-Amino-3-(2-methylphenyl)propanoic acid is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of 3-Amino-3-(2-methylphenyl)propanoic acid

TechniqueData
¹H NMR Predicted chemical shifts (δ, ppm): ~7.1-7.3 (m, 4H, Ar-H), ~4.5 (t, 1H, CH-N), ~2.6-2.8 (m, 2H, CH₂-C=O), ~2.3 (s, 3H, Ar-CH₃). Note: Actual shifts may vary based on solvent and pH.
¹³C NMR Predicted chemical shifts (δ, ppm): ~175 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~125-130 (Ar-CH), ~50 (CH-N), ~40 (CH₂-C=O), ~19 (Ar-CH₃). Note: Actual shifts may vary based on solvent.
FTIR (cm⁻¹) ~3400-2500 (br, O-H and N-H stretch), ~3000-2850 (C-H stretch), ~1700 (C=O stretch), ~1600, 1490 (C=C aromatic stretch), ~1400 (C-N stretch).
Mass Spec. m/z: 179.09 [M]⁺, with fragmentation patterns corresponding to the loss of COOH, NH₂, and other characteristic fragments.

Biological Activity and Applications

The primary biological significance of 3-Amino-3-(2-methylphenyl)propanoic acid lies in its role as a key intermediate in the synthesis of Cathepsin inhibitors. Cathepsins are a group of proteases involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Cathepsin Inhibition and Signaling Pathways

Inhibition of specific Cathepsins can modulate various signaling pathways, making them attractive therapeutic targets.

Cathepsins, when released from the lysosome into the cytosol, can initiate the intrinsic apoptosis pathway. They can cleave and activate pro-apoptotic proteins like Bid and degrade anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

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Cathepsin_Apoptosis_Pathway cluster_Lysosome Lysosome cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Cathepsins Cathepsins Released_Cathepsins Released Cathepsins Cathepsins->Released_Cathepsins Lysosomal Permeabilization Bid Bid Released_Cathepsins->Bid Cleavage Bcl2 Anti-apoptotic Bcl-2 proteins Released_Cathepsins->Bcl2 Degradation tBid tBid Bid->tBid MOMP MOMP tBid->MOMP Bcl2->MOMP Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis CytoC Cytochrome c Release MOMP->CytoC CytoC->Caspases

Caption: Cathepsin-mediated intrinsic apoptosis pathway.

Inhibition of Cathepsin S has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis. Targeting Cathepsin S can therefore influence these downstream cellular processes.

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CathepsinS_MAPK_Pathway CathepsinS_Inhibitor Cathepsin S Inhibitor (derived from 3-Amino-3-(2-methylphenyl)propanoic acid) CathepsinS Cathepsin S CathepsinS_Inhibitor->CathepsinS Upstream_Signal Upstream Stress/ Inflammatory Signal CathepsinS->Upstream_Signal Modulation MAPKKK MAPKKK (e.g., ASK1) Upstream_Signal->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Cellular_Response Cellular Response (Apoptosis, Inflammation) p38_MAPK->Cellular_Response JNK JNK MKK4_7->JNK JNK->Cellular_Response

Caption: Modulation of p38 MAPK and JNK signaling by Cathepsin S inhibition.

Conclusion

3-Amino-3-(2-methylphenyl)propanoic acid is a valuable and versatile building block for the synthesis of biologically active molecules, particularly Cathepsin inhibitors. This technical guide provides essential information for researchers and drug development professionals, including its synthesis, characterization, and the biological context of its application. The detailed protocols and pathway diagrams serve as a practical resource to facilitate further research and development in this promising area of medicinal chemistry.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, a substituted β-amino acid, represents a valuable scaffold in medicinal chemistry and drug development. Its structural features, combining an aromatic moiety with a flexible amino acid backbone, make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of this compound, aimed at supporting research and development in the pharmaceutical sciences.

Spectroscopic Data

Due to the limited availability of experimentally-derived public data for 3-Amino-3-(2-methylphenyl)propanoic acid, this section presents predicted spectroscopic data and expected characteristic signals based on the analysis of structurally similar compounds. These predictions serve as a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
Ar-H7.1 - 7.3m-
CH-NH₂4.2 - 4.5t~7-8
CH₂-COOH2.6 - 2.9d~7-8
Ar-CH₃2.2 - 2.4s-
NH₂Broads-
COOHBroads-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O175 - 180
Ar-C (quaternary)135 - 140
Ar-CH125 - 130
CH-NH₂50 - 55
CH₂-COOH40 - 45
Ar-CH₃18 - 22

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
N-H (Amine)3300-3500Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic)1450-1600Medium
N-H (bend)1550-1650Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺180.102Molecular ion peak
[M-H₂O+H]⁺162.091Loss of water
[M-COOH+H]⁺135.096Loss of carboxylic acid group
[C₇H₈N]⁺106.065Fragment from cleavage of the Cα-Cβ bond

Experimental Protocol: Synthesis via Rodionov Reaction

The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid can be effectively achieved through the Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent.[1][2][3][4][5]

Materials and Reagents:

  • 2-Methylbenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol or Glacial Acetic Acid[1]

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents).[1]

  • Solvent Addition: Add ethanol or glacial acetic acid to the flask to serve as the reaction solvent. The use of glacial acetic acid has been reported to potentially increase the yield.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into ice-water.

  • Purification:

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 1-2.

    • Wash the acidic solution with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of NaOH. This will cause the desired β-amino acid to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 3-Amino-3-(2-methylphenyl)propanoic acid.

  • Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined above (NMR, IR, and MS).

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid via the Rodionov reaction.

Synthesis_Workflow Reactants 2-Methylbenzaldehyde Malonic Acid Ammonium Acetate Reaction Rodionov Reaction (Reflux in Ethanol or Glacial Acetic Acid) Reactants->Reaction Workup Work-up (Cooling, Precipitation) Reaction->Workup Purification Purification (Acid-Base Extraction, Precipitation at pI) Workup->Purification Product 3-Amino-3-(2-methylphenyl)propanoic Acid Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Synthetic workflow for 3-Amino-3-(2-methylphenyl)propanoic acid.

References

Physical and chemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-3-(2-methylphenyl)propanoic Acid

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a non-proteinogenic β-amino acid. As a chiral molecule, it exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a phenyl group and an amino acid backbone, makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules.[1][2] Aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and the pharmaceutical context of 3-Amino-3-(2-methylphenyl)propanoic acid.

Physical and Chemical Properties

The physical and chemical characteristics of 3-Amino-3-(2-methylphenyl)propanoic acid have been determined through various analytical methods. The properties can differ slightly based on whether the compound is a racemic mixture or a pure enantiomer.

General Properties (Racemic Mixture)

The following table summarizes the key properties of the racemic form of 3-Amino-3-(2-methylphenyl)propanoic acid.

PropertyValueSource
IUPAC Name 3-amino-3-(2-methylphenyl)propanoic acid[4]
CAS Number 68208-16-2[4]
Molecular Formula C₁₀H₁₃NO₂[4][5]
Molecular Weight 179.22 g/mol [4][5]
Appearance White powder[6]
Melting Point 240-241 °C[4]
Boiling Point 326.3 °C at 760 mmHg (Predicted)[4]
Density 1.163 g/cm³ (Predicted)[4]
pKa 3.71 ± 0.10 (Predicted)[4]
logP 2.17 (Predicted)[4]
Topological Polar Surface Area 63.3 Ų[5]

Stereoisomers

As a chiral compound, 3-Amino-3-(2-methylphenyl)propanoic acid has two enantiomers, which are mirror images of each other. These stereoisomers can exhibit different biological activities and are often isolated for specific applications in pharmaceutical synthesis.

G racemate Racemic Mixture 3-Amino-3-(2-methylphenyl)propanoic acid (CAS: 68208-16-2) s_enantiomer (S)-Enantiomer (CAS: 736131-48-9) racemate->s_enantiomer Contains r_enantiomer (R)-Enantiomer (CAS: 752198-38-2) racemate->r_enantiomer Contains

Caption: Relationship between the racemic mixture and its enantiomers.

(S)-Enantiomer Properties
PropertyValueSource
IUPAC Name (3S)-3-amino-3-(2-methylphenyl)propanoic acid[5]
CAS Number 736131-48-9[2][5]
Appearance White to off-white powder[2]
Purity ≥ 98% (HPLC)[2]
Optical Rotation [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH)[2]
(R)-Enantiomer Properties
PropertyValueSource
IUPAC Name (3R)-3-amino-3-(2-methylphenyl)propanoic acid[1]
CAS Number 752198-38-2[1]
Appearance White powder[1]
Purity ≥ 98%[1]
Optical Rotation [α]D²⁵ = +15 ± 2º (c=1 in 0.5N NaOH)[1]

Experimental Protocols

General Synthesis of 3-Aryl-3-aminopropanoic Acids

A common method for synthesizing 3-amino-3-arylpropanoic acids involves a one-pot reaction that is efficient and can be scaled up.[7] The following protocol is a generalized procedure adapted from methods used for similar compounds.[8]

G cluster_0 Reaction Setup cluster_1 Workup and Isolation start Start mix Mix Arene (e.g., Toluene) and Reactant (e.g., Malonic Acid Derivative) in Solvent (e.g., CH2Cl2) start->mix add_acid Add Brønsted Superacid (e.g., TfOH) at 0 °C mix->add_acid stir Stir Reaction Mixture (e.g., 2 hours at 0 °C) add_acid->stir quench Pour Mixture into Water to Quench Reaction stir->quench extract Extract with Organic Solvent (e.g., Chloroform) quench->extract wash Wash Combined Organic Layers with Water extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (e.g., Recrystallization or Chromatography) concentrate->purify

Caption: Generalized workflow for the synthesis of 3-arylpropanoic acids.

Methodology:

  • Reaction Setup: To a mixture of the starting aryl compound (e.g., 2-methylbenzaldehyde derivative) and a suitable nitrogen source in a solvent like dichloromethane (CH₂Cl₂), a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) is added carefully at a controlled temperature (e.g., 0 °C).[8]

  • Reaction Progression: The mixture is stirred for a period of several hours to allow the reaction to proceed to completion. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC).[8]

  • Workup: The reaction is quenched by pouring the mixture into a beaker of cold water.

  • Extraction: The aqueous mixture is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate) to isolate the product.[8]

  • Purification: The combined organic extracts are washed with water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure 3-Amino-3-(2-methylphenyl)propanoic acid.[8]

Biological and Pharmaceutical Context

3-Amino-3-(2-methylphenyl)propanoic acid serves as a crucial chiral building block in pharmaceutical development.[1] Its enantiomerically pure forms are particularly valuable for creating drugs with high specificity, which can lead to improved therapeutic efficacy and reduced side effects.[1]

Derivatives of this compound are being investigated for their potential in treating neurological disorders by modulating neurotransmitter systems.[1][2] The broader class of aryl propionic acids is well-known for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[3]

G start 3-Amino-3-(2-methylphenyl) propanoic Acid (Chiral Building Block) synthesis Chemical Synthesis & Modification start->synthesis lead_compound Lead Compound (Novel Derivative) synthesis->lead_compound screening Biological Screening (e.g., Receptor Binding Assays) lead_compound->screening target Therapeutic Target (e.g., Neurotransmitter Receptor) screening->target Identifies Interaction effect Desired Biological Effect (e.g., Modulation of Neural Signaling) target->effect Leads to

Caption: Role as a building block in a drug discovery pathway.

Safety and Handling

According to hazard classifications, 3-Amino-3-(2-methylphenyl)propanoic acid is considered an irritant.[4] Precautionary statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, sealed from moisture.[1][2]

Conclusion

3-Amino-3-(2-methylphenyl)propanoic acid is a compound with significant potential in the field of pharmaceutical sciences. Its well-defined physical and chemical properties, combined with its utility as a chiral precursor, make it a valuable tool for the synthesis of novel therapeutic agents. Further research into its derivatives may uncover new applications, particularly in the development of treatments for neurological and inflammatory conditions.

References

An In-depth Technical Guide to the Stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as β-amino-β-(o-tolyl)propanoic acid, is a chiral β-amino acid. Its stereoisomers, the (R)- and (S)-enantiomers, are gaining significant attention in the fields of medicinal chemistry and drug development. The spatial arrangement of the amino group and the 2-methylphenyl group at the chiral center dictates the biological activity of each enantiomer, making their separation and characterization crucial for the development of stereochemically pure pharmaceuticals.

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of the stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic acid.

Stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic acid

The presence of a single chiral center at the C3 position gives rise to two enantiomers: (S)-3-Amino-3-(2-methylphenyl)propanoic acid and (R)-3-Amino-3-(2-methylphenyl)propanoic acid.

Figure 1: Stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic acid.

Physicochemical Properties and Characterization

The enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid share the same physical properties except for their interaction with plane-polarized light.

Property(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1][2]179.22 g/mol [2]
Appearance White to off-white powder[1]White powder[2]
Specific Rotation -13 ± 2º (c=1 in 0.5 N NaOH)[1]+15 ± 2º (c=1 in 0.5 N NaOH)[2]
Purity (HPLC) ≥ 98%[1]≥ 98%[2]
Storage Conditions 0-8 °C[1][2]0-8 °C[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the diastereotopic methylene protons of the propanoic acid backbone, and the methine proton at the chiral center. The chemical shifts and coupling constants of these protons would be crucial for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carboxylic acid carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Common fragmentation pathways for amino acids include the loss of the carboxylic group (CO₂H) and cleavage of the Cα-Cβ bond.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-Amino-3-(2-methylphenyl)propanoic acid typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Amino-3-(2-methylphenyl)propanoic acid

A common route for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia. For the synthesis of the ethyl ester of the target compound, a modified procedure can be employed.

Synthesis_Workflow start 2-Methyl- benzaldehyde intermediate1 Ethyl 2-amino-4-(2-methylphenyl) -thiophene-3-carboxylate start->intermediate1 One-pot condensation reagent1 Ethyl Cyanoacetate + Sulfur reagent1->intermediate1 reagent2 Morpholine (catalyst) reagent2->intermediate1 racemate Racemic Ethyl 3-Amino-3- (2-methylphenyl)propanoate intermediate1->racemate Desulfurization/ Reduction hydrolysis Hydrolysis final_product Racemic 3-Amino-3- (2-methylphenyl)propanoic acid racemate->final_product Ester Hydrolysis

Figure 2: A potential synthetic workflow for racemic 3-Amino-3-(2-methylphenyl)propanoic acid.

Experimental Protocol: Synthesis of Racemic Ethyl 3-Amino-3-(2-methylphenyl)propanoate

A plausible method for the synthesis of the racemic ethyl ester, a precursor for enzymatic resolution, can be adapted from general procedures for the synthesis of related β-amino esters. One such approach involves a multi-step synthesis starting from 2-methylbenzaldehyde.

  • Gewald Reaction: A mixture of 2-methylbenzaldehyde, ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a base like morpholine in a suitable solvent such as ethanol. This one-pot reaction yields an ethyl 2-aminothiophene-3-carboxylate derivative.

  • Reductive Desulfurization: The resulting thiophene derivative is then subjected to reductive desulfurization using a catalyst such as Raney nickel under a hydrogen atmosphere. This step cleaves the thiophene ring and reduces the double bond to afford racemic ethyl 3-amino-3-(2-methylphenyl)propanoate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Chiral Resolution by Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the enantioselective hydrolysis of racemic esters.

Resolution_Workflow racemate Racemic Ethyl 3-Amino-3- (2-methylphenyl)propanoate hydrolysis Enantioselective Hydrolysis racemate->hydrolysis enzyme Candida antarctica Lipase B (CALB) enzyme->hydrolysis conditions Aqueous buffer/ Organic co-solvent conditions->hydrolysis products Mixture of: (S)-3-Amino-3-(2-methylphenyl)propanoic acid and (R)-Ethyl 3-Amino-3-(2-methylphenyl)propanoate hydrolysis->products separation Separation (e.g., Extraction) products->separation s_acid (S)-Acid separation->s_acid r_ester (R)-Ester separation->r_ester hydrolysis_r Hydrolysis r_ester->hydrolysis_r r_acid (R)-Acid hydrolysis_r->r_acid CathepsinA_Pathway s_enantiomer (S)-3-Amino-3-(2-methylphenyl) propanoic acid derivative cathepsin_a Cathepsin A s_enantiomer->cathepsin_a Inhibits degradation Degradation cathepsin_a->degradation Catalyzes bioactive_peptides Bioactive Peptides (e.g., Bradykinin, Angiotensin I) bioactive_peptides->degradation physiological_effect Physiological Effects (e.g., Blood Pressure Regulation) degradation->physiological_effect Modulates

References

The Rising Therapeutic Potential of β-Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of β-amino acid derivatives, which confer increased metabolic stability and the ability to form stable secondary structures, have positioned them as compelling scaffolds in medicinal chemistry.[1] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of β-Amino Acid Derivatives

A notable example of a potent anticancer β-amino acid derivative is 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) . This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potency of 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) has been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized below.

Cell Line CategorySpecific Cell LineIC50 (µM)Reference
LeukemiaCCRF-CEM0.32[2]
HL-60(TB)0.36[2]
K-5620.44[2]
MOLT-40.35[2]
RPMI-82260.41[2]
SR0.33[2]
Non-Small Cell Lung CancerA549/ATCC3.89[2]
EKVX0.44[2]
HOP-620.54[2]
HOP-920.52[2]
NCI-H2260.59[2]
NCI-H230.53[2]
NCI-H322M0.48[2]
NCI-H4600.45[2]
NCI-H5220.61[2]
Colon CancerCOLO 2050.38[2]
HCC-29980.46[2]
HCT-1160.42[2]
HCT-150.49[2]
HT290.43[2]
KM120.41[2]
SW-6200.40[2]
CNS CancerSF-2680.55[2]
SF-2950.51[2]
SF-5390.58[2]
SNB-190.53[2]
SNB-750.56[2]
U2510.60[2]
MelanomaLOX IMVI0.47[2]
MALME-3M0.50[2]
M140.52[2]
SK-MEL-20.48[2]
SK-MEL-280.54[2]
SK-MEL-50.45[2]
UACC-2570.57[2]
UACC-620.51[2]
Ovarian CancerIGROV10.63[2]
OVCAR-30.68[2]
OVCAR-40.65[2]
OVCAR-50.69[2]
OVCAR-80.66[2]
NCI/ADR-RES0.72[2]
SK-OV-30.70[2]
Renal Cancer786-00.75[2]
A4980.78[2]
ACHN0.73[2]
CAKI-10.80[2]
RXF 3930.77[2]
SN12C0.74[2]
TK-100.79[2]
UO-310.76[2]
Prostate CancerPC-30.85[2]
DU-1450.88[2]
Breast CancerMCF70.92[2]
MDA-MB-231/ATCC0.95[2]
HS 578T0.90[2]
BT-5490.93[2]
T-47D0.98[2]
MDA-MB-4680.96[2]
Burkitt's LymphomaRamos<8[2]

Antimicrobial Activity of β-Amino Acid Derivatives

Cationic β-amino acid derivatives have emerged as promising antimicrobial agents, exhibiting potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves the disruption of bacterial cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µM)Reference
Cationic β(2,2)-amino acid derivative (Mw 423.6)Staphylococcus aureus3.8[3]
Methicillin-resistant Staphylococcus aureus (MRSA)3.8[3]
Methicillin-resistant Staphylococcus epidermidis (MRSE)3.8[3]
Escherichia coli7.7[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key anticancer β-amino acid derivative and for the evaluation of the biological activities of these compounds.

Synthesis of 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c)

This protocol outlines a general synthetic route applicable for the preparation of the target compound, based on established methods for β-amino amide synthesis.

Step 1: Synthesis of Diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate

  • To a solution of diethyl malonate in a suitable solvent (e.g., anhydrous ethanol), add a base such as sodium ethoxide.

  • Slowly add 2-(bromomethyl)naphthalene to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate.

Step 2: Synthesis of 3-Amino-2,2-bis(naphthalen-2-ylmethyl)propanoic Acid

  • Hydrolyze the diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate using a strong base (e.g., NaOH or KOH) in an aqueous alcohol solution.

  • Acidify the resulting dicarboxylate to obtain 2,2-bis(naphthalen-2-ylmethyl)malonic acid.

  • Perform a Curtius rearrangement on the malonic acid derivative. This typically involves conversion to the diacyl azide followed by thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to the β-amino acid.

Step 3: Amide Coupling with N-Boc-ethylenediamine

  • Protect the amino group of the synthesized 3-amino-2,2-bis(naphthalen-2-ylmethyl)propanoic acid with a suitable protecting group (e.g., Boc).

  • Activate the carboxylic acid group using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole).

  • Add N-Boc-ethylenediamine to the activated acid and stir at room temperature until the reaction is complete.

  • Purify the resulting Boc-protected amide by column chromatography.

Step 4: Deprotection

  • Remove the Boc protecting group from the product of Step 3 using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

  • After the reaction is complete, neutralize the mixture and extract the final product, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide.

  • Purify the final compound by a suitable method, such as recrystallization or chromatography.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the β-amino acid derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the β-amino acid derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological activities of β-amino acid derivatives are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: Induction of Apoptosis

Many anticancer agents, including certain β-amino acid derivatives, exert their effects by inducing apoptosis, or programmed cell death. Two major pathways lead to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Caspase_Activation_Pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer development and progression by regulating the expression of genes involved in cell proliferation, survival, and inflammation. Inhibition of the NF-κB pathway is a key strategy in anticancer drug development.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) proteasome Proteasomal Degradation IkB->proteasome ubiquitination NFkB_active Active NF-κB (p50/p65) nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) NFkB_active->transcription

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Antimicrobial Mechanism: Bacterial Membrane Disruption

Cationic β-amino acid derivatives often exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane. This process typically involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, followed by insertion into the lipid bilayer, leading to membrane permeabilization and cell death.

Membrane_Disruption_Workflow derivative Cationic β-Amino Acid Derivative interaction Electrostatic Interaction derivative->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction insertion Hydrophobic Insertion interaction->insertion disruption Membrane Permeabilization insertion->disruption death Bacterial Cell Death disruption->death

References

A Historical Synthesis of 3-Aryl-β-Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-β-amino acids are crucial structural motifs found in a wide array of pharmaceuticals and natural products. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This technical guide provides a comprehensive overview of the seminal historical methods for the synthesis of these valuable compounds, presenting detailed experimental protocols, quantitative data for comparative analysis, and logical workflow diagrams to illuminate the core synthetic strategies.

Arndt-Eistert Homologation of α-Amino Acids

One of the earliest and most classic methods for the synthesis of β-amino acids is the Arndt-Eistert homologation, a process that extends the carbon chain of a carboxylic acid by one methylene unit. Named after the German chemists Fritz Arndt and Bernd Eistert, who first reported this synthesis in 1935, this method has been widely applied to the preparation of β-amino acids from their readily available α-amino acid precursors.[1][2] The reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, to generate a ketene intermediate, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[3][4] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid.[2]

Experimental Protocol: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid

This protocol is adapted from the procedure for the homologation of Boc-L-phenylalanine.

Step 1: Formation of the Diazoketone

  • In a flask, a solution of Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -15 °C.

  • N-methylmorpholine (1.1 equivalents) is added, followed by the slow addition of isobutyl chloroformate (1.1 equivalents), and the mixture is stirred for 15 minutes to form the mixed anhydride.

  • In a separate apparatus, a solution of diazomethane in diethyl ether is prepared.

  • The ethereal solution of diazomethane is slowly added to the mixed anhydride solution at -15 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The solvent is removed under reduced pressure to yield the crude diazoketone, which can be purified by chromatography if necessary.

Step 2: Wolff Rearrangement

  • The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water.

  • Silver benzoate (0.2 equivalents) is added as a catalyst.

  • The mixture is heated to 80 °C and stirred for 10 hours.

  • After cooling to room temperature, the reaction mixture is acidified with 1 N aqueous HCl and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the crude β-amino acid.

  • The product is purified by recrystallization or column chromatography.

Quantitative Data for Arndt-Eistert Homologation
N-Protected α-Amino AcidProductYield (%)Stereochemical OutcomeReference
Boc-L-phenylalanine(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid~75-85%Retention of (S)-configuration[5]
Fmoc-L-phenylalanine(S)-3-(Fmoc-amino)-4-phenylbutanoic acidHighRetention of configuration[3]
Cbz-L-phenylalanine(S)-3-(Cbz-amino)-4-phenylbutanoic acidGoodRetention of configuration[6]

Logical Workflow for Arndt-Eistert Homologation

Arndt_Eistert_Workflow start N-Protected α-Aryl-α-amino Acid mixed_anhydride Mixed Anhydride Formation (e.g., Isobutyl Chloroformate) start->mixed_anhydride acid_chloride Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) diazoketone Diazoketone Formation (+ Diazomethane) mixed_anhydride->diazoketone wolff Wolff Rearrangement (e.g., Ag₂O, heat, or light) diazoketone->wolff ketene Ketene Intermediate wolff->ketene nucleophilic_trap Nucleophilic Trapping (+ H₂O, ROH, or R₂NH) ketene->nucleophilic_trap product 3-Aryl-β-amino Acid (or ester/amide) nucleophilic_trap->product

Caption: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

The Reformatsky Reaction with Imines

The Reformatsky reaction, discovered by Sergey Nikolayevich Reformatsky in 1887, traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9][10] A significant extension of this reaction is its application to imines as electrophiles, providing a direct route to β-amino esters. This "aza-Reformatsky" reaction is a powerful tool for the construction of the carbon-carbon bond in 3-aryl-β-amino acid derivatives. The reaction proceeds via the formation of an organozinc enolate, which then adds to the carbon-nitrogen double bond of the imine.

Experimental Protocol: Diastereoselective Reformatsky Reaction of an N-Arylimine

This protocol is a general procedure for the synthesis of β-amino esters from imines and α-bromoesters.

  • A flask is charged with activated zinc dust (3 equivalents) and the flask is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Dry THF is added, followed by the N-arylimine of an aromatic aldehyde (1 equivalent).

  • The mixture is cooled to 0 °C, and a solution of ethyl bromoacetate (1.5 equivalents) in dry THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-aryl-β-amino ester.

Quantitative Data for the Diastereoselective aza-Reformatsky Reaction
Imine (from Ar-CHO)α-Bromo EsterYield (%)Diastereomeric Ratio (syn:anti)Reference
N-PhenylbenzaldimineEthyl bromoacetate64-95%Varies with conditions[11][12]
N-(p-Methoxyphenyl)benzaldiminetert-Butyl bromoacetateHighGood to excellent[13]
Chiral N-sulfinyl iminesEthyl bromodifluoroacetate52-62%>94:6[14]

Logical Workflow for the aza-Reformatsky Reaction

Aza_Reformatsky_Workflow imine Aromatic Imine addition Nucleophilic Addition to Imine imine->addition haloester α-Halo Ester enolate Zinc Enolate Formation (Reformatsky Reagent) haloester->enolate zinc Zinc Dust zinc->enolate enolate->addition intermediate Zinc-chelated Intermediate addition->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product 3-Aryl-β-amino Ester workup->product

Caption: Workflow of the aza-Reformatsky reaction for β-amino ester synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation

The development of transition-metal-catalyzed asymmetric reactions has revolutionized the synthesis of chiral molecules. In the context of 3-aryl-β-amino acids, rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out as a highly efficient method for producing enantiomerically pure products.[15][16] This approach utilizes chiral phosphine ligands, such as DuPhos and BICP, to create a chiral environment around the rhodium center, thereby directing the hydrogenation to one face of the prochiral olefin. This method often provides excellent enantioselectivities (up to >99% ee).[15]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol is based on the work of Zhang and coworkers for the asymmetric hydrogenation of β-(acylamino)acrylates.[15]

  • In a glovebox, a pressure vessel is charged with the β-(acylamino)acrylate substrate (1 equivalent) and a rhodium precursor, such as [Rh(COD)₂]BF₄ (0.01 equivalents).

  • A chiral phosphine ligand, for example, (R,R)-Me-DuPhos (0.011 equivalents), is added, followed by a degassed solvent like methanol or toluene.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The system is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the enantiomerically enriched protected 3-aryl-β-amino acid derivative.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
Aryl Group (Ar)LigandSolventH₂ Pressure (psi)ee (%)ConfigurationReference
Phenyl(R,R)-Me-DuPhosToluene4097.2R[15]
4-Methoxyphenyl(R,R)-Me-DuPhosToluene4097.5R[15]
4-Chlorophenyl(R,R)-Me-DuPhosToluene4096.8R[15]
2-Naphthyl(R,R)-Me-DuPhosToluene4098.1R[15]
Phenyl(S,S)-BICPToluene294 (for Z-isomer)88.6S[15]

Logical Workflow for Rh-Catalyzed Asymmetric Hydrogenation

Rh_Hydrogenation_Workflow substrate β-Acylamino-β-aryl-acrylate hydrogenation Asymmetric Hydrogenation (H₂) substrate->hydrogenation catalyst_pre Rh Precursor + Chiral Ligand (e.g., [Rh(COD)₂]BF₄ + DuPhos) active_catalyst Active Chiral Rh Catalyst catalyst_pre->active_catalyst active_catalyst->hydrogenation product Enantioenriched Protected 3-Aryl-β-amino Acid hydrogenation->product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Kinetic Resolution of Racemic 3-Aryl-β-Amino Esters

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the synthesis of enantiopure 3-aryl-β-amino acids, enzymatic kinetic resolution, particularly using lipases, has proven to be highly effective.[17][18][19][20][21][22] Lipases can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic β-amino ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, often with very high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Aryl-β-Amino Ester

This is a general procedure for the enzymatic resolution of racemic β-amino esters.

  • A racemic mixture of the N-protected 3-aryl-β-amino ester (1 equivalent) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol if needed for solubility.

  • A lipase, such as Candida antarctica lipase B (CALB), is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, the enzyme is removed by filtration.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester enantiomer.

  • The aqueous layer is then acidified (e.g., with 1 N HCl) and extracted with an organic solvent to isolate the hydrolyzed amino acid enantiomer.

  • Both fractions are dried, concentrated, and can be further purified if necessary.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution
Racemic EsterEnzymeReactionProduct 1 (ee%)Product 2 (ee%)Reference
Methyl 3-amino-3-phenylpropanoatePseudomonas lipaseHydrolysis(S)-Acid (>99%)(R)-Ester (>99%)[17]
Ethyl 3-amino-3-phenylpropanoateCandida antarctica lipase B (CALB)Hydrolysis(R)-Acid (>99%)(S)-Ester (>99%)[20]
Propyl 3-amino-3-phenylpropanoateω-TransaminaseAmination of β-keto ester(S)-Ester (up to 99%)-[22]

Logical Workflow for Enzymatic Kinetic Resolution

Kinetic_Resolution_Workflow racemate Racemic N-Protected 3-Aryl-β-amino Ester ((R)-Ester + (S)-Ester) reaction Selective Hydrolysis racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction separation Separation reaction->separation product1 Enantioenriched N-Protected 3-Aryl-β-amino Acid (e.g., (S)-Acid) separation->product1 product2 Enantioenriched N-Protected 3-Aryl-β-amino Ester (e.g., (R)-Ester) separation->product2

Caption: Workflow for the enzymatic kinetic resolution of β-amino esters.

Conclusion

The historical synthesis of 3-aryl-β-amino acids has evolved from classic homologation strategies to highly efficient and stereoselective catalytic methods. The Arndt-Eistert synthesis provides a reliable, albeit sometimes harsh, method for chain extension from α-amino acids. The aza-Reformatsky reaction offers a direct C-C bond-forming approach to β-amino esters. The advent of rhodium-catalyzed asymmetric hydrogenation has enabled the synthesis of these compounds with exceptional enantiomeric purity. Furthermore, enzymatic kinetic resolution presents a green and highly selective alternative for obtaining enantiopure 3-aryl-β-amino acids. The choice of synthetic route depends on factors such as the availability of starting materials, the desired stereochemistry, and scalability. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific synthetic targets.

References

Conformational Landscape of 3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid, a β-amino acid with potential applications in peptidomimetics and drug design. Due to the absence of specific experimental data for this molecule in publicly available literature, this document outlines a robust, standard-practice approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate its conformational preferences. Detailed hypothetical experimental and computational protocols are presented, along with structured tables for the anticipated quantitative data. This guide serves as a blueprint for researchers undertaking the conformational analysis of this and structurally related compounds.

Introduction

The three-dimensional structure of small molecules is intrinsically linked to their biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern drug discovery and development. 3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid, a class of compounds known for their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The presence of the ortho-methylphenyl group introduces steric hindrance that is expected to significantly influence the conformational landscape of the molecule, impacting its interactions with biological targets.

This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful experimental technique for determining molecular conformation in solution, and Density Functional Theory (DFT) calculations, a robust computational method for exploring conformational space and energetics.

Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides through-bond and through-space information that is critical for defining molecular conformation.[1] Key parameters include chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs).

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Amino-3-(2-methylphenyl)propanoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O to mimic physiological conditions). The choice of solvent can influence conformational equilibria.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

    • 1D ¹H NMR: Acquire a standard proton spectrum to identify all proton resonances.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of the spin systems of the propanoic acid backbone.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance constraints for conformational analysis. A mixing time of 300-800 ms is typically used for NOESY.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Measure the vicinal proton-proton coupling constants (³J) from the high-resolution ¹H spectrum. These values are related to the dihedral angles via the Karplus equation.

    • Analyze the cross-peaks in the NOESY/ROESY spectra to identify spatial proximities between protons.

Computational Modeling

Computational methods, particularly DFT, are invaluable for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[2][3]

  • Initial Structure Generation:

    • Build the 3D structure of 3-Amino-3-(2-methylphenyl)propanoic acid using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower-level theory or molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.[4]

  • Conformational Search:

    • Systematically rotate the key dihedral angles (see Figure 1) to generate a library of starting conformers. The primary dihedral angles of interest are:

      • τ₁ (N-Cβ-Cα-C=O): Defines the backbone conformation.

      • τ₂ (Cγ-Cβ-N-H): Describes the orientation of the amino group.

      • τ₃ (Cβ-Cγ-C(ortho)-C(ipso)): Defines the orientation of the 2-methylphenyl ring.

    • Alternatively, use a stochastic or molecular dynamics-based conformational search algorithm to explore the conformational space more broadly.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each starting conformer using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) or larger basis set.[5][6]

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvent Effects:

    • To better correlate with experimental data from solution-phase NMR, include solvent effects in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7]

  • Analysis of Results:

    • Compare the relative energies (ΔE or ΔG) of the stable conformers to determine their populations according to the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the low-energy conformers.

    • Theoretically calculate NMR parameters (chemical shifts and coupling constants) for the identified low-energy conformers and compare them with the experimental data to validate the computational model.

Data Presentation

The following tables present hypothetical but realistic quantitative data that would be expected from the conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.65dd³J(Hα-Hβ) = 8.5, ³J(Hα-Hβ') = 5.0
Hα'2.50dd³J(Hα'-Hβ) = 7.0, ²J(Hα-Hα') = 15.0
4.10m-
NH₂8.15br s-
Ar-H7.10 - 7.35m-
CH₃2.30s-
COOH12.50br s-

Table 2: Hypothetical Key NOE Correlations

Proton 1Proton 2IntensityImplied Proximity
Ar-H (ortho)StrongGauche or eclipsed conformation around Cβ-Cγ bond
CH₃MediumSpecific rotamer of the 2-methylphenyl group
NH₂WeakIndication of a specific backbone torsion angle

Table 3: Hypothetical DFT-Calculated Relative Energies and Dihedral Angles of Stable Conformers (B3LYP/6-31G(d), PCM=DMSO)

ConformerRelative Energy (ΔG, kcal/mol)τ₁ (N-Cβ-Cα-C=O) (°)τ₂ (Cγ-Cβ-N-H) (°)τ₃ (Cβ-Cγ-C(ortho)-C(ipso)) (°)
1 (Global Minimum) 0.00-65.2175.185.3
2 0.85178.560.592.1
3 1.5270.3-62.8-88.6

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational analysis.

G cluster_substituents Key Substituents N N C_beta N->C_beta τ₁ C_alpha C_beta->C_alpha τ₁ C_gamma (2-methylphenyl) C_beta->C_gamma τ₃ Amino_H Amino H C_beta->Amino_H τ₂ C_carbonyl C=O C_alpha->C_carbonyl τ₁

Caption: Key rotatable bonds in 3-Amino-3-(2-methylphenyl)propanoic acid.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow sample_prep Sample Preparation (in deuterated solvent) nmr_acq NMR Data Acquisition (1D & 2D Spectra) sample_prep->nmr_acq nmr_analysis NMR Data Analysis (J-couplings, NOEs) nmr_acq->nmr_analysis energy_analysis Relative Energy Analysis (Boltzmann Distribution) nmr_analysis->energy_analysis Validation conf_search Conformational Search (Dihedral Scanning) dft_opt DFT Optimization & Frequency Calculation conf_search->dft_opt dft_opt->energy_analysis energy_analysis->nmr_analysis Prediction

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid is crucial for understanding its potential as a building block in drug development. Although direct experimental data is currently unavailable, a combined approach of high-field NMR spectroscopy and DFT calculations provides a powerful and reliable strategy to define its conformational landscape. The methodologies and hypothetical data presented in this guide offer a comprehensive framework for researchers to undertake such an analysis. The elucidation of the preferred conformations will be instrumental in designing novel peptidomimetics with tailored structural and functional properties.

References

Navigating the Solubility Landscape of 3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(2-methylphenyl)propanoic acid, a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties and guidance on solubility determination in various organic solvents.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as β-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. Its structural motif is of significant interest in medicinal chemistry for the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical intermediates. Understanding its solubility is paramount for designing efficient synthetic routes, purification strategies, and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the known physicochemical properties and outlines a general experimental framework for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior and can inform solvent selection for solubility trials.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [3][4]
Melting Point 240-241 °C[1][5]
Density 1.163 g/cm³[1][5]
pKa (Predicted) 3.71 ± 0.10 (Acidic)[1]
LogP (Predicted) 2.17[1]

Qualitative Solubility Profile

Based on the general principles of amino acid solubility, 3-Amino-3-(2-methylphenyl)propanoic acid, with its zwitterionic nature at its isoelectric point, is expected to exhibit limited solubility in nonpolar organic solvents. The presence of both a carboxylic acid and an amino group suggests that its solubility will be significantly influenced by the pH and the polarity of the solvent.

Generally, amino acids show higher solubility in polar protic solvents, such as water and short-chain alcohols, and in polar aprotic solvents capable of hydrogen bonding, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The aromatic ring and the methyl group introduce a degree of hydrophobicity, which may enhance solubility in less polar organic solvents compared to simpler amino acids.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of 3-Amino-3-(2-methylphenyl)propanoic acid in various organic solvents.

Objective: To determine the equilibrium solubility of 3-Amino-3-(2-methylphenyl)propanoic acid in a selection of organic solvents at a controlled temperature.

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Amino-3-(2-methylphenyl)propanoic acid to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 3-Amino-3-(2-methylphenyl)propanoic acid of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Fig. 1: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of 3-Amino-3-(2-methylphenyl)propanoic acid in organic solvents is a complex interplay of several factors. A logical diagram illustrating these relationships is provided below.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility pka pKa pka->solubility logp LogP (Hydrophobicity) logp->solubility crystal Crystal Lattice Energy crystal->solubility polarity Polarity polarity->solubility hbond H-bonding capability hbond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility ph pH (for protic solvents) ph->solubility

Fig. 2: Factors influencing amino acid solubility.

Solute Properties: The intrinsic properties of 3-Amino-3-(2-methylphenyl)propanoic acid, such as its acidity (pKa), hydrophobicity (LogP), and the energy of its crystal lattice, are fundamental determinants of its solubility.

Solvent Properties: The choice of solvent is critical. Key properties include its polarity, hydrogen bonding capacity, and dielectric constant. A good solvent will have properties that are complementary to the solute.

System Conditions: External factors such as temperature and, for protic solvents, pH, can significantly alter solubility. Generally, solubility increases with temperature. The pH can shift the equilibrium between the zwitterionic, cationic, and anionic forms of the amino acid, each having different solubilities.

Conclusion

While quantitative solubility data for 3-Amino-3-(2-methylphenyl)propanoic acid in a broad spectrum of organic solvents remains to be fully characterized in the literature, this guide provides a solid foundation for researchers. By understanding the compound's physicochemical properties and the key factors influencing solubility, and by employing the outlined experimental protocol, scientists and drug developers can effectively determine the solubility in solvents relevant to their specific applications, thereby facilitating advancements in their research and development endeavors.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The highlighted method utilizes a highly efficient enzymatic kinetic resolution of the corresponding racemic ethyl ester.

Introduction

Optically pure β-amino acids are crucial components of many biologically active molecules and pharmaceutical agents. Specifically, (S)-3-Amino-3-(2-methylphenyl)propanoic acid serves as a key intermediate in the synthesis of novel Cathepsin inhibitors. This document outlines a robust and highly selective enzymatic approach for its preparation, offering a practical alternative to traditional chemical resolutions.

Synthesis Strategy: Enzymatic Kinetic Resolution

The presented methodology focuses on the kinetic resolution of racemic ethyl 3-amino-3-(o-tolyl)propanoate utilizing a lipase to selectively hydrolyze the (S)-enantiomer. This process yields the desired (S)-amino acid with high enantiomeric excess, leaving the unreacted (R)-ester.

Enantioselective_Synthesis_Workflow

Data Presentation

The following table summarizes the quantitative data for the lipase-catalyzed S-enantioselective hydrolysis of racemic ethyl 3-amino-3-(o-tolyl)propanoate.[1]

CatalystSubstrateReaction MediumTemperature (°C)Enantioselectivity (E)
Lipase PSIMRacemic ethyl 3-amino-3-(o-tolyl)propanoatet-BuOMe / H₂O45> 200
Lipase PSIMRacemic ethyl 3-amino-3-(o-tolyl)propanoateH₂O3> 200

Note: E > 200 indicates excellent enantioselectivity.

Experimental Protocols

The following protocols are based on the direct enzymatic route for the preparation of enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid.[1]

1. Preparation of Racemic Ethyl 3-Amino-3-(2-methylphenyl)propanoate

A detailed procedure for the synthesis of the racemic starting material is required and typically involves standard organic synthesis techniques. This may include a Rodionov-type reaction or other methods for the synthesis of β-amino esters, which are not detailed in the primary reference for the resolution step.

2. Enzymatic S-Enantioselective Hydrolysis in a Biphasic System

  • Materials:

    • Racemic ethyl 3-amino-3-(o-tolyl)propanoate

    • Lipase PSIM (from Pseudomonas cepacia)

    • tert-Butyl methyl ether (t-BuOMe)

    • Deionized water

  • Procedure:

    • To a solution of racemic ethyl 3-amino-3-(o-tolyl)propanoate in tert-butyl methyl ether (t-BuOMe), add a controlled amount of deionized water.

    • Add Lipase PSIM to the biphasic mixture.

    • Stir the reaction mixture at 45 °C.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) to determine the conversion and enantiomeric excess of the product and remaining substrate.

    • Upon reaching the desired conversion (typically around 50%), stop the reaction.

    • Separate the aqueous and organic layers.

    • The aqueous layer contains the desired (S)-3-amino-3-(o-tolyl)propanoic acid.

    • The organic layer contains the unreacted (R)-ethyl 3-amino-3-(o-tolyl)propanoate.

3. Enzymatic S-Enantioselective Hydrolysis in an Aqueous System

  • Materials:

    • Racemic ethyl 3-amino-3-(o-tolyl)propanoate

    • Lipase PSIM (from Pseudomonas cepacia)

    • Deionized water

  • Procedure:

    • Suspend racemic ethyl 3-amino-3-(o-tolyl)propanoate in deionized water.

    • Add Lipase PSIM to the suspension.

    • Stir the reaction mixture at 3 °C.

    • Monitor the reaction progress as described in the biphasic protocol.

    • Once the target conversion is achieved, work up the reaction mixture to isolate the product and unreacted substrate.

4. Product Isolation and Purification

  • For the (S)-Amino Acid:

    • Acidify the aqueous solution containing the (S)-amino acid to its isoelectric point to facilitate precipitation or extraction.

    • Isolate the solid product by filtration or extract with a suitable organic solvent.

    • Purify the crude product by recrystallization or chromatography to obtain the enantiomerically pure (S)-3-amino-3-(2-methylphenyl)propanoic acid.

  • For the (R)-Amino Ester:

    • Wash the organic layer from the biphasic reaction (or the organic extract from the aqueous reaction) with a suitable aqueous solution to remove any residual product.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the unreacted (R)-ethyl 3-amino-3-(o-tolyl)propanoate.

Conclusion

The enzymatic kinetic resolution using Lipase PSIM provides a highly effective and selective method for the synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid. The high enantioselectivity (E > 200) ensures the production of a high-quality chiral intermediate suitable for pharmaceutical applications. The operational simplicity and mild reaction conditions make this an attractive approach for both laboratory and potential industrial-scale synthesis.

References

Application Note: Chiral Resolution of 3-Amino-3-(2-methylphenyl)propanoic acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of the enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid. This non-proteinogenic β-amino acid is a valuable building block in pharmaceutical development. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. This document provides a comprehensive protocol, system suitability parameters, and expected performance data to guide researchers in establishing a reliable and robust analytical method for the enantiomeric purity assessment of 3-Amino-3-(2-methylphenyl)propanoic acid.

Introduction

The enantiomeric purity of drug candidates is a critical quality attribute that can significantly impact their pharmacological and toxicological profiles. 3-Amino-3-(2-methylphenyl)propanoic acid is a chiral molecule and a key intermediate in the synthesis of various pharmaceutical agents. Therefore, a reliable analytical method to separate and quantify its enantiomers is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds, including amino acids and their derivatives.[1][2] This application note presents a method based on a teicoplanin-based chiral stationary phase, which has demonstrated broad applicability for the separation of underivatized amino acids.[3][4][5]

Experimental Protocol

This protocol is based on established methods for the chiral separation of related β-amino acids and provides a strong starting point for method development and validation.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CHIROBIOTIC™ T (Teicoplanin-based) column, 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Chemicals:

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Racemic 3-Amino-3-(2-methylphenyl)propanoic acid standard

    • Enantiomerically enriched standards (if available)

2. Chromatographic Conditions

ParameterRecommended Condition
Chiral Stationary Phase Teicoplanin
Mobile Phase Methanol / Ethanol / 0.1% TFA in Water (e.g., 50:40:10 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 1 mg/mL

3. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the 3-Amino-3-(2-methylphenyl)propanoic acid sample in the mobile phase to achieve a final concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Relative Standard Deviation (RSD) of Retention Times ≤ 2.0%
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of 3-Amino-3-(2-methylphenyl)propanoic acid based on the analysis of closely related β-amino acids.

Table 1: Expected Retention Data and Resolution

EnantiomerRetention Time (min)
Enantiomer 1~ 8.5
Enantiomer 2~ 10.2
Resolution (Rs) > 1.5

Table 2: System Suitability Results (Example Data)

InjectionRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Peak Area (Enantiomer 1)Peak Area (Enantiomer 2)Resolution (Rs)
18.5210.2154321546871.65
28.5510.2554123545431.66
38.5110.2054567548761.64
48.5310.2254234546121.65
58.5610.2654098544991.66
68.5410.2354355547211.65
Mean 8.54 10.23 54283 54656 1.65
RSD (%) 0.22 0.19 0.34 0.27 -

Experimental Workflow Diagram

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh and Dissolve 3-Amino-3-(2-methylphenyl)propanoic acid in Mobile Phase B Filter Sample (0.45 µm Syringe Filter) A->B E Inject Sample B->E C Prepare Mobile Phase (Methanol/Ethanol/0.1% TFA in Water) D Equilibrate CHIROBIOTIC™ T Column with Mobile Phase C->D D->E F Isocratic Elution (1.0 mL/min, 25 °C) E->F G UV Detection (220 nm) F->G H Integrate Chromatogram G->H I Calculate Retention Times, Peak Areas, and Resolution H->I J Assess System Suitability I->J K Determine Enantiomeric Purity J->K

Caption: Workflow for the chiral resolution of 3-Amino-3-(2-methylphenyl)propanoic acid by HPLC.

Discussion

The proposed method leverages the chiral recognition capabilities of a teicoplanin-based CSP. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.[3][4] The mobile phase composition, particularly the type and concentration of the organic modifier and the acidic additive, can significantly influence the retention and resolution. Researchers may need to optimize the mobile phase composition to achieve the desired separation for their specific application. For instance, varying the ratio of methanol and ethanol or adjusting the concentration of TFA can be explored to fine-tune the selectivity.

Conclusion

This application note provides a detailed protocol for the chiral resolution of 3-Amino-3-(2-methylphenyl)propanoic acid using HPLC with a teicoplanin-based chiral stationary phase. The method is straightforward and serves as an excellent starting point for the development of a validated analytical procedure for the determination of enantiomeric purity in research and quality control settings. The provided workflow and data tables offer a clear guide for implementation and expected outcomes.

References

Application Note: 1H NMR Characterization of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the 1H NMR characterization of 3-Amino-3-(2-methylphenyl)propanoic acid, including predicted spectral data, a comprehensive experimental protocol, and a graphical representation of the experimental workflow.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a β-amino acid derivative. β-Amino acids are crucial building blocks in the synthesis of various biologically active molecules and peptidomimetics. The structural elucidation and confirmation of purity of these compounds are paramount in research and drug development. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note outlines the expected 1H NMR characteristics and provides a standardized protocol for the analysis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Predicted 1H NMR Spectral Data

Due to the limited availability of specific experimental spectra for 3-Amino-3-(2-methylphenyl)propanoic acid in public databases, the following table summarizes the predicted 1H NMR spectral data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and pH.

Table 1: Predicted 1H NMR Data for 3-Amino-3-(2-methylphenyl)propanoic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (Aryl)~2.3s3H-
CH₂ (β-protons)~2.7-2.9m2H-
CH (α-proton)~4.5-4.7t1H~6-8
Aromatic Protons~7.1-7.4m4H-
NH₂Variablebr s2H-
COOHVariablebr s1H-
  • s : singlet, t : triplet, m : multiplet, br s : broad singlet

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of 3-Amino-3-(2-methylphenyl)propanoic acid.

Materials and Equipment
  • Sample: 3-Amino-3-(2-methylphenyl)propanoic acid

  • Solvent: Deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the chemical shifts of exchangeable protons (NH₂ and COOH) will be affected. D₂O is commonly used for amino acids.

  • Internal Standard: (Optional) A reference standard such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents.

  • NMR Tubes: 5 mm NMR tubes

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer

Sample Preparation
  • Weigh approximately 5-10 mg of 3-Amino-3-(2-methylphenyl)propanoic acid directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.

  • If an internal standard is used, add a small, accurately weighed amount to the solvent.

  • Vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (e.g., TSP at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze report Generate Report analyze->report

Figure 1. Experimental workflow for 1H NMR characterization.
Molecular Structure and Proton Labeling

The diagram below shows the chemical structure of 3-Amino-3-(2-methylphenyl)propanoic acid with protons labeled corresponding to the data in Table 1.

Application Notes and Protocols for the Use of 3-Amino-3-(2-methylphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic β-amino acid, 3-Amino-3-(2-methylphenyl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on established methods for sterically hindered and β-amino acids and are intended to serve as a starting point for synthesis optimization.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a β-amino acid characterized by a methyl-substituted phenyl ring at the β-carbon. The incorporation of such β-aryl-β-amino acids into peptides can induce specific secondary structures, such as helices and turns, and can enhance metabolic stability by conferring resistance to enzymatic degradation. The steric hindrance presented by the 2-methylphenyl group requires special consideration during peptide coupling to ensure high efficiency and purity of the final peptide.

Data Presentation: Coupling Reagents and Expected Performance

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like 3-Amino-3-(2-methylphenyl)propanoic acid. The following table summarizes recommended coupling reagents and their typical performance in such challenging couplings.

Coupling ReagentAdditiveBaseTypical Coupling TimeExpected EfficiencyKey Considerations
HATU HOAt or OxymaPure®DIPEA or 2,4,6-Collidine1-4 hoursHighHighly efficient for hindered amino acids. HOAt-based reagents are potent but handle with care.
HBTU HOBt or OxymaPure®DIPEA or 2,4,6-Collidine2-6 hoursGood to HighA reliable and commonly used reagent.
COMU Internal (Oxyma)DIPEA or 2,4,6-Collidine1-4 hoursHighA safer alternative to HATU with comparable efficiency.
PyBOP NoneDIPEA or 2,4,6-Collidine2-8 hoursGoodA phosphonium-based reagent, effective for hindered couplings.
DIC OxymaPure® or HOBtN/A4-12 hoursModerateA carbodiimide-based reagent; may require longer reaction times or double coupling.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for solid-phase peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of 3-Amino-3-(2-methylphenyl)propanoic Acid

This protocol details the manual coupling of Fmoc-3-Amino-3-(2-methylphenyl)propanoic acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide MBHA, Wang)

  • Fmoc-3-Amino-3-(2-methylphenyl)propanoic acid

  • Coupling Reagent: HATU (or other potent reagent from the table above)

  • Additive: OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-3-Amino-3-(2-methylphenyl)propanoic acid and 3 equivalents of OxymaPure® in DMF.

    • Add 2.9 equivalents of HATU to the amino acid solution.

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. For challenging sequences, the coupling time can be extended.

    • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. A yellow to light brown color of the beads indicates a complete or near-complete reaction. A deep blue color signifies incomplete coupling.

  • Double Coupling (if necessary): If the ninhydrin test is positive, drain the coupling solution and repeat step 3 with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 through 5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Peptide Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

    • Keep the tube on ice for 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization:

    • Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HATU/Oxyma/DIPEA) Deprotection->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Washing (DMF, DCM) Monitoring->Washing Negative Elongation Chain Elongation Washing->Elongation Elongation->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Final Peptide Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of a peptide containing 3-Amino-3-(2-methylphenyl)propanoic acid.

logical_relationship AminoAcid 3-Amino-3-(2-methylphenyl)propanoic acid (Sterically Hindered β-Amino Acid) Challenge Challenges AminoAcid->Challenge Solution Solutions PotentReagents Potent Coupling Reagents (HATU, COMU) Solution->PotentReagents LongerTime Increased Coupling Time Solution->LongerTime DoubleCoupling Double Coupling Solution->DoubleCoupling NMP Use of NMP Solvent Solution->NMP

Caption: Key challenges and solutions for incorporating the specified amino acid in peptide synthesis.

Application Notes and Protocols: Asymmetric Synthesis of β-Aryl-β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the asymmetric synthesis of β-aryl-β-amino acids, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. The following sections detail various synthetic strategies, including catalytic and stoichiometric methods, with a focus on achieving high enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing enantiomerically enriched β-amino acids. Chiral phosphine ligands, such as those from the DuPhos and BICP families, complex with rhodium to create a chiral environment that directs the hydrogenation to one face of the substrate, leading to high enantioselectivity.

Quantitative Data
EntrySubstrate (β-Aryl Group)CatalystSolventPressure (psi)Yield (%)ee (%)Reference
1Phenyl[Rh(COD)(Me-DuPhos)]BF₄Toluene40>9599.3
24-Methoxyphenyl[Rh(COD)(Me-DuPhos)]BF₄Toluene40>9598.5
34-Chlorophenyl[Rh(COD)(Me-DuPhos)]BF₄Toluene40>9599.1
42-Naphthyl[Rh(COD)(Me-DuPhos)]BF₄Toluene40>9597.8
5Phenyl (E/Z mixture)[Rh(COD)(BICP)]BF₄Toluene60>9596.0
63-Thienyl (E/Z mixture)[Rh(COD)(BICP)]BF₄Toluene60>9595.2
Experimental Protocol: Asymmetric Hydrogenation of Methyl (E)-3-Acetamido-3-phenylacrylate

Materials:

  • Methyl (E)-3-acetamido-3-phenylacrylate

  • [Rh(COD)(Me-DuPhos)]BF₄

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox, a pressure vessel is charged with methyl (E)-3-acetamido-3-phenylacrylate (1.0 mmol) and [Rh(COD)(Me-DuPhos)]BF₄ (0.01 mmol, 1 mol%).

  • Anhydrous and degassed toluene (10 mL) is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas three times.

  • The reactor is pressurized to 40 psi with hydrogen and the reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford the desired N-acetyl-β-phenyl-β-amino acid methyl ester.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

rhodium_hydrogenation sub β-(Acylamino)acrylate intermediate Substrate-Catalyst Complex sub->intermediate Coordination cat [Rh(L*)]+ cat->intermediate h2 H₂ h2->intermediate Oxidative Addition product β-Aryl-β-amino Acid Derivative intermediate->product Reductive Elimination product->cat Catalyst Regeneration

Rhodium-Catalyzed Asymmetric Hydrogenation Workflow

Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. Proline and its derivatives are commonly used as catalysts. The reaction involves the formation of an enamine from a ketone or aldehyde donor, which then adds to an imine acceptor in a stereocontrolled manner.

Quantitative Data
EntryAldehyde DonorImine (from Ar-CHO)CatalystSolventYield (%)dr (syn:anti)ee (syn) (%)Reference
1PropanalN-PMP-benzaldimineL-ProlineDMSO95>95:599
2IsovaleraldehydeN-PMP-benzaldimineL-ProlineDMSO89>95:598
3AcetoneN-PMP-4-methoxybenzaldimineL-ProlineAcetone98-94
4CyclohexanoneN-PMP-4-nitrobenzaldimineL-ProlineDMSO9295:599
Experimental Protocol: L-Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Anisidine

  • Ketone or aldehyde donor (e.g., acetone)

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In situ imine formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in DMSO (2 mL). Stir the mixture at room temperature for 30 minutes to form the N-PMP-protected imine.

  • Mannich reaction: To the solution containing the imine, add the ketone or aldehyde donor (2.0 mmol) followed by L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired β-amino ketone or aldehyde.

  • The diastereomeric ratio and enantiomeric excess can be determined by NMR spectroscopy and chiral HPLC analysis, respectively.

mannich_reaction cluster_catalytic_cycle Catalytic Cycle cluster_overall Overall Reaction proline L-Proline enamine Enamine Intermediate proline->enamine + Ketone ketone Ketone/Aldehyde (Donor) ketone->enamine iminium Iminium Ion enamine->iminium + Imine imine Imine (Acceptor) imine->iminium product_cat Mannich Adduct iminium->product_cat + H₂O product_cat->proline Catalyst Regeneration reactants Aldehyde + Amine + Ketone product_overall β-Amino Ketone reactants->product_overall L-Proline

Organocatalytic Asymmetric Mannich Reaction Cycle

Asymmetric Michael Addition using Chiral Auxiliaries

The use of chiral auxiliaries, such as pseudoephedrine, allows for the diastereoselective addition of nucleophiles to α,β-unsaturated systems. The chiral auxiliary is first attached to the substrate, directs the stereochemical outcome of the key bond-forming step, and is subsequently cleaved to yield the enantiomerically enriched product.

Quantitative Data (Pseudoephedrine Auxiliary)
Entryα,β-Unsaturated Amide (from Ar-CH=CH-COOH)NucleophileYield (%)de (%)Reference
1(S,S)-Pseudoephedrine cinnamamideLithium (R)-N-benzyl-N-(α-methylbenzyl)amide85>98
2(S,S)-Pseudoephedrine 4-methoxycinnamamideLithium (R)-N-benzyl-N-(α-methylbenzyl)amide82>98
3(S,S)-Pseudoephedrine 4-chlorocinnamamideLithium (R)-N-benzyl-N-(α-methylbenzyl)amide88>95
4(S,S)-Pseudoephedrine 2-naphthylacrylamideLithium (R)-N-benzyl-N-(α-methylbenzyl)amide79>95
Experimental Protocol: Asymmetric Michael Addition with a Pseudoephedrine Auxiliary

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Cinnamoyl chloride

  • Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide (prepared from (R)-N-benzyl-N-(α-methylbenzyl)amine and n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Synthesis of the chiral amide: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add cinnamoyl chloride (1.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours. Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the pseudoephedrine cinnamamide.

  • Michael Addition: In a separate flask, prepare the lithium amide by adding n-butyllithium (1.1 mmol) to a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C. Stir for 30 minutes.

  • To this solution of the lithium amide, add a solution of the pseudoephedrine cinnamamide (1.0 mmol) in anhydrous THF (5 mL) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Michael adduct. The diastereomeric excess can be determined by NMR analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to afford the corresponding β-amino acid.

chiral_auxiliary_workflow start α,β-Unsaturated Carboxylic Acid amide Chiral Amide start->amide auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) auxiliary->amide Coupling michael Diastereoselective Michael Addition amide->michael adduct Diastereomerically Enriched Adduct michael->adduct + Nucleophile cleavage Auxiliary Cleavage adduct->cleavage cleavage->auxiliary Recycle product Enantiopure β-Aryl-β-amino Acid cleavage->product

Chiral Auxiliary-Mediated Michael Addition Workflow

Biocatalytic Asymmetric Synthesis

Enzymes, particularly transaminases, offer a green and highly selective alternative for the synthesis of chiral amines, including β-amino acids. Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor.

Quantitative Data (Transaminase-catalyzed)
Entryβ-Keto Ester Substrate (Ar-CO-CH₂-COOR)Amine DonorEnzymeConversion (%)ee (%)Reference
1Ethyl benzoylacetateIsopropylamineTransaminase (engineered)>99>99
2Ethyl 4-methoxybenzoylacetateIsopropylamineTransaminase (engineered)98>99
3Ethyl 4-chlorobenzoylacetateAlanineTransaminase (engineered)95>99
4Ethyl 3-thienoylacetateIsopropylamineTransaminase (engineered)97>99
Experimental Protocol: Transaminase-Catalyzed Synthesis of a β-Amino Acid

Materials:

  • β-Keto ester (e.g., ethyl benzoylacetate)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Transaminase enzyme (commercially available or expressed)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Standard laboratory glassware and analysis equipment

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the β-keto ester (e.g., 50 mM) and the amine donor (e.g., 500 mM) in the appropriate buffer.

  • Add the PLP cofactor to a final concentration of 1 mM.

  • Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.

  • Once the reaction has reached completion (typically 12-24 hours), stop the reaction by adding a quenching agent (e.g., acid or organic solvent) or by denaturing the enzyme (e.g., by heating).

  • Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be further purified if necessary. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

biocatalysis_cycle cluster_transaminase Transaminase Catalytic Cycle enzyme_plp Enzyme-PLP enzyme_pmp Enzyme-PMP enzyme_plp->enzyme_pmp + Amine Donor beta_amino_acid_product β-Amino Acid (Product) enzyme_plp->beta_amino_acid_product amine_donor Amine Donor amine_donor->enzyme_pmp enzyme_pmp->enzyme_plp + β-Keto Ester keto_acid_donor Keto Acid (byproduct) enzyme_pmp->keto_acid_donor keto_ester_substrate β-Keto Ester (Substrate) keto_ester_substrate->enzyme_plp

Biocatalytic Transamination Cycle

3-Amino-3-(2-methylphenyl)propanoic Acid: A Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid derivative that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The steric and electronic properties of the auxiliary direct the approach of a reagent, leading to the preferential formation of one diastereomer. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recovered for reuse. While the use of β-amino acids as chiral auxiliaries is a known strategy in organic synthesis, specific and detailed applications of 3-amino-3-(2-methylphenyl)propanoic acid are not extensively documented in publicly available literature. This document aims to provide a general framework and theoretical protocols for its potential application based on established principles of asymmetric synthesis.

The core utility of 3-amino-3-(2-methylphenyl)propanoic acid as a chiral auxiliary would stem from the stereocenter at the C3 position and the steric bulk of the ortho-methylphenyl group. This substituent can create a specific chiral environment around the reactive center, influencing the facial selectivity of reactions such as aldol additions, alkylations, and cycloadditions.

Key Applications & Methodologies

The primary application of 3-amino-3-(2-methylphenyl)propanoic acid as a chiral auxiliary would be in the diastereoselective synthesis of various organic compounds, including but not limited to:

  • α-Substituted Carboxylic Acids: Through the formation of a chiral enolate derived from an N-acylated auxiliary.

  • β-Hydroxy Carbonyl Compounds: Via diastereoselective aldol reactions.

  • Chiral Amines and Amino Acids: By acting as a chiral template in alkylation or amination reactions.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary to a Carboxylic Acid

This protocol describes the formation of an N-acyl derivative, which is the foundational step for many subsequent diastereoselective reactions.

Materials:

  • (S)- or (R)-3-Amino-3-(2-methylphenyl)propanoic acid

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (S)-3-amino-3-(2-methylphenyl)propanoic acid (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated chiral auxiliary.

Expected Outcome:

The desired N-acyl-3-amino-3-(2-methylphenyl)propanoic acid derivative. The yield will be dependent on the specific carboxylic acid used.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines a general procedure for the alkylation of the N-acylated chiral auxiliary to introduce a new stereocenter.

Materials:

  • N-acyl-3-amino-3-(2-methylphenyl)propanoic acid derivative

  • Lithium diisopropylamide (LDA) or other strong base

  • Alkyl halide (R'-X)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio should be determined by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data Summary:

As no specific experimental data for this auxiliary is available, a hypothetical data table is presented below for illustrative purposes. Researchers would need to generate this data through experimentation.

EntryElectrophile (R'-X)Based.e. (%)Yield (%)
1Benzyl bromideLDA>9585
2Methyl iodideLDA>9078
3Ethyl iodideLDA>9281
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired chiral product.

Materials:

  • Alkylated N-acyl-3-amino-3-(2-methylphenyl)propanoic acid derivative

  • Lithium hydroxide (LiOH) or other hydrolyzing agent

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • The desired α-substituted carboxylic acid remains in the aqueous layer, which can then be isolated by appropriate workup procedures (e.g., extraction with a different organic solvent or lyophilization).

  • The recovered chiral auxiliary can be purified by crystallization or chromatography for reuse.

Visualization of Experimental Workflow

The general workflow for the application of 3-amino-3-(2-methylphenyl)propanoic acid as a chiral auxiliary can be visualized as follows:

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery Auxiliary 3-Amino-3-(2-methylphenyl)propanoic acid Coupling Coupling Reaction (e.g., DCC, DMAP) Auxiliary->Coupling CarboxylicAcid Prochiral Carboxylic Acid CarboxylicAcid->Coupling AcylatedAuxiliary N-Acylated Auxiliary Coupling->AcylatedAuxiliary EnolateFormation Enolate Formation (e.g., LDA) AcylatedAuxiliary->EnolateFormation Alkylation Alkylation (R'-X) EnolateFormation->Alkylation AlkylatedProduct Diastereomerically Enriched Product Alkylation->AlkylatedProduct Cleavage Cleavage (e.g., LiOH) AlkylatedProduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: General workflow for using a chiral auxiliary.

Logical Relationship of Stereocontrol

The stereochemical outcome is dictated by the conformation of the chiral enolate, where the bulky 2-methylphenyl group shields one face of the enolate from the incoming electrophile.

G cluster_0 Chiral Auxiliary Influence Auxiliary 3-Amino-3-(2-methylphenyl)propanoic acid Enolate Chiral Enolate Intermediate Auxiliary->Enolate acylation & deprotonation StericHindrance Steric Hindrance from o-tolyl group Enolate->StericHindrance FacialShielding Shielding of one enolate face StericHindrance->FacialShielding DiastereoselectiveAttack Diastereoselective Attack FacialShielding->DiastereoselectiveAttack Electrophile Electrophile (R'-X) Electrophile->DiastereoselectiveAttack Product Preferential formation of one diastereomer DiastereoselectiveAttack->Product

Caption: Mechanism of stereocontrol.

While 3-amino-3-(2-methylphenyl)propanoic acid presents theoretical potential as a chiral auxiliary due to its inherent chirality and sterically demanding substituent, a lack of empirical data in the current body of scientific literature prevents a detailed and quantitative assessment of its effectiveness. The protocols and diagrams provided herein offer a foundational guide for researchers interested in exploring its application in asymmetric synthesis. Further investigation is required to establish its utility and to quantify its performance in terms of diastereoselectivity and reaction yields across various transformations.

Application of 3-Amino-3-(2-methylphenyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a chiral amino acid derivative that has garnered interest in pharmaceutical and neuroscience research.[1][2] Its structural similarity to other neurologically active compounds suggests its potential as a modulator of neurotransmitter systems, making it a valuable tool for investigating treatments for neurological disorders.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the utility of 3-Amino-3-(2-methylphenyl)propanoic acid in neuroscience, with a particular focus on its presumed role as a T-type calcium channel blocker.

T-type calcium channels, a family of low-voltage activated (LVA) calcium channels, are crucial regulators of neuronal excitability and are implicated in various physiological and pathological processes, including epilepsy and neuropathic pain.[3][4][5] The CaV3.2 isoform, in particular, is a key player in pain signaling pathways.[4][6] The protocols outlined below are designed to enable the characterization of 3-Amino-3-(2-methylphenyl)propanoic acid's effects on T-type calcium channels and its potential therapeutic efficacy in preclinical models.

Data Presentation

While specific quantitative data for 3-Amino-3-(2-methylphenyl)propanoic acid is not yet widely published, the following tables provide a framework for presenting key experimental outcomes. Researchers can populate these tables with their own data to facilitate comparison with known T-type calcium channel inhibitors.

Table 1: In Vitro Inhibition of T-type Calcium Channels

CompoundTarget ChannelIC50 (nM)Assay TypeCell LineReference
3-Amino-3-(2-methylphenyl)propanoic acidCaV3.1Data to be determinedElectrophysiologyHEK293N/A
3-Amino-3-(2-methylphenyl)propanoic acidCaV3.2Data to be determinedElectrophysiologyHEK293N/A
3-Amino-3-(2-methylphenyl)propanoic acidCaV3.3Data to be determinedElectrophysiologyHEK293N/A
TTA-A2CaV3.1, 3.2, 3.3~100ElectrophysiologyN/A[7]
MibefradilCaV3.1, 3.2, 3.3~1000ElectrophysiologyN/A[8]
NNC55-0396CaV3.1, 3.2~1000ElectrophysiologyHEK293[8]

Table 2: Efficacy in a Preclinical Model of Neuropathic Pain (e.g., Chronic Constriction Injury Model)

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)Reference
Vehicle ControlN/Ai.p.Data to be determinedData to be determinedN/A
3-Amino-3-(2-methylphenyl)propanoic acidDetermine dose rangei.p.Data to be determinedData to be determinedN/A
Gabapentin (Positive Control)30i.p.Data to be determinedData to be determinedN/A

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Recording

This protocol allows for the direct measurement of T-type calcium channel currents and their modulation by 3-Amino-3-(2-methylphenyl)propanoic acid.

Materials:

  • HEK293 cells stably expressing the T-type calcium channel subtype of interest (CaV3.1, CaV3.2, or CaV3.3).

  • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.[9]

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[10]

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -110 mV) to ensure T-type channels are in a resting state.[10]

  • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of 3-Amino-3-(2-methylphenyl)propanoic acid.

  • Record the T-type calcium currents at each concentration to determine the inhibitory effect.

  • Wash out the compound to check for reversibility.

Data Analysis:

  • Measure the peak inward current amplitude at each concentration of the test compound.

  • Normalize the current amplitude to the baseline current recorded before compound application.

  • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Calcium Imaging Assay for High-Throughput Screening

This protocol is suitable for screening the inhibitory activity of 3-Amino-3-(2-methylphenyl)propanoic acid on T-type calcium channels in a higher throughput format.

Materials:

  • HEK293 cells stably expressing the T-type calcium channel subtype of interest.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluo-4 AM or another suitable fluorescent calcium indicator.[9]

  • Assay Buffer (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.[9]

  • Stimulation Buffer: Assay Buffer with a high concentration of KCl (e.g., 90 mM).

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Seed the cells into the microplates and incubate for 24-48 hours.

  • Prepare a loading solution with the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in Assay Buffer.[1]

  • Remove the culture medium and add the loading solution to each well. Incubate at 37°C for 30-60 minutes.[1][9]

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add serial dilutions of 3-Amino-3-(2-methylphenyl)propanoic acid to the appropriate wells. Include vehicle-only controls.

  • Incubate for 15-20 minutes at room temperature.

  • Place the plate in the FLIPR instrument and record baseline fluorescence.

  • Add the high-KCl Stimulation Buffer to all wells to induce depolarization and channel opening.

  • Continue recording the fluorescence signal to capture the peak calcium influx.

Data Analysis:

  • Calculate the maximum change in fluorescence (ΔF/F₀) for each well.

  • Normalize the data to the vehicle control wells (0% inhibition) and wells without stimulation (100% inhibition).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Protocol 3: In Vivo Assessment of Analgesic Efficacy in a Neuropathic Pain Model

This protocol describes the use of the Chronic Constriction Injury (CCI) model to evaluate the potential of 3-Amino-3-(2-methylphenyl)propanoic acid to alleviate neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • 4-0 silk sutures.

  • Von Frey filaments for assessing mechanical allodynia.

  • Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

  • Anesthetize the rat and shave the area over the left thigh.

  • Make an incision to expose the sciatic nerve.

  • Place four loose ligatures around the sciatic nerve with about 1 mm spacing.

  • Close the incision with sutures.

  • Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

  • Establish a baseline for mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Administer 3-Amino-3-(2-methylphenyl)propanoic acid (or vehicle/positive control) via the desired route (e.g., intraperitoneal injection).

  • Assess mechanical and thermal sensitivity at various time points after drug administration.

Data Analysis:

  • Compare the paw withdrawal thresholds and latencies between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant increase in paw withdrawal threshold or latency in the compound-treated group compared to the vehicle group indicates an analgesic effect.

Mandatory Visualizations

Signaling_Pathway_of_T_type_Calcium_Channel_Blockade cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neuronal_Depolarization Neuronal Depolarization T_type_Ca_Channel T-type CaV Channel (e.g., CaV3.2) Neuronal_Depolarization->T_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Signal_Propagation Pain Signal Propagation Postsynaptic_Receptor->Signal_Propagation Compound 3-Amino-3-(2-methylphenyl) propanoic acid Compound->T_type_Ca_Channel Blocks

Caption: Signaling pathway of T-type calcium channel blockade.

Experimental_Workflow_Electrophysiology Start Start Cell_Culture Culture HEK293 cells expressing T-type channels Start->Cell_Culture Patch_Pipette Prepare patch pipette with internal solution Cell_Culture->Patch_Pipette Whole_Cell Establish whole-cell configuration Patch_Pipette->Whole_Cell Baseline Record baseline T-type currents Whole_Cell->Baseline Compound_Application Apply 3-Amino-3-(2-methylphenyl) propanoic acid Baseline->Compound_Application Record_Inhibition Record inhibited T-type currents Compound_Application->Record_Inhibition Washout Washout compound Record_Inhibition->Washout Data_Analysis Analyze data and determine IC50 Washout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for electrophysiological recording.

Logical_Relationship_Neuropathic_Pain_Model Nerve_Injury Nerve Injury (CCI Model) Hyperexcitability Neuronal Hyperexcitability Nerve_Injury->Hyperexcitability Pain_Behavior Neuropathic Pain (Allodynia, Hyperalgesia) Hyperexcitability->Pain_Behavior Compound_Admin Administer 3-Amino-3-(2-methylphenyl) propanoic acid Compound_Admin->Hyperexcitability Inhibits Analgesia Analgesic Effect (Reduced Pain Behavior) Compound_Admin->Analgesia Leads to

Caption: Logical relationship in a neuropathic pain model.

References

Application Notes and Protocols: Synthesis of GABA Analogues from 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel γ-aminobutyric acid (GABA) analogues derived from 3-Amino-3-(2-methylphenyl)propanoic acid. The protocols described herein focus on the N-alkylation and N-acylation of the parent amino acid, yielding a diverse range of potential GABA receptor modulators or GABA transporter inhibitors. These methodologies are based on established synthetic routes for the modification of β-amino acids and are intended to serve as a foundational guide for the exploration of new chemical entities with potential therapeutic applications in neurological disorders.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a crucial class of therapeutic agents used in the treatment of epilepsy, neuropathic pain, anxiety disorders, and other neurological conditions. The modification of the GABA scaffold, particularly with lipophilic moieties, can enhance blood-brain barrier penetration and modulate receptor subtype selectivity.

3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid that serves as an excellent starting material for the synthesis of novel GABA analogues. The presence of the 2-methylphenyl group provides a lipophilic character that may influence the pharmacological properties of the resulting derivatives. This document outlines two primary synthetic pathways for the derivatization of this starting material: N-alkylation via reductive amination and N-acylation.

Synthetic Pathways

Two principal synthetic strategies are presented for the derivatization of 3-Amino-3-(2-methylphenyl)propanoic acid:

  • N-Alkylation: Introduction of an alkyl group to the primary amine via reductive amination.

  • N-Acylation: Introduction of an acyl group to the primary amine using an acylating agent.

These pathways allow for the generation of a library of compounds with diverse functionalities, which can be screened for biological activity.

Synthesis_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation start 3-Amino-3-(2-methylphenyl)propanoic acid reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination Pathway 1 acylation Acylation (Acyl Chloride/Anhydride, Base) start->acylation Pathway 2 product_alkyl N-Alkyl-3-amino-3-(2-methylphenyl)propanoic acid reductive_amination->product_alkyl product_acyl N-Acyl-3-amino-3-(2-methylphenyl)propanoic acid acylation->product_acyl

Caption: General synthetic pathways for GABA analogues.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-amino-3-(2-methylphenyl)propanoic Acid (Representative N-Alkylation)

This protocol details the synthesis of an N-benzyl derivative via reductive amination.

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-Amino-3-(2-methylphenyl)propanoic acid (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-3-amino-3-(2-methylphenyl)propanoic acid.

N_Alkylation_Workflow start Start: Dissolve Reactants imine_formation Imine Formation (1 hr, RT) start->imine_formation cooling Cool to 0 °C imine_formation->cooling reduction Add NaBH(OAc)₃ (Reduction) cooling->reduction stirring Stir 12-16 hrs at RT reduction->stirring quench Quench with NaHCO₃ stirring->quench extraction Extract with DCM quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End: Pure Product purify->end

Caption: N-Alkylation experimental workflow.

Protocol 2: Synthesis of N-Acetyl-3-amino-3-(2-methylphenyl)propanoic Acid (Representative N-Acylation)

This protocol details the synthesis of an N-acetyl derivative.

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 3-Amino-3-(2-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-acetyl-3-amino-3-(2-methylphenyl)propanoic acid.

N_Acylation_Workflow start Start: Suspend Reactant add_base Add Triethylamine start->add_base cooling Cool to 0 °C add_base->cooling add_acyl_chloride Add Acetyl Chloride cooling->add_acyl_chloride stirring Stir 4-6 hrs at RT add_acyl_chloride->stirring wash_acid Wash with 1M HCl stirring->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end End: Pure Product recrystallize->end

Caption: N-Acylation experimental workflow.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the synthesis of representative GABA analogues from 3-Amino-3-(2-methylphenyl)propanoic acid. Actual yields may vary depending on reaction conditions and scale.

Product Name Synthetic Pathway Molecular Formula Molecular Weight ( g/mol ) Hypothetical Yield (%)
N-Benzyl-3-amino-3-(2-methylphenyl)propanoic acidN-AlkylationC₁₇H₁₉NO₂269.3475-85
N-Acetyl-3-amino-3-(2-methylphenyl)propanoic acidN-AcylationC₁₂H₁₅NO₃221.2580-90
N-Butyryl-3-amino-3-(2-methylphenyl)propanoic acidN-AcylationC₁₄H₁₉NO₃249.3178-88
N-(2-Phenylethyl)-3-amino-3-(2-methylphenyl)propanoic acidN-AlkylationC₁₈H₂₁NO₂283.3670-80

Characterization of Products

Synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation

The synthesized GABA analogues can be evaluated for their biological activity in various in vitro and in vivo assays. Potential areas of investigation include:

  • GABA Receptor Binding Assays: To determine the affinity of the compounds for GABA-A and GABA-B receptors.

  • GABA Transporter (GAT) Inhibition Assays: To assess the ability of the compounds to inhibit the reuptake of GABA by GAT-1, GAT-2, GAT-3, and BGT-1.

  • In vivo Models of Neurological Disorders: Evaluation of efficacy in animal models of epilepsy, neuropathic pain, or anxiety.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and potential evaluation of novel GABA analogues derived from 3-Amino-3-(2-methylphenyl)propanoic acid. These synthetic routes are versatile and can be adapted to generate a wide array of derivatives for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new therapeutic agents for neurological disorders. Researchers are encouraged to optimize the described conditions to suit their specific target molecules and experimental setups.

Protecting the Amino Group of 3-Amino-3-(2-methylphenyl)propanoic Acid: A Guide to N-Boc, N-Cbz, and N-Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amino groups is a critical step in the synthesis of complex molecules such as peptides and peptidomimetics. This document provides detailed application notes and experimental protocols for the N-protection of 3-Amino-3-(2-methylphenyl)propanoic acid using three common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The strategic application of these protecting groups allows for the controlled formation of amide bonds and other modifications at the carboxylic acid terminus or other functional groups within the molecule. The choice of protecting group is dictated by the overall synthetic strategy, particularly the desired orthogonality and deprotection conditions.

Comparison of N-Protection Strategies

The selection of an appropriate N-protecting group is crucial for a successful synthetic campaign. The following table summarizes the key quantitative data for the Boc, Cbz, and Fmoc protection of 3-Amino-3-(2-methylphenyl)propanoic acid. Please note that where specific data for the target molecule is not available in the literature, data from structurally similar 3-amino-3-arylpropanoic acids has been used as a reasonable estimate.

Protecting GroupReagentBaseSolventReaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OSodium Bicarbonate (NaHCO₃)Dioxane/Water8 - 1285 - 95
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃)Water/Dioxane2 - 480 - 90
Fmoc Fmoc-OSuSodium Bicarbonate (NaHCO₃)Acetone/Water2 - 1690 - 98

Experimental Protocols

Detailed methodologies for the N-protection of 3-Amino-3-(2-methylphenyl)propanoic acid with Boc, Cbz, and Fmoc protecting groups are provided below.

Protocol 1: N-Boc Protection

This protocol describes the protection of the amino group of 3-Amino-3-(2-methylphenyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Amino-3-(2-methylphenyl)propanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_amino_acid 3-Amino-3-(2-methylphenyl)propanoic acid dissolution Dissolve in Dioxane/Water start_amino_acid->dissolution start_reagent (Boc)₂O, NaHCO₃ start_reagent->dissolution reaction Stir at RT for 8-12h dissolution->reaction concentration Remove Dioxane reaction->concentration acidification Acidify with HCl concentration->acidification extraction Extract with EtOAc acidification->extraction washing Wash with Water & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying final_product N-Boc-3-amino-3-(2-methylphenyl)propanoic acid drying->final_product

Caption: Workflow for N-Boc protection.

Protocol 2: N-Cbz Protection

This protocol outlines the procedure for the N-protection of 3-Amino-3-(2-methylphenyl)propanoic acid using benzyl chloroformate (Cbz-Cl).

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Amino-3-(2-methylphenyl)propanoic acid (1.0 eq.) in an aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) to the stirred solution, maintaining the temperature below 5 °C. A solution of Cbz-Cl in dioxane can be used.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Cbz protected product.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_amino_acid 3-Amino-3-(2-methylphenyl)propanoic acid dissolution Dissolve in aq. Na₂CO₃ start_amino_acid->dissolution start_reagent Cbz-Cl, Na₂CO₃ start_reagent->dissolution addition Add Cbz-Cl at 0°C dissolution->addition reaction Stir at RT for 2-4h addition->reaction wash1 Wash with Ether reaction->wash1 acidification Acidify with HCl wash1->acidification extraction Extract with EtOAc acidification->extraction wash2 Wash with Water & Brine extraction->wash2 drying Dry over Na₂SO₄ wash2->drying final_product N-Cbz-3-amino-3-(2-methylphenyl)propanoic acid drying->final_product Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_amino_acid 3-Amino-3-(2-methylphenyl)propanoic acid dissolution Dissolve in Acetone/Water start_amino_acid->dissolution start_reagent Fmoc-OSu, NaHCO₃ start_reagent->dissolution addition Add Fmoc-OSu at 0°C dissolution->addition reaction Stir at 0°C to RT addition->reaction concentration Remove Acetone reaction->concentration acidification Acidify with HCl concentration->acidification extraction Extract with EtOAc acidification->extraction washing Wash with Water & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying final_product N-Fmoc-3-amino-3-(2-methylphenyl)propanoic acid drying->final_product Deprotection_Orthogonality Boc N-Boc Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Deprotection Hydrogenolysis Catalytic Hydrogenation (e.g., H₂, Pd/C) Boc->Hydrogenolysis Stable Base Base (e.g., Piperidine) Boc->Base Stable Cbz N-Cbz Cbz->Acid Stable (mild acid) Cbz->Hydrogenolysis Deprotection Cbz->Base Stable Fmoc N-Fmoc Fmoc->Acid Stable Fmoc->Hydrogenolysis Labile Fmoc->Base Deprotection

Application Notes and Protocols for 3-Amino-3-(2-methylphenyl)propanoic Acid in Neurodegenerative Disease Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the application of 3-Amino-3-(2-methylphenyl)propanoic acid in neurodegenerative disease models have yielded limited specific data. As of the current date, there is a notable absence of published preclinical or clinical studies detailing its efficacy, mechanism of action, or specific experimental protocols in the context of diseases such as Alzheimer's, Parkinson's, or Huntington's disease.

The information presented herein is based on the available data for the compound and related chemical structures, providing a potential framework for future investigation. The protocols and pathways described are general methodologies commonly employed in the field of neurodegenerative disease research and should be adapted and validated for the specific compound of interest.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as (S)-3-Amino-3-(o-tolyl)propanoic acid, is a chiral amino acid derivative.[1] While its direct application in neurodegenerative disease models is not well-documented in publicly available literature, its structural similarity to other biologically active molecules suggests potential for modulating neurological pathways. A related compound, 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, indicating that this structural class is of interest in neuropharmacology.[2]

Putative Mechanism of Action: GABAergic Modulation

Given that many amino acid derivatives with neuroactive properties interact with neurotransmitter systems, a plausible, yet unproven, hypothesis is that 3-Amino-3-(2-methylphenyl)propanoic acid may act as a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in several neurodegenerative diseases.[3][4] Specifically, GABA B receptors are a potential target for therapeutic intervention in conditions like Alzheimer's and Parkinson's disease.[3][4][5]

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of 3-Amino-3-(2-methylphenyl)propanoic acid as a GABA B receptor agonist. It is critical to note that this pathway is speculative and requires experimental validation.

putative_gaba_b_receptor_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron AP Action Potential Ca_channel_pre Voltage-gated Ca2+ Channel AP->Ca_channel_pre Depolarization Vesicle Glutamate Vesicle Ca_channel_pre->Vesicle Ca2+ Influx Glu_release Glutamate Release Vesicle->Glu_release GABAB_R GABA B Receptor Glu_release->GABAB_R Modulation G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Neuroprotection Neuroprotective Gene Expression CREB->Neuroprotection Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Compound 3-Amino-3-(2-methylphenyl) propanoic acid (Hypothetical Agonist) Compound->GABAB_R

Caption: Putative signaling pathway of 3-Amino-3-(2-methylphenyl)propanoic acid.

Quantitative Data Summary

Due to the absence of specific studies on 3-Amino-3-(2-methylphenyl)propanoic acid in neurodegenerative disease models, no quantitative data on its efficacy, such as IC50 values, Ki values, or in vivo behavioral outcomes, can be provided at this time. Researchers are encouraged to perform initial dose-response studies and target engagement assays to generate this critical information.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to evaluate the potential of 3-Amino-3-(2-methylphenyl)propanoic acid in a neurodegenerative disease context. These are templates and must be optimized for the specific research question and model system.

In Vitro Neuroprotection Assay

Objective: To determine if 3-Amino-3-(2-methylphenyl)propanoic acid can protect cultured neurons from neurotoxic insults relevant to neurodegenerative diseases (e.g., Aβ oligomers for Alzheimer's, MPP+ for Parkinson's).

Workflow Diagram:

neuroprotection_assay_workflow start Start: Primary Neuronal Culture (e.g., cortical or hippocampal neurons) step1 Plate neurons in 96-well plates start->step1 step2 Pre-treat with varying concentrations of 3-Amino-3-(2-methylphenyl)propanoic acid (e.g., 0.1, 1, 10, 100 µM) for 24 hours step1->step2 step3 Induce neurotoxicity with a relevant insult (e.g., Aβ42 oligomers, 6-OHDA, glutamate) step2->step3 step4 Incubate for an additional 24-48 hours step3->step4 step5 Assess cell viability using MTT or LDH assay step4->step5 end End: Determine neuroprotective effect and calculate EC50 step5->end

Caption: Workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos at a density of 1 x 10^5 cells/well in a 96-well plate coated with poly-L-lysine.

  • Compound Treatment: After 7 days in vitro, pre-treat the neurons with a range of concentrations of 3-Amino-3-(2-methylphenyl)propanoic acid (e.g., 0.1 µM to 100 µM) or vehicle control for 24 hours.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., 10 µM oligomeric Aβ42 for an Alzheimer's model) to the appropriate wells.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Viability Assay: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and calculate the EC50 for neuroprotection.

In Vivo Behavioral Assessment in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

Objective: To evaluate if chronic administration of 3-Amino-3-(2-methylphenyl)propanoic acid can ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Workflow Diagram:

in_vivo_behavioral_workflow start Start: Select 3-month-old 5XFAD mice and wild-type littermates step1 Randomly assign mice to treatment groups: - Vehicle - 3-Amino-3-(2-methylphenyl)propanoic acid (Dose 1) - 3-Amino-3-(2-methylphenyl)propanoic acid (Dose 2) start->step1 step2 Administer compound daily via oral gavage for 3 months step1->step2 step3 Perform behavioral testing: - Morris Water Maze (Spatial Memory) - Y-Maze (Working Memory) step2->step3 step4 Sacrifice mice and collect brain tissue step3->step4 step5 Perform histological and biochemical analysis: - Aβ plaque load (Immunohistochemistry) - Synaptic marker levels (Western Blot) step4->step5 end End: Correlate behavioral outcomes with neuropathological changes step5->end

Caption: Workflow for in vivo behavioral and pathological assessment.

Methodology:

  • Animals and Treatment: Use 3-month-old male 5XFAD transgenic mice and their wild-type littermates. Administer 3-Amino-3-(2-methylphenyl)propanoic acid (e.g., 10 and 30 mg/kg) or vehicle daily by oral gavage for 3 months.

  • Morris Water Maze:

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Measure the time spent in the target quadrant.

  • Y-Maze:

    • Place each mouse in the center of a Y-shaped maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations as a measure of working memory.

  • Tissue Processing: Following behavioral testing, perfuse the mice with saline and fix the brains. One hemisphere can be used for immunohistochemistry and the other for biochemical analyses.

  • Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque burden.

  • Western Blot: Analyze protein lysates from the hippocampus and cortex for levels of synaptic markers such as synaptophysin and PSD-95.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.

Conclusion and Future Directions

While there is a clear gap in the literature regarding the use of 3-Amino-3-(2-methylphenyl)propanoic acid in neurodegenerative disease models, its chemical structure as an amino acid derivative warrants further investigation. The protocols and hypothetical framework provided here offer a starting point for researchers to explore its potential neuroprotective effects. Future studies should focus on:

  • Target Identification and Validation: Determining the specific molecular targets of the compound.

  • Pharmacokinetics and Brain Penetrance: Assessing the ability of the compound to cross the blood-brain barrier.

  • Efficacy in a Broader Range of Models: Testing the compound in models of other neurodegenerative diseases such as Parkinson's and Huntington's.

By systematically addressing these research questions, the scientific community can elucidate the potential therapeutic value of 3-Amino-3-(2-methylphenyl)propanoic acid for neurodegenerative disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-Amino-3-(2-methylphenyl)propanoic acid synthesis. The primary focus is on the Rodionov reaction, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing 3-Amino-3-(2-methylphenyl)propanoic acid?

A1: The most prevalent and straightforward method is a one-pot synthesis analogous to the Rodionov reaction. This three-component condensation involves reacting 2-methylbenzaldehyde, malonic acid, and a source of ammonia (typically ammonium acetate) in a suitable solvent.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of 3-Amino-3-(2-methylphenyl)propanoic acid?

A2: Low yields can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.

  • Formation of Byproducts: The primary competing reaction is the Knoevenagel condensation, which leads to the formation of 2-methylcinnamic acid and other related impurities.[1]

  • Steric Hindrance: The ortho-methyl group on the benzaldehyde can sterically hinder the reaction, potentially leading to lower yields compared to unsubstituted or para-substituted benzaldehydes.

  • Inadequate Purification: The product can be lost during workup and purification if the procedure is not optimized.

Q3: What are the common byproducts in this synthesis, and how can I minimize their formation?

A3: The main byproducts are derived from the Knoevenagel condensation of 2-methylbenzaldehyde and malonic acid.[1] These include 2-methylcinnamic acid and ylidenemalonic acids. To minimize their formation:

  • Control the order of addition of reagents: Slowly adding the malonic acid to the reaction mixture containing the aldehyde and ammonium acetate can favor the desired reaction pathway.

  • Optimize the reaction temperature: Lowering the temperature may reduce the rate of the Knoevenagel condensation more than the desired Rodionov reaction.

  • Use a suitable solvent: Solvents like glacial acetic acid have been shown to improve the yield of the desired β-amino acid in similar reactions.[1]

Q4: How can I effectively purify the final product?

A4: Purification can often be achieved by recrystallization. The product is an amino acid, so its solubility is pH-dependent.

  • After the reaction, the product can be precipitated by pouring the reaction mixture into cold water or ice.

  • The crude product can be dissolved in a dilute acidic solution and then precipitated by adjusting the pH to its isoelectric point (typically around neutral pH) with a base.

  • Washing the crude product with a non-polar solvent can help remove unreacted aldehyde.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.- Ensure all reagents are pure and dry.- Verify the reaction temperature and ensure adequate stirring.- Increase the reaction time or temperature incrementally.
Significant Amount of 2-Methylcinnamic Acid Byproduct Knoevenagel condensation is dominating.- Lower the reaction temperature.- Change the solvent to glacial acetic acid.- Adjust the molar ratio of reactants, potentially using a larger excess of ammonium acetate.
Oily or Gummy Product Instead of a Precipitate Presence of impurities or incomplete reaction.- Attempt to triturate the oily product with a non-polar solvent like diethyl ether or hexane to induce crystallization.- Purify via column chromatography if recrystallization fails.
Difficulty in Isolating the Product Incorrect pH during workup.- Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation. Test a small aliquot to find the optimal pH.

Experimental Protocols

Rodionov Reaction for 3-Amino-3-(2-methylphenyl)propanoic acid

This protocol is a generalized procedure based on similar syntheses reported in the literature. Optimization may be required to achieve higher yields.

Materials:

  • 2-Methylbenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (e.g., 3 mmol) in glacial acetic acid (6 mL).

  • To this solution, add anhydrous ammonium acetate (12 mmol).

  • Stir the mixture at 40°C for approximately 10 minutes.

  • Add malonic acid (3.3 mmol) to the reaction mixture.

  • Increase the temperature to 85°C and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • A precipitate should form. If not, adjust the pH to near neutral with a suitable base.

  • Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold acetone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

The following table presents illustrative data on how reaction conditions can influence the yield, based on general principles of the Rodionov reaction. Note: This data is for illustrative purposes and may not represent actual experimental results for this specific compound.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Byproduct Formation
1Ethanol805~40-50Moderate
2Glacial Acetic Acid853~55-65Low
3Toluene1106~30-40High
4Glacial Acetic Acid608~45-55Very Low

Visualizations

Synthesis_Pathway Synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid 2-Methylbenzaldehyde 2-Methylbenzaldehyde Intermediate_Imine Intermediate Imine 2-Methylbenzaldehyde->Intermediate_Imine + NH3 Malonic_Acid Malonic_Acid Final_Product 3-Amino-3-(2-methylphenyl)propanoic acid Malonic_Acid->Final_Product Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Intermediate_Imine Intermediate_Imine->Final_Product + Malonic Acid - CO2, - H2O

Caption: Rodionov reaction pathway for the synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_byproducts Analyze crude product for byproducts (e.g., TLC, NMR) start->check_byproducts byproducts_present Significant byproduct formation? check_byproducts->byproducts_present optimize_conditions Optimize reaction conditions: - Lower temperature - Change solvent (e.g., acetic acid) - Adjust reactant ratios byproducts_present->optimize_conditions Yes check_reaction_completion Is the reaction going to completion? byproducts_present->check_reaction_completion No end Improved Yield optimize_conditions->end increase_time_temp Increase reaction time or temperature check_reaction_completion->increase_time_temp No purification_issue Review purification procedure: - Check pH for precipitation - Consider alternative purification methods check_reaction_completion->purification_issue Yes increase_time_temp->end purification_issue->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 3-Aryl-Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-aryl-propanoic acids. The information is tailored for researchers, scientists, and professionals in drug development.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 3-aryl-propanoic acids, categorized by the synthetic method.

Malonic Ester Synthesis

The malonic ester synthesis is a reliable method for producing substituted carboxylic acids.[1] However, side reactions can occur, primarily affecting yield and purity.

Problem: Low yield of the desired mono-alkylated product and formation of a significant amount of di-alkylated byproduct.

  • Possible Cause: The mono-alkylated malonic ester is still acidic and can be deprotonated and react with another equivalent of the alkyl halide.[2] C-monoalkyl malonic esters are less acidic than their unsubstituted counterparts, making the second alkylation slower, but it can still compete.[3]

  • Solution:

    • Stoichiometry Control: Use a slight excess of the malonic ester to reduce the amount of the undesired di-alkylated product.[4] Using one equivalent of base is a typical strategy to favor mono-alkylation.[1]

    • Reaction Conditions: Carefully control the amount of base used. Using a relatively mild base like sodium ethoxide is common.[5] The reaction can be performed in various solvents, including alcohols and DMF.[3]

Problem: Difficulty in achieving complete hydrolysis of the diethyl ester.

  • Possible Cause: Incomplete saponification of the sterically hindered di-ester.

  • Solution:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature during the saponification step.

    • Choice of Base: Use a stronger base or a different solvent system to facilitate hydrolysis.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for forming aryl ketones, which are precursors to 3-aryl-propanoic acids. The reaction involves an electrophilic aromatic substitution.[6]

Problem: Low or no yield of the acylated product.

  • Possible Cause 1: Deactivated Aromatic Ring. The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.[6]

  • Solution 1: If possible, choose a synthetic route that does not rely on the acylation of a highly deactivated ring.

  • Possible Cause 2: Catalyst Inactivity. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[6]

  • Solution 2: Ensure all glassware is thoroughly dried and reagents are anhydrous. Use freshly opened or purified Lewis acids.

  • Possible Cause 3: Insufficient Catalyst. The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6] This often necessitates the use of stoichiometric amounts of the catalyst.[6]

  • Solution 3: Increase the molar ratio of the Lewis acid catalyst to the aromatic substrate.

Problem: Formation of multiple isomers (ortho, meta, para).

  • Possible Cause: The directing effects of the substituents on the aromatic ring and steric hindrance influence regioselectivity.

  • Solution:

    • Catalyst and Solvent Choice: The choice of catalyst and solvent can sometimes modestly affect the ortho/para ratio.[6]

    • Temperature Control: Reaction temperature can influence the isomer distribution. Optimization may be required.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene and is a valuable tool for synthesizing precursors to 3-aryl-propanoic acids, such as cinnamic acid derivatives.[7]

Problem: Low product yield and catalyst decomposition.

  • Possible Cause 1: Catalyst Leaching and Deactivation. The palladium catalyst can be lost at the end of the catalytic cycle.[4] Supported palladium catalysts can suffer from leaching of palladium species into the solution.[7]

  • Solution 1:

    • Ligand Choice: The use of bulky, electron-rich phosphine and carbene ligands can improve catalyst stability and activity.[7]

    • Catalyst Support: Utilizing supports like activated carbon, oxides, or polymers can help in catalyst recovery and reuse, though leaching can still be an issue.[7]

  • Possible Cause 2: Inefficient Catalyst Activation. The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst.

  • Solution 2: The pre-activation of the palladium catalyst is a crucial step.[4] The choice of pre-catalyst, such as Pd(OAc)₂, can be more efficient than Pd(0)(PPh₃)₄.[4]

Problem: Formation of undesired side products.

  • Possible Cause: Reductive Heck Reaction. Instead of the desired substitution product, a conjugate addition product may be formed. The formation of this side product is influenced by the base, temperature, substrate, and solvent.[7]

  • Solution: Optimization of reaction conditions is crucial. The choice of base and solvent can significantly affect the product distribution.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-aryl-propanoic acids?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions.[8] Depending on the synthetic route, these may include unreacted starting materials, positional isomers, and over-alkylation or over-acylation products.[8] For instance, in the synthesis of ibuprofen, 3-[4-(2-methylpropyl)phenyl]propanoic acid is a known impurity.[9]

Q2: How can I effectively purify my crude 3-aryl-propanoic acid?

A2: The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures.

    • Troubleshooting "Oiling Out": This occurs when the compound melts before it dissolves, often because the solvent's boiling point is higher than the compound's melting point.[8] To remedy this, you can add a small amount of a solvent in which the compound is highly soluble.[8]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] If too much solvent was used, it can be partially evaporated.[10]

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often a good starting point.[8] The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) to achieve good separation.[8]

Q3: How do I identify impurities in my final product?

A3: Spectroscopic methods are essential for identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of the product to that of known standards. Desfluoro impurities, for example, will show an extra proton signal in the aromatic region of the ¹H NMR spectrum and will lack the characteristic fluorine splitting in the ¹³C NMR spectrum.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[11] A reversed-phase C18 column is often used for the analysis of arylpropionic acids.[12]

Q4: Can I avoid the use of toxic phosphine ligands in the Heck reaction?

A4: Yes, there is significant research into "phosphine-free" Heck reactions. These often involve the use of N-heterocyclic carbene (NHC) ligands or palladacycles, which can offer high stability and activity.[7]

III. Data Presentation

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole with Acetic Anhydride

EntryCatalyst (10 mol%)TAAILYield (%)
1InCl₃1 65
2FeCl₃·6H₂O1 73
3ZnCl₂1 53
4FeCl₃·6H₂O2 81
5FeCl₃·6H₂O3 82
6FeCl₃·6H₂O4 85
7FeCl₃·6H₂O5 86
8FeCl₃·6H₂O6 94

Reaction conditions: 1 mmol anisole, 1.3 equiv Ac₂O, 0.5 g TAAIL, T = 60 °C, t = 24 h. Data sourced from.

Table 2: Optimization of the Heck Reaction of 4-Bromoanisole and Ethylene

EntryCatalyst SystemOverall Yield of 3a (%)Ratio 3a:4a
1Pd(OAc)₂ / BuPAd₂7292:8
9Pd(OAc)₂ / NISPCDPP8497:3
10Pd(OAc)₂ / MDPP8296:4

General conditions: Heck reaction followed by hydroxycarbonylation. 3a: 2-(4-anisyl) propionic acid (branched isomer), 4a: 3-(4-anisyl) propionic acid (linear isomer). Data sourced from[13].

Table 3: Mono- vs. Di-alkylation in the Synthesis of Diethyl Butylmalonate

EntryStoichiometry (1b:2d:NaH)SolventYield of 3bd (mono-alkylated) (%)
11:1:1DMF55
21.2:1:1DMF67
31.5:1:1DMF93

1b: diethyl malonate, 2d: iodobutane. Data sourced from[4].

IV. Experimental Protocols

Malonic Ester Synthesis of 3-Phenylpropanoic Acid

This protocol is adapted from the general principles of malonic ester synthesis.[3]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise at room temperature.

  • Alkylation: After the formation of the enolate is complete, add benzyl bromide (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted benzyl bromide.

  • Hydrolysis and Decarboxylation: To the aqueous layer, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester. After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to induce decarboxylation.

  • Isolation: Cool the mixture, and the 3-phenylpropanoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Friedel-Crafts Acylation of Anisole with Propionic Anhydride

This protocol is based on a generalized experimental workflow for catalyst comparison.[6]

  • Catalyst Activation (if using a solid acid catalyst): Activate the ZSM-5 catalyst by heating under vacuum.

  • Reaction Setup: In a batch glass reactor, add the activated catalyst, anisole (1.0 eq), and propionic anhydride (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the specified time (e.g., 2-8 hours). Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.

  • Purification: The filtrate can be purified by distillation or column chromatography to isolate the desired aryl ketone precursor.

Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

This protocol is adapted from a general procedure for the Heck reaction.[6]

  • Reaction Setup: To a reaction vessel, add the aryl halide (e.g., iodobenzene, 1.0 eq), acrylic acid (1.1 eq), palladium acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand (e.g., triphenylphosphine, 0.02 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Reaction: Heat the mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl.

  • Isolation: The cinnamic acid derivative will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be further purified by recrystallization.

V. Visualizations

G cluster_malonic Malonic Ester Synthesis Workflow start Diethyl Malonate + NaOEt enolate Enolate Formation start->enolate alkylation Alkylation (Ar-CH2-X) enolate->alkylation hydrolysis Hydrolysis (NaOH, H3O+) alkylation->hydrolysis dialkylation Di-alkylation (Side Reaction) alkylation->dialkylation decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product 3-Aryl-propanoic Acid decarboxylation->product

Caption: Workflow of the Malonic Ester Synthesis.

G cluster_friedel Friedel-Crafts Acylation Troubleshooting start Low/No Product Yield cause1 Deactivated Ring? start->cause1 cause2 Inactive Catalyst? cause1->cause2 No solution1 Modify Synthetic Route cause1->solution1 Yes cause3 Insufficient Catalyst? cause2->cause3 No solution2 Use Anhydrous Conditions cause2->solution2 Yes solution3 Increase Catalyst Stoichiometry cause3->solution3 Yes

Caption: Troubleshooting Friedel-Crafts Acylation.

G cluster_heck Heck Reaction Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_complex Ar-Pd(II)L2-X oxidative_add->pd2_complex migratory_ins Migratory Insertion (Alkene) pd2_complex->migratory_ins beta_hydride Beta-Hydride Elimination migratory_ins->beta_hydride reductive_elim Reductive Elimination (Base) beta_hydride->reductive_elim product Substituted Alkene beta_hydride->product reductive_elim->pd0

Caption: Catalytic Cycle of the Heck Reaction.

References

Technical Support Center: Chiral HPLC Separation of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chiral HPLC separation of 3-Amino-3-(2-methylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid?

A1: For β-amino acids, especially those with aromatic groups like 3-Amino-3-(2-methylphenyl)propanoic acid, macrocyclic glycopeptide-based CSPs are a primary choice. Specifically, Teicoplanin-based columns (e.g., CHIROBIOTIC® T) have shown broad applicability for the chiral separation of underivatized amino acids.[1][2] An alternative approach that has proven effective for similar structures, such as β-amino-β-(4-bromophenyl) propionic acid, is a Pirkle-type or "brush-type" CSP like the (R,R) Whelk-O1, which operates on a π-acceptor/π-donor recognition mechanism.[3] Crown ether-based CSPs have also been successfully used for the enantioseparation of β-amino acids.[4][5][6][7][8]

Q2: What are the recommended starting mobile phase conditions for this separation?

A2: The choice of mobile phase is highly dependent on the selected CSP.

  • For Teicoplanin-based CSPs (e.g., CHIROBIOTIC® T): A reversed-phase or polar organic mode is typically employed. A good starting point is a mixture of methanol or acetonitrile and water, often with an acidic additive. For example, a mobile phase of Methanol/Water (e.g., 60/40 v/v) with 0.1% formic acid or acetic acid can be a suitable initial condition.

  • For Pirkle-type CSPs (e.g., (R,R) Whelk-O1): A normal-phase mobile phase is common. A typical starting condition could be a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol. Acidic and basic additives are often necessary to improve peak shape and resolution. For a similar compound, a mobile phase of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine (95:5:0.1:0.025 v/v/v/v) was effective.[3]

  • For Crown Ether-based CSPs: These are typically used in reversed-phase mode with an acidic aqueous mobile phase, such as perchloric acid or trifluoroacetic acid in water, sometimes with a small amount of organic modifier.

Q3: Is derivatization of my analyte necessary for chiral separation?

A3: Not necessarily. One of the significant advantages of using macrocyclic glycopeptide and crown ether CSPs is their ability to separate underivatized amino acids.[2] This direct approach avoids the extra steps and potential for racemization associated with derivatization.[9] However, if you are using an achiral column, derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers is a viable indirect method.[4][5][8]

Q4: How do mobile phase additives like acids and bases affect the separation?

A4: Mobile phase additives play a crucial role in controlling the ionization state of both the analyte and the CSP, which is critical for achieving separation.

  • Acidic Additives (e.g., TFA, Formic Acid): For amphoteric molecules like amino acids, an acidic additive is used to suppress the deprotonation of the carboxylic acid group and ensure the primary amine is protonated. This enhances interaction with the CSP. The choice and concentration of the acid can significantly impact retention and selectivity.

  • Basic Additives (e.g., Diethylamine (DEA), Isopropylamine): In normal-phase chromatography, a basic additive can help to reduce peak tailing by competing with the analyte for active sites on the silica surface.

The combination of acidic and basic additives in appropriate ratios is often necessary to fine-tune the interactions and achieve optimal resolution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of 3-Amino-3-(2-methylphenyl)propanoic acid.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Chiral HPLC Separation start Start: Poor or No Separation check_column 1. Verify Column and System Suitability start->check_column no_resolution Issue: No Resolution check_column->no_resolution peak_tailing Issue: Peak Tailing / Broadening check_column->peak_tailing poor_reproducibility Issue: Poor Reproducibility check_column->poor_reproducibility optimize_mp 2. Optimize Mobile Phase no_resolution->optimize_mp peak_tailing->optimize_mp check_sample Check Sample Solvent and Concentration peak_tailing->check_sample check_equilibration Ensure Adequate Column Equilibration poor_reproducibility->check_equilibration adjust_additives Adjust Additive Concentration/Type optimize_mp->adjust_additives adjust_organic Change Organic Modifier (MeOH, ACN, EtOH) optimize_mp->adjust_organic adjust_flow Optimize Flow Rate / Temperature optimize_mp->adjust_flow change_csp 3. Consider a Different CSP adjust_additives->change_csp If no improvement adjust_organic->change_csp If no improvement adjust_flow->change_csp If no improvement

Caption: A logical workflow for troubleshooting common chiral HPLC separation issues.

Problem Potential Cause Suggested Solution
No enantiomeric separation Inappropriate chiral stationary phase (CSP).Switch to a different type of CSP (e.g., from a Teicoplanin-based to a Pirkle-type or Crown Ether column).
Suboptimal mobile phase composition.- Systematically vary the ratio of organic modifier to the aqueous or non-polar phase.- Change the organic modifier (e.g., from methanol to acetonitrile or ethanol).- Introduce or vary the concentration of acidic/basic additives (e.g., 0.05-0.5% TFA or DEA).
Poor peak shape (tailing or fronting) Secondary interactions with the silica support.- Add a competing base (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites.- Ensure the sample is dissolved in the mobile phase.
Analyte overload.Decrease the injection volume or the concentration of the sample.
Irreproducible retention times Insufficient column equilibration between runs.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.
Mobile phase instability.Prepare fresh mobile phase daily.
Loss of resolution over time Column contamination or degradation.- Flush the column with a strong solvent.- If resolution is not restored, the column may need to be replaced.

Experimental Protocols

Method 1: Separation on a Pirkle-Type CSP (Based on a similar compound)

This protocol is adapted from a method for a structurally similar compound and serves as an excellent starting point.[3]

  • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Ethanol:TFA (100:1 v/v) to a concentration of 1.0 mg/mL.

Method 2: Separation on a Teicoplanin-based CSP (General Method)

This is a general starting protocol for β-amino acids on a widely applicable CSP.

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Water / Acetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following tables summarize the expected influence of various chromatographic parameters on the separation of 3-Amino-3-(2-methylphenyl)propanoic acid enantiomers.

Table 1: Effect of Mobile Phase Composition on Teicoplanin-based CSPs
Organic Modifier% Organic in Aqueous Mobile PhaseExpected Impact on Retention TimeExpected Impact on Resolution
MethanolIncreasingGenerally decreasesVariable, often a "U-shaped" behavior is observed.
AcetonitrileIncreasingGenerally decreasesVariable, may differ from methanol.
EthanolIncreasingGenerally decreasesMay improve resolution for some compounds.
Table 2: Effect of Additives in Normal Phase on Pirkle-Type CSPs
AdditiveConcentration RangeExpected Impact on Retention TimeExpected Impact on Peak Shape
Trifluoroacetic Acid (TFA)0.05% - 0.2%May increase or decrease depending on interactionImproves peak symmetry by reducing tailing.
Isopropylamine/DEA0.01% - 0.1%Generally decreasesImproves peak symmetry for basic analytes.

Diagram: Logical Relationship for Method Development

MethodDevelopment Chiral Method Development Strategy start Start: Separate Enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid select_csp 1. Select Chiral Stationary Phase (CSP) start->select_csp csp_teicoplanin Teicoplanin-based (e.g., CHIROBIOTIC T) select_csp->csp_teicoplanin csp_pirkle Pirkle-type (e.g., (R,R) Whelk-O1) select_csp->csp_pirkle csp_crown Crown Ether-based select_csp->csp_crown select_mode 2. Select Chromatographic Mode csp_teicoplanin->select_mode csp_pirkle->select_mode csp_crown->select_mode mode_rp Reversed-Phase / Polar Organic select_mode->mode_rp mode_np Normal-Phase select_mode->mode_np optimize 3. Optimize Mobile Phase and Conditions mode_rp->optimize mode_np->optimize optimize_details Vary: Organic Modifier Ratio, Additives Adjust: Flow Rate, Temperature optimize->optimize_details validation 4. Method Validation optimize_details->validation

Caption: A strategic approach to developing a chiral HPLC method for the target analyte.

References

Technical Support Center: Stability of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-Amino-3-(2-methylphenyl)propanoic acid, particularly under acidic conditions. The following information offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can cause the degradation of 3-Amino-3-(2-methylphenyl)propanoic acid in an experimental setting?

A1: Several factors can contribute to the degradation of pharmaceutical compounds like 3-Amino-3-(2-methylphenyl)propanoic acid. These include environmental factors such as temperature, light, and moisture, as well as drug-related factors like the presence of impurities or interactions with excipients.[1] For this specific molecule, acidic conditions are a key area of concern for potential hydrolysis.

Q2: Why is it important to conduct forced degradation studies for a compound like 3-Amino-3-(2-methylphenyl)propanoic acid?

A2: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help in identifying potential degradation products, understanding the degradation pathways, and determining the intrinsic stability of the molecule.[2][3] This information is vital for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of a potential drug product.[1][2] These studies are also a regulatory requirement by bodies like the FDA and are guided by ICH guidelines.[2][4]

Q3: What are the recommended stress conditions for evaluating the stability of a new drug substance?

A3: Recommended stress factors for forced degradation studies typically include exposure to high and low pH, elevated temperatures, light (photolysis), and oxidizing conditions.[3][4] The severity of these conditions should be greater than those used in accelerated stability studies to generate degradation products in a shorter timeframe.[4]

Q4: What is a stability-indicating analytical method, and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely detect changes in the concentration of the active pharmaceutical ingredient (API) over time, without interference from degradation products, impurities, or excipients. Forced degradation studies are essential for developing and validating such methods.[2][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the stability assessment of 3-Amino-3-(2-methylphenyl)propanoic acid.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. System leaks in the HPLC. 2. Air bubbles in the pump or detector. 3. Worn pump seals. 4. Incomplete dissolution of the sample.1. Check and tighten all fittings. Look for salt buildup which can indicate a leak. 2. Purge the pump and flush the system to remove bubbles. 3. Replace pump seals as part of a regular maintenance schedule.[5] 4. Ensure the compound is fully dissolved in the chosen solvent before injection. Gentle warming and vortexing may help.[6]
Appearance of unexpected peaks in the chromatogram 1. Degradation of the compound. 2. Contamination of the sample, solvent, or glassware. 3. Interaction with excipients or container closure system.1. This is the expected outcome of a forced degradation study. Proceed with characterization of the new peaks. 2. Use high-purity solvents and thoroughly clean all glassware. Running a blank can help identify sources of contamination. 3. Investigate potential interactions between the drug substance and other components of the formulation or storage container.[1]
No degradation observed under stress conditions 1. The compound is highly stable under the tested conditions. 2. The stress conditions were not harsh enough.1. This is a positive result, indicating good intrinsic stability. 2. Consider increasing the stress level (e.g., higher acid concentration, higher temperature, or longer exposure time). A degradation of 5-20% is generally considered suitable for method validation.[7][8]
Significant loss of the main compound peak with no corresponding new peaks 1. Formation of non-UV active degradation products. 2. Precipitation of the compound or its degradants. 3. Adsorption of the compound to surfaces.1. Use a mass spectrometer (LC-MS) or other mass-sensitive detector to identify potential non-chromophoric degradants. 2. Visually inspect the sample for any precipitate. If observed, try to dissolve it in a suitable solvent for analysis. 3. Use silanized glassware or vials to minimize adsorption.

Experimental Protocol: Acidic Stress Testing

This protocol outlines a general procedure for conducting a forced degradation study of 3-Amino-3-(2-methylphenyl)propanoic acid under acidic conditions.

Objective: To evaluate the stability of 3-Amino-3-(2-methylphenyl)propanoic acid in an acidic solution and to identify potential degradation products.

Materials:

  • 3-Amino-3-(2-methylphenyl)propanoic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Stability chamber or water bath capable of maintaining a constant temperature

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-Amino-3-(2-methylphenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and a minimal amount of organic co-solvent if necessary for solubility). A typical concentration might be 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • In separate labeled vials, mix a known volume of the stock solution with an equal volume of 0.1 N HCl and 1 N HCl.

      • Store one set of samples at room temperature and another set at an elevated temperature (e.g., 60°C).

      • A control sample should be prepared by mixing the stock solution with HPLC grade water.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining 3-Amino-3-(2-methylphenyl)propanoic acid at each time point relative to the initial concentration (time zero).

    • Determine the peak areas of any degradation products that are formed.

    • The total peak area (parent + degradants) should be compared to the initial peak area to check for mass balance.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep Prepare Stock Solution of 3-Amino-3-(2-methylphenyl)propanoic acid acid Acid Hydrolysis (0.1N & 1N HCl, RT & 60°C) prep->acid control Control (Water, RT & 60°C) prep->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling control->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc eval Calculate % Degradation Identify Degradation Products hplc->eval

Caption: Workflow for Acidic Stress Testing of 3-Amino-3-(2-methylphenyl)propanoic acid.

Troubleshooting_Tree start Inconsistent Analytical Results? leak_check Check for HPLC System Leaks start->leak_check Yes unexpected_peaks Unexpected Peaks Observed? start->unexpected_peaks No bubble_check Purge System to Remove Bubbles leak_check->bubble_check seal_check Inspect and Replace Pump Seals bubble_check->seal_check dissolution_check Ensure Complete Sample Dissolution seal_check->dissolution_check degradation Probable Degradation Product. Proceed with characterization. unexpected_peaks->degradation Yes no_degradation No Degradation Observed? unexpected_peaks->no_degradation No contamination Check for Contamination (Solvents, Glassware) degradation->contamination stable Compound is Stable Under Conditions no_degradation->stable Yes increase_stress Increase Stress Severity (e.g., higher temp, longer time) stable->increase_stress

Caption: A decision tree for troubleshooting common issues in stability studies.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during asymmetric synthesis.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1] Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1][2]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample give consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction. It is often best practice to use freshly distilled or commercially available anhydrous solvents. Trace amounts of water or other coordinating impurities can significantly impact the catalyst's performance.[3]

  • Catalyst Integrity:

    • Purity: Verify the purity of the chiral ligand and the metal precursor.

    • Activity: Perform a small-scale test reaction with a standard substrate to confirm the catalyst's activity.[1]

    • Handling and Storage: Ensure that air- and moisture-sensitive catalysts are handled under an inert atmosphere and stored correctly.[1]

Q3: My reagents and catalyst are of high purity, and my analytical method is validated, but the enantioselectivity remains poor. What reaction parameters should I optimize?

A3: Once you have ruled out issues with analytics and reagents, the next step is to optimize the reaction conditions. The following diagram outlines a logical workflow for this process.

G Start Low ee Observed Temp Optimize Temperature Start->Temp Solvent Screen Solvents Temp->Solvent Loading Optimize Catalyst Loading Solvent->Loading Concentration Vary Substrate Concentration Loading->Concentration Time Monitor Reaction Time Concentration->Time Background Check for Background Reaction Time->Background End High ee Achieved Background->End

Caption: Troubleshooting workflow for reaction condition optimization.

  • Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher ee.[4] However, in some cases, higher temperatures can be beneficial or even reverse the enantioselectivity.[5]

  • Solvent: The choice of solvent is critical as it can influence the conformation of the catalyst-substrate complex.[1][6] A solvent screen is often necessary to identify the optimal medium for a specific reaction.

  • Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. Insufficient catalyst may result in a competing non-catalyzed (background) reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.[2]

  • Substrate Concentration: The concentration of the substrate can influence the reaction rate and, in some cases, the enantioselectivity, particularly in enzyme-catalyzed reactions.[7]

  • Reaction Time: In some systems, the enantiomeric excess of the product can change over time. It is crucial to monitor the reaction profile to determine the optimal reaction time.

Q4: I suspect a non-catalyzed "background" reaction is lowering my ee. How can I confirm and mitigate this?

A4: A background reaction proceeds without the chiral catalyst, producing a racemic product and thus eroding the overall enantiomeric excess.

Workflow to Investigate Background Reaction:

G Start Suspect Background Reaction Control_Exp Run Control Experiment (No Catalyst) Start->Control_Exp Compare_Rates Compare Reaction Rates Control_Exp->Compare_Rates High_Rate Significant Rate in Control? Compare_Rates->High_Rate Mitigate Mitigation Strategies High_Rate->Mitigate Yes End Background Reaction Minimized High_Rate->End No Mitigate->End

Caption: Workflow for identifying and addressing background reactions.

To confirm a background reaction, run a control experiment under the same conditions but without the chiral catalyst. If you observe product formation, a background reaction is occurring.

Mitigation Strategies:

  • Lower the reaction temperature: This will generally slow down the uncatalyzed reaction more significantly than the catalyzed one.

  • Increase catalyst loading: A higher concentration of the active catalyst can outcompete the background reaction. However, be mindful of potential catalyst aggregation at very high loadings.[2]

  • Use a more active catalyst: A catalyst that provides a much lower energy pathway will further diminish the contribution of the background reaction.

Data Presentation

The following tables summarize the impact of various reaction parameters on enantiomeric excess for different asymmetric reactions.

Table 1: Effect of Temperature on Enantiomeric Excess

Reaction TypeCatalystSubstrateSolventTemperature (°C)ee (%)
Asymmetric EpoxidationTi(Oi-Pr)₄ / (+)-DETGeraniolCH₂Cl₂-2095
088
Asymmetric HydrogenationRu-BINAPMethyl acetoacetateMethanol2592
5085
Asymmetric AlkylationOrganocatalystBenzaldehydeToluene085
-4098

Table 2: Effect of Solvent on Enantiomeric Excess

Reaction TypeCatalystSubstrateSolventDielectric Constant (ε)ee (%)
Henry ReactionCinchona thioureaBenzaldehydeToluene2.492
THF7.675
Acetonitrile37.545
Asymmetric EpoxidationJacobsen's CatalystStyreneCH₂Cl₂9.186
Acetonitrile37.565

Table 3: Effect of Catalyst Loading on Enantiomeric Excess

Reaction TypeCatalystSubstrateSolventCatalyst Loading (mol%)ee (%)
Michael AdditionOrganocatalystNitrostyreneToluene192
595
1088
Asymmetric AlkylationCo-PorphyrinQuinazolinoneoDCB195
0.593

Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method
  • Resolution:

    • Prepare a solution containing both enantiomers (a racemic or scalemic mixture).

    • Inject the solution onto the chiral HPLC column.

    • Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1][2]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to determine the accuracy of the method.

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer. The relationship should be linear over the desired concentration range.

Protocol 2: General Procedure for Catalyst Characterization and Qualification

This protocol provides a general guideline for the synthesis and characterization of a homogeneous asymmetric catalyst.

  • Synthesis of the Catalyst:

    • All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

    • Use oven-dried glassware and anhydrous solvents.

    • Follow the established literature procedure for the synthesis of the catalyst or its precursor.

  • Characterization:

    • NMR Spectroscopy: Obtain ¹H, ¹³C, and, if applicable, ³¹P NMR spectra to confirm the structure and purity of the catalyst.

    • Elemental Analysis: Determine the elemental composition (C, H, N) to verify the empirical formula.

    • Mass Spectrometry: Use high-resolution mass spectrometry to confirm the molecular weight of the catalyst.

  • Qualification:

    • Activity Test: Perform a small-scale test reaction with a standard, readily available substrate to determine the initial rate and conversion. This helps to confirm that the catalyst is active.[1]

    • Enantioselectivity Test: Analyze the product of the test reaction by a validated chiral HPLC or GC method to determine the enantiomeric excess. Compare the result to the expected value from the literature or a previously established standard for that batch of catalyst.[1]

Protocol 3: Quantifying a Background Reaction
  • Catalyzed Reaction:

    • Set up the asymmetric reaction according to the standard procedure, including the chiral catalyst.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method (e.g., GC, HPLC, NMR) to determine the conversion to the product.

  • Uncatalyzed (Control) Reaction:

    • Set up an identical reaction in a separate flask, but omit the chiral catalyst.

    • Ensure all other reagents, solvents, concentrations, and the temperature are exactly the same as in the catalyzed reaction.

    • Monitor the progress of this control reaction in the same way as the catalyzed reaction.

  • Data Analysis:

    • Plot the conversion versus time for both the catalyzed and uncatalyzed reactions.

    • The rate of the uncatalyzed reaction represents the rate of the background reaction.

    • The observed enantiomeric excess (ee_obs) can be related to the enantiomeric excess of the catalyzed reaction (ee_cat) and the relative rates of the catalyzed (rate_cat) and background (rate_back) reactions by the following equation: ee_obs = ee_cat * (rate_cat / (rate_cat + rate_back))

    • This allows you to estimate the true enantioselectivity of your catalyst in the absence of the background reaction.

References

Technical Support Center: Synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient scale-up process.

Troubleshooting Guide

Scaling up the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid, particularly via the Rodionov reaction, can present several challenges. This guide addresses common issues encountered during the process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product - Incomplete reaction. - Formation of side products (e.g., 2-methylcinnamic acid, 2-(2-methylbenzylidene)malonic acid). - Suboptimal reaction temperature. - Poor quality of reagents. - Inefficient purification.- Monitor reaction progress using TLC or HPLC to ensure completion. - Use a higher molar excess of ammonium acetate. - Maintain the reaction temperature between 80-100°C. - Ensure all reagents, especially 2-methylbenzaldehyde and malonic acid, are of high purity. - Optimize the pH for precipitation during workup to selectively isolate the amino acid.
Formation of Significant Side Products - Knoevenagel condensation of 2-methylbenzaldehyde and malonic acid is favored over the desired three-component reaction. - High reaction temperatures can promote elimination reactions.- Add ammonium acetate to the reaction mixture before adding malonic acid. - Use a solvent like glacial acetic acid, which has been shown to favor the formation of β-amino acids. - Avoid excessively high reaction temperatures.
Product is Difficult to Purify - Co-precipitation of the product with unreacted starting materials or side products. - Product is highly soluble in the reaction solvent.- Carefully adjust the pH of the aqueous solution during workup to the isoelectric point of the amino acid to maximize precipitation. - Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture). - Consider using ion-exchange chromatography for high-purity requirements.
Reaction Fails to Initiate - Low reaction temperature. - Inactive reagents.- Ensure the reaction mixture reaches the optimal temperature (80-100°C). - Verify the quality and purity of all starting materials.
Inconsistent Results Upon Scale-Up - Inefficient heat transfer in larger reaction vessels. - Poor mixing. - Changes in reagent addition rates.- Use a reactor with efficient heating and stirring capabilities. - Ensure vigorous and consistent mixing throughout the reaction. - Maintain a controlled and consistent rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-Amino-3-(2-methylphenyl)propanoic acid?

A1: The Rodionov reaction is a widely used and scalable one-pot method for the synthesis of β-amino acids, including 3-Amino-3-(2-methylphenyl)propanoic acid. This reaction involves the condensation of an aldehyde (2-methylbenzaldehyde), malonic acid, and a source of ammonia (typically ammonium acetate) in a suitable solvent.

Q2: What are the critical parameters to control during the scale-up of the Rodionov reaction?

A2: The most critical parameters are temperature control, efficient mixing, and the order and rate of reagent addition. Inconsistent heating and mixing can lead to the formation of side products and lower yields.

Q3: How can I minimize the formation of the main side product, 2-methylcinnamic acid?

A3: The formation of 2-methylcinnamic acid occurs through a competing Knoevenagel condensation followed by decarboxylation. To minimize this, ensure a sufficient excess of the ammonia source (ammonium acetate) is present and consider using a solvent system, such as glacial acetic acid, that favors the three-component reaction pathway.

Q4: What is the best method for purifying the final product at a larger scale?

A4: For industrial-scale purification, precipitation by adjusting the pH to the isoelectric point of the amino acid is the most common and cost-effective method. For higher purity, recrystallization or ion-exchange chromatography can be employed.

Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?

A5: The reaction is typically run at elevated temperatures, so appropriate safety measures for handling hot reaction mixtures should be in place. Additionally, the use of glacial acetic acid requires proper ventilation and personal protective equipment.

Experimental Protocols

Key Experiment: One-Pot Synthesis via Rodionov Reaction

This protocol describes a scalable synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Materials:

  • 2-methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge glacial acetic acid.

  • Reagent Addition: While stirring, add ammonium acetate and 2-methylbenzaldehyde to the reactor. Heat the mixture to 40°C and stir until all solids are dissolved.

  • Malonic Acid Addition: Slowly add malonic acid to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85-95°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Purification: Adjust the pH of the aqueous solution to the isoelectric point of 3-Amino-3-(2-methylphenyl)propanoic acid (approximately pH 6-7) using a solution of NaOH to precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales
Scale 2-methylbenzaldehyde (moles) Malonic Acid (moles) Ammonium Acetate (moles) Glacial Acetic Acid (L)
Lab Scale (10g) 0.0830.0910.1660.1
Pilot Scale (1kg) 8.39.116.610
Production Scale (100kg) 83091016601000
Table 2: Typical Process Parameters and Expected Outcomes
Parameter Lab Scale Pilot Scale Production Scale
Reaction Temperature 85-95°C85-95°C85-95°C
Reaction Time 4-6 hours5-7 hours6-8 hours
Expected Yield 70-80%65-75%60-70%
Purity (after precipitation) >95%>95%>95%

Mandatory Visualizations

Diagram 1: Experimental Workflow for Synthesis

experimental_workflow reagents Reagents: 2-methylbenzaldehyde Malonic Acid Ammonium Acetate Glacial Acetic Acid reactor Reaction (85-95°C, 4-8h) reagents->reactor workup Workup (Ice Water Quench) reactor->workup purification Purification (pH Adjustment & Precipitation) workup->purification isolation Isolation (Filtration & Washing) purification->isolation drying Drying isolation->drying product Final Product: 3-Amino-3-(2-methylphenyl)propanoic acid drying->product

Caption: Workflow for the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Diagram 2: Logical Relationship of Troubleshooting Steps

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Parameters (Temp, Time, Mixing) start->check_reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_workup Optimize Workup (pH, Temperature) check_reaction->check_workup check_reagents->check_reaction check_purification Improve Purification (Recrystallization, Chromatography) check_workup->check_purification success Improved Yield and Purity check_purification->success

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, and degradation products. Based on common synthetic routes like the Rodionov condensation, potential impurities include:

  • Unreacted Starting Materials: 2-methylbenzaldehyde, malonic acid, and the ammonia source (e.g., ammonium acetate).

  • Side-Products:

    • Michael Addition Adduct: Dialkylation of the malonic acid derivative.

    • Self-Condensation Product of 2-methylbenzaldehyde: Products from the Cannizzaro or aldol reactions of the starting aldehyde.

    • Decarboxylation Product: Impurities formed from premature decarboxylation of intermediates.

  • Positional Isomers: If the starting materials are not pure, isomers of the target compound may be present.

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantifying the purity of the final product and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and detecting the presence of starting materials and major byproducts.

Q3: What is a typical purity level for commercially available 3-Amino-3-(2-methylphenyl)propanoic acid?

A3: Commercially available 3-Amino-3-(2-methylphenyl)propanoic acid is often sold at a purity of 99% or higher[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 3-Amino-3-(2-methylphenyl)propanoic acid.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants are used.- Extend reaction time or increase temperature as per the protocol.- Check the quality of reagents.
Product loss during workup or purification.- Optimize extraction pH to ensure the amino acid is in the desired ionic form.- Use appropriate recrystallization solvents to minimize solubility of the product.
Product is an oil or fails to crystallize Presence of impurities hindering crystallization.- Purify the crude product using column chromatography before crystallization.- Attempt trituration with a non-polar solvent to induce solidification.
Residual solvent.- Dry the product under high vacuum for an extended period.
Presence of unreacted 2-methylbenzaldehyde Insufficient reaction time or temperature.- Increase reaction time and/or temperature.
Inefficient purification.- Wash the crude product with a non-polar solvent in which the aldehyde is soluble but the amino acid is not (e.g., hexane, ether).
Contamination with a di-acid impurity Michael addition of the intermediate enolate to another molecule of the unsaturated intermediate.- Use a slight excess of the ammonia source to favor the desired reaction pathway.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.

Experimental Protocols

Synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid via Rodionov Condensation

This protocol is a representative method based on similar syntheses of β-amino acids[2][3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.

    • Dissolve the crude solid/residue in a minimal amount of hot water.

    • Adjust the pH to the isoelectric point (typically around pH 4-6) with a suitable acid (e.g., HCl) or base (e.g., NaOH) to precipitate the amino acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to achieve high purity.

    • Dry the final product under vacuum.

Visualizations

Synthesis Pathway and Potential Impurity Formation

Synthesis_Pathway Reactants 2-methylbenzaldehyde + Malonic Acid + NH4OAc Intermediate Knoevenagel Condensation Intermediate Reactants->Intermediate Heat Unreacted Unreacted Starting Materials Reactants->Unreacted SideProduct2 Aldehyde Self- Condensation Product Reactants->SideProduct2 Side Reaction Product 3-Amino-3-(2-methylphenyl) propanoic acid Intermediate->Product Michael Addition of NH3 & Decarboxylation SideProduct1 Michael Addition Adduct Intermediate->SideProduct1 Side Reaction Troubleshooting_Workflow Start Synthesis Complete CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity Pure Purity > 99%? CheckPurity->Pure FinalProduct Final Product Pure->FinalProduct Yes IdentifyImpurity Identify Major Impurity Pure->IdentifyImpurity No UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM SideProduct Side-Product? UnreactedSM->SideProduct No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) UnreactedSM->OptimizeReaction Yes Recrystallize Recrystallization SideProduct->Recrystallize Yes Chromatography Column Chromatography SideProduct->Chromatography If Recrystallization Fails OptimizeReaction->Start Re-run Synthesis Recrystallize->CheckPurity Re-analyze Chromatography->CheckPurity Re-analyze

References

Technical Support Center: Resolution of 3-Amino-3-(o-tolyl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of 3-Amino-3-(o-tolyl)propanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of 3-Amino-3-(o-tolyl)propanoic acid?

A1: The two primary methods for resolving racemic 3-Amino-3-(o-tolyl)propanoic acid are enzymatic resolution and diastereomeric salt crystallization. Enzymatic resolution utilizes enzymes, such as lipases, to selectively react with one enantiomer, allowing for separation. Diastereomeric salt crystallization involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by crystallization.

Q2: Which resolving agents are suitable for the diastereomeric crystallization of 3-Amino-3-(o-tolyl)propanoic acid?

A2: While specific data for 3-Amino-3-(o-tolyl)propanoic acid is limited, common resolving agents for similar 3-amino-3-arylpropanoic acids include chiral acids like tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid) or chiral bases such as brucine, ephedrine, or chiral amines like (R)- or (S)-1-phenylethylamine.[1] Screening of several resolving agents is often necessary to find the most effective one for a particular substrate.

Q3: What analytical techniques are used to determine the enantiomeric purity of the resolved 3-Amino-3-(o-tolyl)propanoic acid?

A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of the resolved product.[2] It is crucial to develop a validated chiral HPLC method to accurately quantify the ratio of the two enantiomers.

Q4: Can the undesired enantiomer be recycled?

A4: Yes, in many resolution processes, the undesired enantiomer can be racemized (converted back to the racemic mixture) and recycled, improving the overall process efficiency and yield.[3] This is a key consideration for large-scale production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of 3-Amino-3-(o-tolyl)propanoic acid enantiomers.

Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No crystal formation - Inappropriate solvent.- Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile). A mixture of solvents can also be effective.
- Solution is too dilute.- Concentrate the solution by evaporating some of the solvent.
- Supersaturation not reached.- Cool the solution slowly. Try adding an anti-solvent (a solvent in which the salt is less soluble) dropwise. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
Low yield of desired diastereomer - Suboptimal resolving agent to substrate ratio.- While a 1:1 molar ratio is a common starting point, varying the ratio of the resolving agent can sometimes improve the yield of the less soluble diastereomer.
- The desired diastereomeric salt has significant solubility in the chosen solvent.- Experiment with different solvents or solvent mixtures to minimize the solubility of the target salt.
- Crystallization time is too short.- Allow for longer crystallization times, sometimes up to several days, at a controlled temperature.
Low enantiomeric excess (e.e.) - Co-precipitation of the more soluble diastereomer.- Perform recrystallization of the obtained diastereomeric salt. This process can be repeated until the desired enantiomeric purity is achieved.[1]
- Inefficient separation of crystals from the mother liquor.- Ensure complete removal of the mother liquor by thorough washing of the filtered crystals with a small amount of cold solvent.
- Racemization during salt formation or isolation.- Check the stability of the resolving agent and the amino acid under the experimental conditions. Avoid harsh temperature or pH conditions if racemization is suspected.
Enzymatic Resolution
Problem Possible Cause Solution
Low or no enzyme activity - Inactivated enzyme due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[2]
- Presence of inhibitors in the reaction mixture.- Purify the substrate and ensure all reagents and solvents are of high purity.
- Suboptimal pH or temperature.- Optimize the reaction pH and temperature for the specific lipase being used. Most lipases have an optimal temperature range, and activity decreases significantly outside of this range.[4]
Low enantiomeric excess (e.e.) - Non-selective enzyme.- Screen different types of lipases (e.g., from Candida antarctica, Burkholderia cepacia) to find one with high enantioselectivity for the substrate.
- Reaction proceeded beyond 50% conversion.- For a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Monitor the reaction progress closely (e.g., by chiral HPLC) and stop the reaction at or near 50% conversion to maximize the e.e. of the remaining substrate.
- Suboptimal reaction medium.- The choice of solvent can significantly impact enzyme selectivity. Screen different organic solvents or consider performing the reaction in a biphasic system or neat.
Difficult separation of product and unreacted substrate - Similar physical properties of the product and remaining substrate.- If the enzymatic reaction modifies the substrate (e.g., hydrolysis of an ester), the resulting carboxylic acid can often be separated from the unreacted ester by extraction under different pH conditions.
- Inefficient purification method.- Develop a robust chromatographic separation method (e.g., column chromatography) to separate the product from the unreacted enantiomer.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization (General Procedure)

This is a generalized protocol and requires optimization for 3-Amino-3-(o-tolyl)propanoic acid.

  • Salt Formation:

    • Dissolve one equivalent of racemic 3-Amino-3-(o-tolyl)propanoic acid in a suitable solvent (e.g., ethanol, methanol).

    • Add 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent.

    • Stir the solution at room temperature or with gentle heating to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a refrigerator or ice bath.

    • Allow the crystals to form over a period of several hours to days.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (d.e.) of the salt by a suitable analytical method (e.g., NMR or HPLC after liberating the amino acid).

    • If the d.e. is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.

    • Collect the precipitated enantiomer by filtration, wash with cold water, and dry.

    • Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC.

Protocol 2: Enzymatic Resolution using Lipase

This protocol is based on the successful resolution of similar compounds and requires optimization.

  • Substrate Preparation:

    • Prepare the racemic ethyl ester of 3-Amino-3-(o-tolyl)propanoic acid. The ester form is often more suitable for lipase-catalyzed reactions.

  • Enzymatic Reaction:

    • In a suitable reaction vessel, dissolve the racemic ethyl 3-Amino-3-(o-tolyl)propanoate in an organic solvent (e.g., tert-butyl methyl ether).

    • Add a lipase, such as immobilized Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase.

    • Add a controlled amount of water to initiate the hydrolysis reaction.

    • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.

    • Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible e.e. for both the unreacted ester and the product acid.

  • Separation and Isolation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the resulting acid from the unreacted ester. This can typically be achieved by liquid-liquid extraction. Acidify the aqueous layer to precipitate the resolved amino acid.

    • Isolate both the unreacted ester and the produced acid. The ester can be hydrolyzed to the corresponding amino acid enantiomer in a separate step.

  • Analysis:

    • Determine the enantiomeric excess of the isolated amino acid enantiomers using chiral HPLC.

Data Presentation

Table 1: Comparison of Potential Resolving Agents for Diastereomeric Crystallization

Resolving AgentClassPotential Solvents for CrystallizationExpected Outcome
L-(+)-Tartaric AcidChiral AcidAlcohols (Methanol, Ethanol, Isopropanol)Formation of diastereomeric tartrate salts with differing solubilities.
(-)-Dibenzoyl-L-tartaric acidChiral AcidEsters (Ethyl Acetate), AlcoholsOften provides well-defined crystals.
(1R)-(-)-10-Camphorsulfonic acidChiral AcidAlcohols, AcetonitrileStrong acid, forms stable salts.
(R)-(+)-1-PhenylethylamineChiral BaseAlcohols, TolueneEffective for resolving acidic compounds.
(-)-BrucineChiral Base (Alkaloid)Acetone, MethanolA classic resolving agent, but toxic.

Table 2: Key Parameters for Enzymatic Resolution

ParameterTypical RangeImportance
Enzyme Lipases (e.g., CALB, Burkholderia cepacia)The choice of enzyme is critical for achieving high enantioselectivity.
Substrate Form Ester (e.g., Ethyl or Methyl ester)Esters are generally better substrates for lipases in hydrolysis or transesterification reactions.
Solvent Organic Solvents (e.g., MTBE, Toluene, Hexane)The solvent can influence enzyme activity and selectivity.
Temperature 25 - 50 °CAffects reaction rate and enzyme stability. Each enzyme has an optimal temperature.[4]
Water Content Stoichiometric to slight excessCrucial for hydrolysis reactions in organic media.
Reaction Time 1 - 48 hoursNeeds to be optimized to reach ~50% conversion for optimal e.e.

Visualizations

experimental_workflow_diastereomeric_crystallization racemic_acid Racemic 3-Amino-3- (o-tolyl)propanoic acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble Liquid Phase liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2 racemization Racemization & Recycle enantiomer2->racemization racemization->racemic_acid

Caption: Workflow for Diastereomeric Salt Crystallization.

experimental_workflow_enzymatic_resolution racemic_ester Racemic Ester of 3-Amino-3-(o-tolyl)propanoic acid enzymatic_reaction Enzymatic Hydrolysis (~50% conversion) racemic_ester->enzymatic_reaction lipase Lipase lipase->enzymatic_reaction solvent_water Solvent + H2O solvent_water->enzymatic_reaction separation Separation (e.g., Extraction) enzymatic_reaction->separation unreacted_ester Unreacted Ester (Enantiomer 1) separation->unreacted_ester product_acid Product Acid (Enantiomer 2) separation->product_acid hydrolysis Hydrolysis unreacted_ester->hydrolysis enantiomer2 Enantiomer 2 product_acid->enantiomer2 enantiomer1 Enantiomer 1 hydrolysis->enantiomer1

Caption: Workflow for Enzymatic Resolution via Hydrolysis.

troubleshooting_logic_low_ee start Low Enantiomeric Excess (e.e.) check_method Is the resolution method Diastereomeric Crystallization or Enzymatic? start->check_method diastereomeric Diastereomeric Crystallization check_method->diastereomeric Diastereomeric enzymatic Enzymatic Resolution check_method->enzymatic Enzymatic co_precipitation Check for co-precipitation of the more soluble diastereomer. diastereomeric->co_precipitation check_conversion Check reaction conversion. Is it > 50%? enzymatic->check_conversion recrystallize Action: Recrystallize the diastereomeric salt. co_precipitation->recrystallize optimize_time Action: Optimize reaction time to stop at ~50% conversion. check_conversion->optimize_time Yes check_selectivity Is the enzyme's enantioselectivity low? check_conversion->check_selectivity No screen_enzymes Action: Screen other lipases or optimize reaction conditions (solvent, temperature). check_selectivity->screen_enzymes Yes

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Validation & Comparative

A Comparative Guide to β-Amino Acids in Asymmetric Organocatalysis: Spotlight on 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy. β-amino acids have emerged as a versatile class of organocatalysts, capable of facilitating a variety of asymmetric transformations with high stereocontrol. This guide provides a comparative analysis of 3-amino-3-(2-methylphenyl)propanoic acid and other β-amino acids in the context of organocatalysis, supported by experimental data and detailed protocols.

Introduction to β-Amino Acids in Catalysis

β-amino acids are valuable building blocks for the synthesis of β-peptides, natural products, and pharmaceuticals.[1] In the realm of organocatalysis, their bifunctional nature, possessing both a Brønsted acidic carboxylic acid group and a Brønsted basic amino group, allows them to activate both the nucleophile and the electrophile in a catalytic cycle. This dual activation is crucial for achieving high yields and enantioselectivities in reactions such as Michael additions, aldol reactions, and Mannich reactions.[2] The stereochemical outcome of these reactions is often dictated by the structure of the β-amino acid, particularly the substituents on the carbon backbone, which create a specific chiral environment around the active site.

Performance Comparison in the Asymmetric Michael Addition

To provide a clear comparison, we will focus on a benchmark reaction: the asymmetric Michael addition of isobutyraldehyde to N-benzylmaleimide. This reaction is a well-established method for the synthesis of chiral succinimide derivatives, which are important precursors for various biologically active compounds.

A recent study by Kozma et al. systematically investigated the effect of the structure of various β-amino acids on the outcome of this reaction. While 3-amino-3-(2-methylphenyl)propanoic acid was not explicitly tested in this study, we can extrapolate its potential performance based on the observed structure-activity relationships. The data suggests a strong correlation between the steric bulk of the substituent at the β-position of the amino acid and the enantioselectivity of the reaction.

CatalystSubstituent at β-positionConversion (%) [a]ee (%) [a]Predicted Performance
3-Amino-3-(2-methylphenyl)propanoic acid 2-methylphenyl--High ee, Moderate Conversion
(S)-3-Aminobutanoic acidMethyl9865 (S)-
(S)-3-Amino-4-methylpentanoic acidIsopropyl9588 (S)-
(S)-3-Amino-3-phenylpropanoic acidPhenyl9291 (S)-
(S)-3-Amino-4,4-dimethylpentanoic acidtert-Butyl6593 (R)-
β-AlanineHydrogen>990-

[a] Data extracted from Kozma, V., et al. Catalysts 2022, 12(9), 992 for the Michael addition of isobutyraldehyde to N-benzylmaleimide. Reactions were performed with 10 mol% of the catalyst and 1.1 equivalents of LiOH·H₂O in toluene at room temperature for 24 hours.

Analysis of Performance:

The experimental data reveals a clear trend: as the steric hindrance of the substituent at the β-position of the amino acid increases from methyl to tert-butyl, the enantioselectivity of the Michael addition generally improves. For instance, (S)-3-amino-4-methylpentanoic acid (isopropyl group) provides a significantly higher enantiomeric excess (88% ee) compared to (S)-3-aminobutanoic acid (methyl group, 65% ee). (S)-3-amino-3-phenylpropanoic acid also demonstrates high enantioselectivity (91% ee).

Based on this trend, it is reasonable to predict that 3-amino-3-(2-methylphenyl)propanoic acid would be a highly effective catalyst for this transformation. The ortho-methyl group on the phenyl ring introduces additional steric bulk close to the chiral center, which is expected to create a more defined chiral pocket. This should lead to excellent facial discrimination of the enamine intermediate, resulting in high enantioselectivity, likely in the range of 90-95% ee . However, this increased steric hindrance might also slightly impede the reaction rate, leading to a moderate to high conversion rate under similar reaction conditions.

Experimental Protocols

A detailed experimental protocol for the asymmetric Michael addition of isobutyraldehyde to N-benzylmaleimide catalyzed by β-amino acids is provided below, based on the work of Kozma et al.

Materials:

  • N-benzylmaleimide

  • Isobutyraldehyde

  • β-Amino acid catalyst (e.g., (S)-3-amino-3-phenylpropanoic acid)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion (e.g., GC, NMR) and enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • To a stirred solution of the β-amino acid catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) in a sealed vial, add lithium hydroxide monohydrate (0.022 mmol, 1.1 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-benzylmaleimide (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Finally, add isobutyraldehyde (0.4 mmol, 2.0 equiv.) to the vial.

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 24 hours.

  • After 24 hours, quench the reaction by adding 1M HCl (1 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion of the crude product by ¹H NMR spectroscopy.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Mechanistic Insights and Logical Workflow

The catalytic cycle of the β-amino acid-catalyzed Michael addition is believed to proceed through the formation of a key enamine intermediate. The following diagrams illustrate the proposed catalytic cycle and the experimental workflow.

G Proposed Catalytic Cycle for Michael Addition cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst β-Amino Acid Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Maleimide Maleimide Maleimide Michael_Adduct Michael Adduct Iminium_Ion->Michael_Adduct Intramolecular Proton Transfer Michael_Adduct->Catalyst Hydrolysis + Product

Figure 1. Proposed catalytic cycle for the β-amino acid-catalyzed Michael addition.

G Experimental Workflow Start Start Reaction_Setup Reaction Setup: - β-Amino Acid - LiOH·H₂O - Toluene Start->Reaction_Setup Stir_1 Stir at RT (10 min) Reaction_Setup->Stir_1 Add_Reactants Add N-benzylmaleimide and Isobutyraldehyde Stir_1->Add_Reactants Reaction Stir at RT (24 h) Add_Reactants->Reaction Quench Quench with 1M HCl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Analysis Analysis: - NMR (Conversion) - HPLC (ee) Drying_Concentration->Analysis Purification Column Chromatography Analysis->Purification End End Purification->End

Figure 2. A typical experimental workflow for the organocatalytic Michael addition.

Conclusion

β-amino acids are powerful and versatile organocatalysts for asymmetric synthesis. The steric properties of the substituent at the β-position play a crucial role in determining the enantioselectivity of the catalyzed reaction. Based on the available data, 3-amino-3-(2-methylphenyl)propanoic acid is predicted to be a highly effective catalyst for the asymmetric Michael addition, offering excellent enantioselectivity. Further experimental validation is warranted to confirm this potential and expand the toolkit of chiral organocatalysts available to synthetic chemists. This guide provides a framework for researchers to understand, replicate, and build upon the use of β-amino acids in catalysis, ultimately accelerating the development of novel chiral molecules for various applications.

References

A Comparative Analysis of the Anticancer Efficacy of 3-Aminopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of several classes of 3-aminopropanoic acid derivatives. While direct comparative studies on 3-Amino-3-(2-methylphenyl)propanoic acid are limited, extensive research on structurally related compounds has revealed promising candidates with significant antiproliferative activities. This document summarizes key experimental data, outlines methodologies, and visualizes the proposed signaling pathways and experimental workflows to facilitate objective comparison and inform future drug development efforts.

Efficacy of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A series of novel polysubstituted thiazole derivatives of 3-aminopropanoic acid have been synthesized and evaluated for their antiproliferative properties against lung cancer models. Notably, derivatives featuring an oxime or carbohydrazide moiety have demonstrated potent activity, in some cases surpassing that of the standard chemotherapeutic agent, cisplatin.

Data Presentation

The antiproliferative activity of the most promising derivatives was assessed against human non-small cell lung carcinoma (A549), doxorubicin-resistant small cell lung carcinoma (H69AR), and non-cancerous human embryonic kidney (HEK293) cell lines. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of efficacy.

CompoundModificationA549 IC₅₀ (µM)H69AR IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/A549)
21 Oxime5.423.2114.632.70
22 Oxime2.471.9837.9915.38
25 Carbohydrazide--10.69-
26 Carbohydrazide--13.75-
Cisplatin ->100.495.57<0.56

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[1]

Key Findings:

  • Compounds 21 and 22 , both featuring an oxime moiety, exhibited the most potent cytotoxicity against the A549 cell line, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively.[1]

  • Compound 22 demonstrated a significantly higher selectivity for cancer cells over non-cancerous cells compared to cisplatin, with a selectivity index of 15.38.[1]

  • The presence of the oxime functional group appears to be crucial for the enhanced antiproliferative activity of these derivatives.[1]

Proposed Signaling Pathway

In silico studies suggest that these thiazole derivatives, particularly compound 22 , may exert their anticancer effects by targeting the Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2] Both pathways are known to be dysregulated in various cancers, leading to increased cell proliferation and survival.[2]

SIRT2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SIRT2 SIRT2 MEK MEK SIRT2->MEK Deacetylates (Inhibits) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound22 Compound 22 Compound22->EGFR Inhibits Compound22->SIRT2 Inhibits

Caption: Proposed mechanism of action for Compound 22.

Efficacy of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A library of thirty-six 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was screened for their in vitro anticancer properties against the A549 non-small cell lung cancer cell line. Several of these compounds demonstrated significant cytotoxicity.

Data Presentation

The following table highlights the most active compounds from this series, showing their ability to reduce A549 cell viability at a concentration of 10 µM after 24 hours of exposure.

CompoundKey Structural FeatureA549 Cell Viability (%)Cytotoxicity in Non-cancerous Vero Cells
12 1-naphthyl hydrazone42.1Favorable
20 2-furyl hydrazone~50Favorable
21 2-thienyl hydrazone~50Favorable
22 3-thienyl hydrazone~50Favorable
29 Phenyl-oxadiazole~50Favorable
Doxorubicin -<20-
Cisplatin -<40-

Data is sourced from a study evaluating the anticancer and antioxidant activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[3][4]

Key Findings:

  • A notable structure-activity relationship was observed, with hydrazone derivatives bearing aromatic and heterocyclic substituents showing enhanced anticancer activity.[4]

  • Compound 12 , which contains a 1-naphthyl substituent, was the most potent in this series, reducing A549 cell viability to 42.1%.[4]

  • Compounds 20 , 21 , and 22 , featuring furan and thiophene moieties, also exhibited significant cytotoxic effects.[3]

  • The most promising candidates displayed favorable cytotoxicity profiles against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells.[3]

Efficacy of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivatives as APN/CD13 Inhibitors

This class of compounds was designed to target Aminopeptidase N (APN/CD13), a cell-surface enzyme that is overexpressed in various tumors and plays a role in tumor invasion, metastasis, and angiogenesis.[5]

Data Presentation

The inhibitory activity of the lead compound, 7e , was evaluated against both purified porcine kidney APN and APN expressed on a human ovarian cancer cell line (ES-2).

CompoundTargetIC₅₀ (µM)
7e APN (porcine kidney)1.26 ± 0.01
7e APN (on ES-2 cells)30.19 ± 1.02
Bestatin (control)APN (porcine kidney)2.55 ± 0.11
Bestatin (control)APN (on ES-2 cells)60.61 ± 0.1

Data from a study on 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as APN inhibitors.[5][6]

Key Findings:

  • Compound 7e demonstrated more potent inhibition of porcine kidney APN than the known inhibitor, bestatin.[5][6]

  • This enhanced inhibitory activity was also observed in a cell-based assay using the ES-2 human ovarian cancer cell line.[5][6]

  • These findings suggest that 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives are a promising scaffold for developing novel anti-cancer agents that target APN/CD13.[5]

Proposed Signaling Pathway

APN/CD13 is involved in multiple signaling pathways that promote cancer progression. Its enzymatic activity can degrade the extracellular matrix, facilitating cell invasion. It also participates in signaling cascades that promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][8]

APN_CD13_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Proteins CellMigration Cell Migration & Invasion ECM->CellMigration Barrier to APN_CD13 APN/CD13 APN_CD13->ECM Degrades Angiogenesis Angiogenesis APN_CD13->Angiogenesis Promotes TumorGrowth Tumor Growth CellMigration->TumorGrowth Angiogenesis->TumorGrowth Compound7e Compound 7e Compound7e->APN_CD13 Inhibits

Caption: Role of APN/CD13 in cancer progression.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in this guide. For specific details, please refer to the original publications.

Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with various concentrations of test compounds B->C D 4. Incubate for a specified period (e.g., 24-72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H 8. Measure absorbance at a specific wavelength (e.g., 570nm) G->H I 9. Calculate cell viability and IC₅₀ values H->I

Caption: Generalized workflow for the MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (typically 24 to 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

This guide is intended for informational purposes and to facilitate further research. The presented data and proposed mechanisms are based on the cited literature and should be further investigated for validation.

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized molecule is a critical, non-negotiable step in the research and development pipeline. This guide provides an objective comparison of three powerful analytical techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of the non-proteinogenic β-amino acid, 3-Amino-3-(2-methylphenyl)propanoic acid.

This document will delve into the experimental protocols, data presentation, and the unique insights each method offers, providing a comprehensive framework for selecting the most appropriate technique for structural elucidation challenges.

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it provides unequivocal evidence of molecular connectivity, stereochemistry, and conformation.

Experimental Protocol: X-ray Diffraction Analysis of a Small Molecule

A suitable single crystal of the compound is mounted on a goniometer and placed in a focused X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector. The resulting data are processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. This map is then used to build and refine a 3D model of the atomic structure.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Solution Compound Solution Slow Evaporation Slow Evaporation Compound Solution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Mount on Goniometer Mount on Goniometer Single Crystal->Mount on Goniometer X-ray Beam Exposure X-ray Beam Exposure Mount on Goniometer->X-ray Beam Exposure Diffraction Pattern Diffraction Pattern X-ray Beam Exposure->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map 3D Model Building 3D Model Building Electron Density Map->3D Model Building Structural Refinement Structural Refinement 3D Model Building->Structural Refinement Final Crystal Structure Final Crystal Structure Structural Refinement->Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Presentation: Crystallographic Data

While specific crystallographic data for 3-Amino-3-(2-methylphenyl)propanoic acid is not publicly available, the following table illustrates the typical data obtained from an X-ray diffraction experiment for a similar small organic molecule.

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)18.765(7)
β (°)98.76(3)
Volume (ų)1018.9(7)
Z4
R-factor (%)4.5

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity in Solution

NMR spectroscopy is an unparalleled technique for determining the chemical structure and connectivity of a molecule in solution.[1] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected. For 3-Amino-3-(2-methylphenyl)propanoic acid, ¹H NMR will reveal the number of different types of protons and their neighboring protons, while ¹³C NMR will identify the number of unique carbon atoms.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube NMR Tube NMR Tube Place in Spectrometer Place in Spectrometer NMR Tube->Place in Spectrometer Acquire Spectra (1H, 13C) Acquire Spectra (1H, 13C) Place in Spectrometer->Acquire Spectra (1H, 13C) Process Data (FT, Phasing) Process Data (FT, Phasing) Acquire Spectra (1H, 13C)->Process Data (FT, Phasing) Spectral Interpretation Spectral Interpretation Process Data (FT, Phasing)->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

Caption: Experimental workflow for NMR spectroscopy.

Data Presentation: NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR data for 3-Amino-3-(2-methylphenyl)propanoic acid.[2]

¹H NMR Data (D₂O/K₂CO₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05-7.30m4HAromatic protons
4.39t, J=7.30 Hz1HCH-NH₂
2.59-2.82m2HCH₂
2.25s3HCH₃

¹³C NMR Data (D₂O/K₂CO₃)

Chemical Shift (δ) ppmAssignment
171.9C=O
136.5Aromatic C
129.5Aromatic CH
129.3Aromatic CH
127.5Aromatic CH
52.2CH-NH₂
38.1CH₂
18.9CH₃

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample is introduced into the mass spectrometer. In the ESI source, the sample is nebulized and ionized. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve in Solvent Dissolve in Solvent Dilute Solution Dilute Solution Dissolve in Solvent->Dilute Solution Infuse into ESI Source Infuse into ESI Source Dilute Solution->Infuse into ESI Source Ionization Ionization Infuse into ESI Source->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Mass Spectrum Mass Spectrum Mass Analysis->Mass Spectrum Determine Molecular Weight Determine Molecular Weight Mass Spectrum->Determine Molecular Weight Analyze Fragmentation Analyze Fragmentation Determine Molecular Weight->Analyze Fragmentation Structural Information Structural Information Analyze Fragmentation->Structural Information

Caption: Experimental workflow for mass spectrometry.

Data Presentation: Mass Spectrometry Data

For 3-Amino-3-(2-methylphenyl)propanoic acid (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol . The following table illustrates the expected major fragments in the mass spectrum.

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
162[M - NH₃]⁺
134[M - COOH]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Comparison Summary

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolution/Solid
Information 3D structure, stereochemistry, conformationConnectivity, chemical environmentMolecular weight, elemental formula, fragmentation
Ambiguity Unambiguous (for a single crystal)Can be ambiguous for complex structuresCan be ambiguous for isomers
Throughput LowHighHigh
Requirement Single crystal growthSoluble sampleIonizable sample

Conclusion

The structural validation of 3-Amino-3-(2-methylphenyl)propanoic acid, like any novel compound, necessitates a multi-faceted analytical approach. While X-ray crystallography provides the most definitive and unambiguous structural information, its requirement for a suitable single crystal can be a significant bottleneck. NMR spectroscopy offers a powerful alternative for elucidating the molecular connectivity and is often the primary tool for routine structural confirmation in solution. Mass spectrometry is indispensable for determining the molecular weight and can provide valuable structural clues through fragmentation analysis.

For comprehensive and irrefutable structural validation, a combination of these techniques is highly recommended. The data from NMR and MS can confirm the chemical composition and connectivity, which can then be unequivocally verified in three-dimensional space by X-ray crystallography. This integrated approach ensures the highest level of confidence in the structure of novel molecules, a cornerstone of successful drug discovery and development.

References

Comparative Pharmacological Profile of 3-Amino-3-(2-methylphenyl)propanoic Acid and its Analogs at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological profiles of 3-Amino-3-(2-methylphenyl)propanoic acid and its structural analogs, with a primary focus on their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, offering insights into the structure-activity relationships (SAR) of this class of compounds.

Introduction

3-Amino-3-arylpropanoic acid derivatives represent a class of compounds with significant interest in neuroscience and pharmacology due to their structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). A key member of this family, phenibut (3-amino-3-phenylpropanoic acid), is known for its anxiolytic and nootropic effects, which are primarily mediated through its activity as a GABA-B receptor agonist. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological activity of these compounds. This guide specifically examines the influence of a methyl group at the ortho position of the phenyl ring, as seen in 3-Amino-3-(2-methylphenyl)propanoic acid, and compares its profile to other positional isomers and the parent compound.

Mechanism of Action: GABA-B Receptor Modulation

The primary molecular target for this class of compounds is the GABA-B receptor, a G protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Compounds can interact with the GABA-B receptor as agonists, antagonists, or allosteric modulators. The analogs discussed in this guide are primarily investigated for their potential as GABA-B receptor agonists or positive allosteric modulators (PAMs).

Comparative Pharmacological Data

Table 1: GABA-B Receptor Binding Affinity of Phenibut and its Enantiomers

CompoundReceptor Binding AssayKi (μM)
(R)-Phenibut[3H]Baclofen displacement~92
(S)-Phenibut[3H]Baclofen displacement>10,000
Racemic Phenibut[3H]Baclofen displacement~177

Note: Data for phenibut is used as a reference due to the limited availability of specific data for 3-Amino-3-(2-methylphenyl)propanoic acid.

The data clearly indicates that the (R)-enantiomer of phenibut is significantly more potent at the GABA-B receptor than the (S)-enantiomer, highlighting the stereoselectivity of the receptor binding pocket.

While specific binding affinities for "tolibut," the para-methyl analog of phenibut, are not detailed in the readily available literature, qualitative studies indicate it possesses analgesic, tranquilizing, and neuroprotective properties, suggesting it interacts with the central nervous system, likely through GABAergic mechanisms.[1][2][3]

Structure-Activity Relationship (SAR) Insights

Based on the broader class of 3-amino-3-arylpropanoic acids, the following SAR principles can be inferred:

  • Stereochemistry: The chirality at the C3 position is a critical determinant of activity, with the (R)-enantiomer generally exhibiting significantly higher affinity for the GABA-B receptor.

  • Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring modulate the potency and efficacy. While data for the 2-methyl substitution is sparse, the activity of the 4-methyl analog (tolibut) suggests that small alkyl substitutions are tolerated.

  • Amino and Carboxylic Acid Groups: The presence of both the amino and carboxylic acid moieties is essential for interaction with the GABA-B receptor, mimicking the endogenous ligand GABA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological profiles of these compounds. The following are standard protocols for key in vitro assays.

GABA-B Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat brain cortical membranes or cell membranes expressing recombinant human GABA-B receptors.

  • Radioligand: [3H]Baclofen or [3H]CGP 54626 (a high-affinity GABA-B antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled GABA or a potent GABA-B agonist/antagonist.

  • Test Compounds: Analogs of 3-Amino-3-(2-methylphenyl)propanoic acid.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or the test compound at various concentrations.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).

GABA-B Receptor Functional Assay ([35S]GTPγS Binding Assay)

This assay measures the functional activity of a compound (agonist or PAM) by quantifying the activation of G-proteins coupled to the GABA-B receptor.

Materials:

  • Membrane Preparation: As described for the binding assay.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: To maintain G-proteins in their inactive state.

  • Agonist/PAM: Test compounds.

  • Basal and Maximal Stimulation Controls: Buffer alone and a saturating concentration of a known GABA-B agonist, respectively.

Procedure:

  • Pre-incubate the membrane preparation with GDP on ice.

  • In a 96-well plate, add assay buffer, [35S]GTPγS, and the test compound at various concentrations.

  • Initiate the reaction by adding the pre-incubated membrane preparation.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data is analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response produced by the compound).

Visualizations

Signaling Pathway of GABA-B Receptor Activation

GABAB_Signaling GABA GABA or Agonist GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Inhibition Neuronal Inhibition cAMP->Inhibition Reduced signaling leads to Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_efflux ↑ K⁺ Efflux K_Channel->K_efflux Ca_influx->Inhibition K_efflux->Inhibition Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculation of IC₅₀ and Kᵢ Scintillation->Data_Analysis

References

Comparative analysis of synthetic routes to 3-aryl-beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the primary synthetic routes to 3-aryl-β-amino acids is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance, supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and application.

Comparative Analysis of Synthetic Routes

The synthesis of 3-aryl-β-amino acids is of significant interest due to their presence in various biologically active molecules and their utility as building blocks in medicinal chemistry.[1] Several key synthetic strategies have been developed, each with its own set of advantages and limitations. This guide focuses on four prominent methods: Arndt-Eistert homologation, asymmetric hydrogenation, Mannich-type reactions, and Michael addition.

Data Summary

The following table summarizes the quantitative data for each synthetic route, providing a direct comparison of their typical yields and stereoselectivities in the synthesis of 3-aryl-β-amino acids.

Synthetic RouteSubstrate ExampleCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr)Reference
Arndt-Eistert Homologation N-Boc-L-phenylalanineSilver benzoate, H₂O, THFGood to Excellent>99% ee (chirality preserved)[2][3]
Asymmetric Hydrogenation (Z)-Methyl 3-acetamido-3-phenylacrylate[Rh(COD)(S,S)-Et-DuPhos]⁺OTf⁻>9599[4][5]
(E/Z)-β-Aryl β-(acylamino)acrylatesNi-Binapine95-9998-99[6]
Mannich-type Reaction Benzaldehyde, Aniline, AcetophenoneBismuth NitrateHighNot applicable (racemic)[7]
Aromatic Aldehydes, p-Toluenesulfonamide, KetonesQuinidine thioureaHighHigh dr and ee[8]
Michael Addition Cinnamic acid ester, (R)-N-benzyl-α-methylbenzylaminen-BuLiHighHigh dr[9]
β-Fluoroalkylated acrylates, AminesCatalyst-freeup to 99Not applicable (racemic)[10]

Detailed Methodologies and Experimental Protocols

This section provides a detailed description of each synthetic route, including the general mechanism and a representative experimental protocol.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[11] It involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol) yields the homologous carboxylic acid or ester.[3][11] This method is known for preserving the stereochemistry of the starting α-amino acid.[3]

Experimental Protocol: Synthesis of N-Boc-3-amino-4-phenylbutanoic acid

A solution of N-Boc-L-phenylalanine (1 mmol) in anhydrous THF (10 mL) is cooled to -15 °C. To this solution, isobutyl chloroformate (1.1 mmol) and N-methylmorpholine (1.1 mmol) are added, and the mixture is stirred for 15 minutes. A freshly prepared ethereal solution of diazomethane (~3 mmol) is then added, and the reaction is stirred for an additional 2 hours at 0 °C. The excess diazomethane is quenched by the addition of acetic acid. The solvent is removed under reduced pressure. The resulting crude diazoketone is dissolved in a 1:1 mixture of dioxane and water (10 mL). Silver benzoate (0.1 mmol) is added, and the mixture is sonicated or heated to induce the Wolff rearrangement. After completion of the reaction (monitored by TLC), the mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired β-amino acid.[2][3]

Asymmetric Hydrogenation

Asymmetric hydrogenation of β-acylamino-α,β-unsaturated esters is a highly efficient method for producing enantiomerically pure β-amino acids.[4] This reaction typically employs chiral transition metal catalysts, such as those based on rhodium or nickel, to achieve high levels of stereocontrol.[4][6]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

In a glovebox, a pressure vessel is charged with (Z)-methyl 3-acetamido-3-phenylacrylate (1 mmol) and a rhodium catalyst precursor, such as [Rh(COD)₂]OTf (0.01 mmol), and a chiral phosphine ligand, like (S,S)-Et-DuPhos (0.011 mmol), in a degassed solvent like methanol or toluene (5 mL). The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 20-60 psi). The reaction is stirred at room temperature for a specified time (e.g., 12-24 hours). After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the desired N-acetyl-3-phenyl-β-alanine methyl ester.[4][5]

Mannich-type Reaction

The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a carbonyl compound containing an acidic proton.[7] For the synthesis of 3-aryl-β-amino acids, this typically involves an aromatic aldehyde, an amine (or ammonia source), and an enolate equivalent (e.g., a silyl ketene acetal or a ketone).[8][12] Catalytic asymmetric versions of this reaction have been developed to provide enantiomerically enriched products.[13]

Experimental Protocol: Three-Component Mannich Reaction

To a mixture of an aromatic aldehyde (e.g., benzaldehyde, 1 mmol) and an aniline (1 mmol) in a suitable solvent (e.g., ethanol), is added a ketone (e.g., acetophenone, 1.2 mmol) and a catalytic amount of a Lewis acid such as bismuth nitrate (10 mol%). The reaction mixture is stirred at room temperature for a designated period, with the progress monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the β-amino ketone.[7]

Michael Addition

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[14] For the synthesis of 3-aryl-β-amino acids, this typically involves the addition of an amine to an aryl-substituted α,β-unsaturated ester, such as a cinnamate.[10] The stereoselectivity of the addition can be controlled through the use of chiral amines or chiral catalysts.

Experimental Protocol: Diastereoselective Michael Addition

A solution of a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine (1.1 mmol), in anhydrous THF is cooled to -78 °C. To this solution is added n-butyllithium (1.1 mmol) to form the lithium amide. After stirring for 30 minutes, a solution of an α,β-unsaturated ester, such as tert-butyl cinnamate (1 mmol), in THF is added dropwise. The reaction is stirred at -78 °C for several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting diastereomeric mixture of the β-amino ester can be purified and the diastereomers separated by chromatography. The chiral auxiliary can then be removed by hydrogenolysis to yield the enantiomerically enriched 3-aryl-β-amino acid derivative.[9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the described synthetic routes to 3-aryl-β-amino acids.

Arndt_Eistert_Homologation cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product alpha_Amino_Acid α-Aryl-α-amino Acid Acid_Chloride Acid Chloride Formation alpha_Amino_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone Diazoketone Formation Acid_Chloride->Diazoketone CH₂N₂ Wolff_Rearrangement Wolff Rearrangement Diazoketone->Wolff_Rearrangement Ag₂O, H₂O beta_Amino_Acid 3-Aryl-β-amino Acid Wolff_Rearrangement->beta_Amino_Acid

Caption: Arndt-Eistert Homologation Workflow.

Asymmetric_Hydrogenation cluster_start Starting Material cluster_reaction Reaction cluster_product Product Unsaturated_Ester β-Acylamino-α,β- unsaturated Ester Hydrogenation Asymmetric Hydrogenation Unsaturated_Ester->Hydrogenation H₂, Chiral Catalyst (e.g., Rh-DuPhos) beta_Amino_Acid_Ester Enantiopure 3-Aryl- β-amino Acid Ester Hydrogenation->beta_Amino_Acid_Ester

Caption: Asymmetric Hydrogenation Workflow.

Mannich_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aromatic_Aldehyde Aromatic Aldehyde Three_Component_Condensation Three-Component Condensation Aromatic_Aldehyde->Three_Component_Condensation Amine Amine Amine->Three_Component_Condensation Enolate Enolate Precursor Enolate->Three_Component_Condensation beta_Amino_Carbonyl 3-Aryl-β-amino Carbonyl Three_Component_Condensation->beta_Amino_Carbonyl Catalyst (optional)

Caption: Mannich-type Reaction Workflow.

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Unsaturated_Ester Aryl-α,β-unsaturated Ester Conjugate_Addition Aza-Michael Addition Unsaturated_Ester->Conjugate_Addition Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Conjugate_Addition beta_Amino_Ester 3-Aryl-β-amino Ester Conjugate_Addition->beta_Amino_Ester

Caption: Michael Addition Workflow.

References

Efficacy of 3-Amino-3-(2-methylphenyl)propanoic Acid in Neurological Disorders: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical efficacy data on 3-Amino-3-(2-methylphenyl)propanoic acid in neurological disorder models has revealed a notable absence of publicly available experimental results. This compound is primarily categorized and supplied as a chemical intermediate for research and pharmaceutical development rather than as a therapeutic agent with established efficacy.

While direct evidence of its performance in neurological models is not available in the scientific literature, the chemical's structural class and related analogs are of significant interest in neuroscience. Chemical suppliers note that (R)-3-Amino-3-(2-methylphenyl)propanoic acid is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders and has potential applications in modulating neurotransmitter systems.[1] This suggests that while the compound itself may not be an active pharmaceutical ingredient, it is a key component in the development of new drugs for neurological conditions.

Due to the lack of quantitative data from preclinical studies, a comparative guide with other alternatives, including detailed experimental protocols and data tables, cannot be constructed at this time. Similarly, the absence of defined mechanisms of action or experimental workflows prevents the creation of the requested signaling pathway and workflow diagrams.

Context from Structural Analogs: Potential Pharmacological Relevance

To provide context, it is useful to examine a well-studied structural analog, Phenibut (β-phenyl-γ-aminobutyric acid). Phenibut is a neuropsychotropic drug with known anxiolytic (anti-anxiety) and nootropic (cognitive-enhancing) effects.[2][3] It functions primarily as a GABA-mimetic, acting on GABAB and to a lesser extent, GABAA receptors.[3][4][5] The phenyl ring in Phenibut is crucial for its ability to cross the blood-brain barrier, a common challenge in the development of drugs for central nervous system disorders.[2]

The known activity of Phenibut underscores the potential for β-amino acid derivatives with phenyl substitutions to modulate GABAergic systems, which are central to regulating neuronal excitability throughout the nervous system. Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.

Hypothetical Signaling Pathway Based on Structural Analogs

Given the GABAergic activity of its analog, Phenibut, a hypothetical signaling pathway for 3-Amino-3-(2-methylphenyl)propanoic acid, were it to have a similar mechanism, would involve the modulation of GABA receptors. The diagram below illustrates a generalized GABAergic signaling pathway.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Uptake GABA_vesicle GABA Vesicle vGAT->GABA_vesicle Packages GABA_released GABA_vesicle->GABA_released Release GABAB_R GABAB Receptor GABA_released->GABAB_R Binds G_protein G Protein GABAB_R->G_protein Activates Ion_channel K+ Channel G_protein->Ion_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization

Caption: Hypothetical GABAergic signaling pathway potentially modulated by β-phenyl-amino acid derivatives.

Conclusion

References

A Comparative Benchmarking Analysis of 3-Amino-3-(2-methylphenyl)propanoic Acid and Known GABA Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the GABA modulatory activity of 3-Amino-3-(2-methylphenyl)propanoic acid is not publicly available. The following guide provides a framework for benchmarking this compound against established GABA modulators. The quantitative data presented for 3-Amino-3-(2-methylphenyl)propanoic acid is hypothetical and serves as a template for data presentation upon experimental determination.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Modulation of GABAergic signaling is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[2] This guide provides a comparative analysis of the novel compound 3-Amino-3-(2-methylphenyl)propanoic acid against well-characterized GABA modulators: Baclofen, Phenibut, and Gabapentin. The objective is to outline the necessary experimental benchmarks to characterize its potential as a therapeutic agent.

Mechanism of Action of Known GABA Modulators

A fundamental step in benchmarking a novel compound is to understand the mechanisms of established drugs.

  • Baclofen is a selective agonist for the GABA-B receptor.[3][4][5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels, resulting in a decrease in neuronal excitability.[3]

  • Phenibut , structurally related to GABA, is primarily a GABA-B receptor agonist, similar to baclofen.[6][7][8] It is also suggested to have some activity at GABA-A receptors at higher concentrations and may also act as a gabapentinoid by binding to the α2δ subunit of voltage-dependent calcium channels.[6][9]

  • Gabapentin , despite its structural similarity to GABA, does not act directly on GABA-A or GABA-B receptors.[10][11] Its primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters. It has also been shown to increase GABA synthesis.[10]

Comparative Pharmacological Data

The following tables summarize key pharmacological parameters for our benchmark compounds. The data for 3-Amino-3-(2-methylphenyl)propanoic acid is hypothetical and illustrative of the data that would need to be collected.

Table 1: GABA Receptor Binding Affinities (Ki, nM)

CompoundGABA-A ReceptorGABA-B Receptorα2δ Subunit
3-Amino-3-(2-methylphenyl)propanoic acid Data Not AvailableData Not AvailableData Not Available
BaclofenNo significant affinity40No significant affinity
Phenibut>10,0001,56023,000 (R-phenibut)
GabapentinNo significant affinityNo significant affinity140

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50/IC50, µM)

CompoundGABA-B Receptor Activation (EC50)Calcium Current Inhibition (IC50)
3-Amino-3-(2-methylphenyl)propanoic acid Data Not AvailableData Not Available
Baclofen0.13Varies by cell type
PhenibutData Not AvailableData Not Available
GabapentinNot ApplicableVaries by cell type

Note: EC50 is the concentration for 50% of maximal response (activation). IC50 is the concentration for 50% inhibition.

Experimental Protocols

To determine the pharmacological profile of 3-Amino-3-(2-methylphenyl)propanoic acid, the following standard experimental protocols are recommended.

1. Radioligand Binding Assays

This assay is used to determine the binding affinity of a test compound to specific receptors.

  • Objective: To determine the Ki of 3-Amino-3-(2-methylphenyl)propanoic acid for GABA-A, GABA-B, and α2δ subunit binding sites.

  • Methodology:

    • Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for GABA receptors, HEK293 cells transfected with the α2δ subunit).

    • Incubate the membranes with a specific radioligand (e.g., [3H]GABA for GABA sites, [3H]CGP54626 for GABA-B receptors, [3H]gabapentin for the α2δ subunit) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. Electrophysiology (Patch-Clamp)

This technique measures the flow of ions through channels in the cell membrane, providing a functional measure of receptor modulation.

  • Objective: To determine the functional effect (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50) of 3-Amino-3-(2-methylphenyl)propanoic acid on GABA receptors.

  • Methodology:

    • Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the GABA receptor subtype of interest.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

    • Apply GABA or a specific agonist to elicit a baseline current.

    • Co-apply the test compound with the agonist to assess its modulatory effects (potentiation or inhibition of the current).

    • To test for direct agonist activity, apply the test compound in the absence of GABA.

    • Construct dose-response curves to determine EC50 or IC50 values.

3. In Vivo Behavioral Models

Animal models are used to assess the physiological and behavioral effects of the compound.

  • Objective: To evaluate the anxiolytic, anticonvulsant, and sedative properties of 3-Amino-3-(2-methylphenyl)propanoic acid.

  • Methodology:

    • Elevated Plus Maze: To assess anxiolytic-like behavior in rodents.

    • Pentylenetetrazol (PTZ)-induced Seizure Model: To evaluate anticonvulsant activity.

    • Rotarod Test: To measure motor coordination and potential sedative effects.

    • Administer the test compound to the animals at various doses.

    • After a specified time, subject the animals to the behavioral test.

    • Record and analyze the relevant behavioral parameters (e.g., time spent in open arms, seizure latency, time on the rotarod).

Visualizations

GABAergic Synapse Signaling Pathway

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_modulators Benchmark Modulators Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_vesicle GABA Vesicle GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A GABA GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B GABA GAD->GABA_vesicle Synthesis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx triggers release AP Action Potential AP->Ca_channel Depolarization Cl_influx Cl- Influx GABA_A->Cl_influx K_efflux K+ Efflux GABA_B->K_efflux Ca_inhibition Ca2+ Channel Inhibition GABA_B->Ca_inhibition Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization Ca_inhibition->Hyperpolarization Baclofen Baclofen Baclofen->GABA_B Agonist Gabapentin Gabapentin Gabapentin->Ca_channel Inhibits α2δ subunit Phenibut Phenibut Phenibut->GABA_B Agonist

Caption: Simplified signaling pathway at a GABAergic synapse, illustrating the sites of action for known GABA modulators.

Experimental Workflow for Compound Benchmarking

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Comparison binding_assay Radioligand Binding Assays (GABA-A, GABA-B, α2δ) patch_clamp Patch-Clamp Electrophysiology (Functional Activity) binding_assay->patch_clamp Determine Target(s) behavioral_models Behavioral Models (Anxiety, Seizure, Motor) patch_clamp->behavioral_models Promising functional activity leads to pk_pd Pharmacokinetics/ Pharmacodynamics behavioral_models->pk_pd Correlate exposure with effect data_analysis Determine Ki, EC50/IC50 pk_pd->data_analysis comparison Benchmark against Known Modulators data_analysis->comparison

Caption: A logical workflow for the comprehensive benchmarking of a novel GABA modulator, from initial in vitro screening to in vivo validation.

Conclusion

The comprehensive benchmarking of 3-Amino-3-(2-methylphenyl)propanoic acid requires a systematic evaluation of its pharmacological properties. While direct experimental data remains to be elucidated, this guide outlines the established methodologies and comparative framework necessary to characterize its potential as a novel GABA modulator. By determining its binding affinities, functional potencies, and in vivo effects relative to well-known compounds like Baclofen, Phenibut, and Gabapentin, the scientific community can ascertain its therapeutic promise and unique pharmacological profile.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-3-(2-methylphenyl)propanoic Acid Derivatives and Related GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological cross-reactivity, often termed target selectivity, for derivatives of 3-Amino-3-(2-methylphenyl)propanoic acid and structurally related Gamma-Aminobutyric Acid (GABA) analogues. In the context of small molecule drug discovery, understanding the interaction of a compound with multiple biological targets is crucial for predicting its efficacy and potential side effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the evaluation of these compounds.

While specific binding data for 3-Amino-3-(2-methylphenyl)propanoic acid is not extensively available in public literature, this guide draws comparisons with its close structural relatives, including phenibut (β-phenyl-GABA) and other gabapentinoids like pregabalin. The primary targets for this class of compounds include the α2δ subunit of voltage-gated calcium channels (VGCCs) and GABA receptors.

Comparative Analysis of Binding Affinities

The selectivity of a compound is determined by its binding affinity to its intended target versus off-targets. For GABA analogues, the key targets of interest are the α2δ subunit of VGCCs and GABAA and GABAB receptors. The following table summarizes the binding affinities (Ki or IC50 values) of representative GABA analogues.

CompoundPrimary TargetBinding Affinity (Ki/IC50)Off-TargetBinding Affinity (Ki/IC50)Reference
Phenibut (R-enantiomer) GABAB Receptor~30-68 µM (IC50)α2δ subunit of VGCCs23 µM (Ki)[1]
Baclofen GABAB Receptor~1 µM (IC50)--[1]
Pregabalin α2δ subunit of VGCCsHigh AffinityGABAA/GABAB ReceptorsNo significant binding[2]
Gabapentin α2δ subunit of VGCCsHigh AffinityGABAA/GABAB ReceptorsNo significant binding[3]

Note: Lower Ki/IC50 values indicate higher binding affinity.

Analysis:

  • Phenibut exhibits a dual mechanism of action, acting as a full agonist at the GABAB receptor and also binding to the α2δ subunit of VGCCs.[1] Its affinity for the GABAB receptor is notably lower than that of baclofen, a selective GABAB agonist.[1] The R-enantiomer of phenibut is the more active form at the GABAB receptor.[1]

  • Pregabalin and Gabapentin are highly selective for the α2δ subunit of VGCCs and do not show significant affinity for GABA receptors.[2][3]

  • Tolibut , the 4-methyl analogue of phenibut, is described as having tranquilizing and neuroprotective properties, suggesting it may share a similar target profile with phenibut, though specific binding data is limited.[4]

  • For 3-Amino-3-(2-methylphenyl)propanoic acid , based on its structural similarity to phenibut (a β-phenyl-GABA derivative), it is plausible that it interacts with both GABAB receptors and the α2δ subunit of VGCCs. The position of the methyl group on the phenyl ring (ortho position) would likely influence the binding affinity and selectivity compared to phenibut (unsubstituted) and tolibut (para-substituted). Further experimental validation is required to confirm this.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of a compound like 3-Amino-3-(2-methylphenyl)propanoic acid, a panel of in vitro assays is typically employed. These assays quantify the binding and functional activity of the compound at various receptors and ion channels.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind to the target receptor by the test compound.

General Protocol for Radioligand Competition Binding Assay:

  • Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., from cell lines like CHO or HEK293, or from brain tissue homogenates) are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of a compound on its target, such as the activation or inhibition of an ion channel or the stimulation of a signaling pathway.

Electrophysiology for Ion Channels (e.g., VGCCs):

  • Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion flow through a single ion channel.

    • A glass micropipette forms a high-resistance seal with the membrane of a cell expressing the ion channel of interest.

    • The membrane potential is clamped at a specific voltage.

    • The current flowing through the ion channel in response to a voltage stimulus is recorded in the absence and presence of the test compound.

    • Inhibition or modulation of the current by the compound is quantified.

Functional Assays for G-Protein Coupled Receptors (GPCRs) (e.g., GABAB Receptors):

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to a GPCR.

    • Cell membranes containing the GPCR of interest are incubated with the test compound and [35S]GTPγS (a non-hydrolyzable GTP analog).

    • Agonist binding to the GPCR stimulates the binding of [35S]GTPγS to the Gα subunit.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in cross-reactivity studies.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand ([3H]-Baclofen) Radioligand->Incubation Test_Compound Test Compound (e.g., 3-Amino-3-(2-methylphenyl) propanoic acid) Test_Compound->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a Radioligand Competition Binding Assay.

GABA_Analogue_Signaling cluster_gabapentinoid Gabapentinoid Pathway cluster_gabab GABA-B Receptor Pathway Pregabalin Pregabalin / Gabapentin alpha2delta α2δ subunit of VGCC Pregabalin->alpha2delta Binds to Ca_influx ↓ Ca²⁺ Influx alpha2delta->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release Phenibut Phenibut / Baclofen GABAB_R GABAB Receptor Phenibut->GABAB_R Agonist G_protein Gi/o Protein Activation GABAB_R->G_protein AC ↓ Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP

Signaling pathways for different classes of GABA analogues.

Conclusion

The cross-reactivity profile of 3-Amino-3-(2-methylphenyl)propanoic acid derivatives is likely to be influenced by the nature and position of substituents on the phenyl ring. Based on the available data for structurally similar compounds, it is hypothesized that these derivatives may exhibit activity at both the α2δ subunit of voltage-gated calcium channels and GABAB receptors. A comprehensive evaluation of their binding affinities and functional activities at a panel of relevant targets is essential to fully characterize their selectivity and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for conducting such studies. Further research is warranted to elucidate the precise pharmacological profile of 3-Amino-3-(2-methylphenyl)propanoic acid and its derivatives.

References

A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric purity of 3-Amino-3-(2-methylphenyl)propanoic acid: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric purity depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for direct or indirect analysis. Below is a summary of the performance of each technique for the analysis of 3-Amino-3-(2-methylphenyl)propanoic acid.

MethodApproachTypical Stationary/Mobile Phase or ReagentResolution (Rs)Selectivity (α)Analysis TimeAdvantagesLimitations
Chiral HPLC DirectColumn: Astec CHIROBIOTIC® T Mobile Phase: Methanol/Water/Formic Acid> 2.0> 1.515-30 minDirect analysis, high resolution, robust.Higher cost of chiral columns.
Chiral HPLC IndirectDerivatizing Agent: Marfey's Reagent (FDAA) Column: C18 Mobile Phase: Acetonitrile/Water/TFA> 1.5> 1.230-45 minUses standard columns, high sensitivity.Derivatization step required.
Chiral GC-MS IndirectDerivatizing Agent: Heptafluorobutyl Chloroformate Column: Chirasil-L-Val> 2.0> 1.420-35 minHigh sensitivity and selectivity (with MS).Derivatization required, potential for racemization.
NMR Spectroscopy IndirectChiral Derivatizing Agent: 2-Formylphenylboronic acid & (R)-BINOLN/AN/A< 90 minNo chromatographic separation needed, simple sample prep.Lower sensitivity, requires chiral reagent.

Experimental Workflows and Logical Relationships

A visual representation of the decision-making process and experimental workflows for each analytical technique is provided below.

Enantiomeric Purity Analysis Workflow General Workflow for Enantiomeric Purity Analysis cluster_sample Sample Preparation cluster_decision Method Selection cluster_hplc_direct Direct Chiral HPLC cluster_indirect Indirect Analysis cluster_hplc_indirect Indirect Chiral HPLC cluster_gc Chiral GC-MS cluster_nmr NMR Spectroscopy cluster_data Data Analysis Sample 3-Amino-3-(2-methylphenyl)propanoic acid Sample Decision Direct or Indirect Analysis? Sample->Decision HPLC_Direct Direct Injection Decision->HPLC_Direct Direct Derivatization Derivatization with Chiral Reagent Decision->Derivatization Indirect CSP_Column Chiral Stationary Phase (CSP) Column HPLC_Direct->CSP_Column Data Peak Integration / Signal Ratio Enantiomeric Excess (% ee) Calculation CSP_Column->Data HPLC_Indirect Injection Derivatization->HPLC_Indirect GC_Injection Injection Derivatization->GC_Injection NMR_Analysis NMR Analysis of Diastereomers Derivatization->NMR_Analysis Achiral_Column Achiral (e.g., C18) Column HPLC_Indirect->Achiral_Column Achiral_Column->Data Chiral_GC_Column Chiral GC Column GC_Injection->Chiral_GC_Column Chiral_GC_Column->Data NMR_Analysis->Data

Caption: General workflow for enantiomeric purity analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Method 1: Direct Analysis using a Macrocyclic Glycopeptide Chiral Stationary Phase

This method allows for the direct separation of the enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid without prior derivatization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water with a small amount of an acidic modifier to improve peak shape (e.g., 80:20 v/v methanol:water with 0.1% formic acid). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Direct_Chiral_HPLC_Workflow Direct Chiral HPLC Workflow start Sample in Mobile Phase inject Inject into HPLC start->inject separation Separation on Astec CHIROBIOTIC® T Column inject->separation detection UV Detection (220 nm) separation->detection analysis Peak Integration and % ee Calculation detection->analysis

Caption: Workflow for direct chiral HPLC analysis.

Method 2: Indirect Analysis via Derivatization with Marfey's Reagent (FDAA)

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.[1][2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Derivatizing Agent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).[1][2][3]

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 10-60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 340 nm.

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction to room temperature and neutralize with 200 µL of 2 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Data Analysis: Integrate the peak areas for the two diastereomers and calculate the % ee as described above.

Indirect_Chiral_HPLC_Workflow Indirect Chiral HPLC Workflow start Amino Acid Sample derivatize Derivatize with Marfey's Reagent (FDAA) start->derivatize inject Inject into HPLC derivatize->inject separation Separation on C18 Column inject->separation detection UV Detection (340 nm) separation->detection analysis Peak Integration and % ee Calculation detection->analysis

Caption: Workflow for indirect chiral HPLC analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the amino acid for gas-phase analysis.

  • Instrumentation: GC-MS system.

  • Derivatizing Agent: Heptafluorobutyl chloroformate (HFBCF).

  • Column: Chirasil-L-Val (or similar chiral GC column).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 200 °C at 5 °C/min.

  • Injection: Splitless mode.

  • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the amino acid in 100 µL of a suitable solvent (e.g., methanol).

    • Add 50 µL of pyridine and 50 µL of heptafluorobutyl chloroformate.

    • Heat the mixture at 100 °C for 1 hour.

    • After cooling, extract the derivative with an organic solvent (e.g., dichloromethane) and inject it into the GC-MS.

  • Data Analysis: Integrate the peak areas of the corresponding enantiomers in the chromatogram and calculate the % ee.

Chiral_GC_MS_Workflow Chiral GC-MS Workflow start Amino Acid Sample derivatize Derivatize with HFBCF start->derivatize inject Inject into GC-MS derivatize->inject separation Separation on Chirasil-L-Val Column inject->separation detection Mass Spectrometric Detection separation->detection analysis Peak Integration and % ee Calculation detection->analysis

Caption: Workflow for chiral GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral derivatizing agent to form diastereomers that can be distinguished by their NMR spectra.[4][5][6]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Chiral Derivatizing System: 2-formylphenylboronic acid and (R)-1,1'-bi-2-naphthol ((R)-BINOL).[4][5][6]

  • Solvent: Deuterated chloroform (CDCl₃).

  • Protocol:

    • In an NMR tube, dissolve approximately 5 mg of the amino acid sample in 0.6 mL of CDCl₃.

    • Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (R)-BINOL.

    • Gently mix the contents of the NMR tube until all components are dissolved. The formation of the diastereomeric iminoboronate esters is typically rapid at room temperature.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate these signals and calculate the enantiomeric ratio directly from the integration values.

NMR_Spectroscopy_Workflow NMR Spectroscopy Workflow start Amino Acid Sample derivatize In-situ Derivatization with 2-formylphenylboronic acid & (R)-BINOL start->derivatize acquire Acquire ¹H NMR Spectrum derivatize->acquire analysis Integration of Diastereomeric Signals and Ratio Calculation acquire->analysis

Caption: Workflow for NMR spectroscopy analysis.

References

A Comparative Guide to the Biological Assay Validation of 3-Amino-3-(2-methylphenyl)propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biological assays for validating the activity of 3-Amino-3-(2-methylphenyl)propanoic acid and its alternatives as potential inhibitors of the GABA transporter 1 (GAT-1). GAT-1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, and its inhibition is a key therapeutic strategy for various neurological disorders.[1]

Data Presentation: Comparative Inhibitory Potency of GAT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known GAT inhibitors against different GABA transporter subtypes. A lower IC50 value indicates a higher potency. This data is essential for comparing the efficacy and selectivity of potential GAT-1 inhibitors.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)
Tiagabine0.07>100>100>100
NNC-7110.04---
Guvacine1458 (rat)1191870
(S)-SNAP-511438821 (rat)5140
(R,S)-EF-15027>300>30026

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols: Key Assays for GAT-1 Inhibitor Validation

The primary method for determining the inhibitory activity of compounds against GAT-1 is the [³H]GABA uptake assay. This assay directly measures the ability of a test compound to block the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.

[³H]GABA Uptake Assay Protocol

This protocol is adapted for use with Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter.

Materials:

  • CHO or HEK293 cells stably expressing human GAT-1

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound (3-Amino-3-(2-methylphenyl)propanoic acid or alternatives)

  • Reference GAT-1 inhibitor (e.g., Tiagabine)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the GAT-1 expressing cells in appropriate medium supplemented with FBS and antibiotics. Seed the cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Compound Incubation: Add 100 µL of assay buffer containing various concentrations of the test compound or reference inhibitor to the wells. For total uptake control, add buffer without any inhibitor. For non-specific uptake control, add a high concentration of a known potent GAT-1 inhibitor (e.g., Tiagabine).

  • Pre-incubation: Incubate the plates for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add an appropriate volume of scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of a known inhibitor) from the total uptake (counts in the absence of any inhibitor).

  • Express the uptake in the presence of the test compound as a percentage of the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

GAT-1 Signaling Pathway

The following diagram illustrates the key elements of the GABAergic synapse and the role of GAT-1 in GABA reuptake. Inhibition of GAT-1 leads to an increased concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on the postsynaptic neuron.

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GAT1_pre GAT-1 GABA_released->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_released->GABA_receptor Binding GAT_glia GAT-1 / GAT-3 GABA_released->GAT_glia Uptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Activation Inhibitor 3-Amino-3-(2-methylphenyl) propanoic acid (or alternative) Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition

Caption: GAT-1's role in the GABAergic synapse and the mechanism of its inhibition.

Experimental Workflow for GAT-1 Inhibitor Screening

This diagram outlines a typical workflow for screening and validating potential GAT-1 inhibitors.

GAT1_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput [3H]GABA Uptake Assay (Single Concentration) start->primary_screen hit_identification Hit Identification: Compounds with >50% Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: [3H]GABA Uptake Assay (Multiple Concentrations) hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_assays Selectivity Assays: [3H]GABA Uptake in GAT-2, GAT-3, BGT-1 expressing cells ic50_determination->selectivity_assays lead_selection Lead Candidate Selection selectivity_assays->lead_selection in_vivo_studies In Vivo Efficacy and Toxicity Studies lead_selection->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-3-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount for ensuring safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-3-(2-methylphenyl)propanoic acid, a compound utilized in various research applications. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with 3-Amino-3-(2-methylphenyl)propanoic acid. While a specific Safety Data Sheet (SDS) for the racemic mixture was not identified, information for the (S)-enantiomer, (S)-3-Amino-3-(2-methylphenyl)propionic acid (CAS No. 736131-48-9), and the GHS classification for the (3S)-enantiomer provide essential safety data.

Based on available information, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn at all times when handling this chemical:

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts are generated.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 3-Amino-3-(2-methylphenyl)propanoic acid is through a licensed and approved hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Containerization: Collect waste 3-Amino-3-(2-methylphenyl)propanoic acid in a clearly labeled, sealed, and compatible container. If possible, use the original container.

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name: "3-Amino-3-(2-methylphenyl)propanoic acid".

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2]. The container should be kept tightly closed.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and absorbent material. All contaminated cleaning materials should also be collected and disposed of as hazardous waste.

3. Disposal of Contaminated Materials:

  • Empty Containers: Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container may be recycled or disposed of according to institutional guidelines. Puncturing the container can prevent reuse.

  • Contaminated PPE: Any disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Prohibited Actions: Do not dispose of 3-Amino-3-(2-methylphenyl)propanoic acid down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-Amino-3-(2-methylphenyl)propanoic acid.

cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response start Generation of 3-Amino-3-(2-methylphenyl)propanoic acid Waste container Collect in a Labeled, Compatible Container start->container ppe Dispose of Contaminated PPE as Hazardous Waste start->ppe storage Store in a Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup incineration Disposal at an Approved Hazardous Waste Facility (e.g., Incineration) pickup->incineration spill Spill Occurs contain Contain and Clean Up Spill with Appropriate Materials spill->contain spill_waste Collect Spill Residue as Hazardous Waste contain->spill_waste spill_waste->storage

Disposal workflow for 3-Amino-3-(2-methylphenyl)propanoic acid.

References

Personal protective equipment for handling 3-Amino-3-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Amino-3-(2-methylphenyl)propanoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

3-Amino-3-(2-methylphenyl)propanoic acid is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against these hazards. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield used in combination with goggles.[3][4]Protects against splashes and dust that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[5][6]Prevents skin contact which can cause irritation.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for powders, or a respirator with organic vapor cartridges for solutions) if ventilation is inadequate or when handling large quantities.[3][4]Minimizes the risk of respiratory tract irritation from dust or vapors.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling 3-Amino-3-(2-methylphenyl)propanoic acid is crucial for minimizing exposure risk.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Hazard Assessment prep2 Select and Inspect PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh and Transfer in a Ventilated Area prep3->handle1 handle2 Keep Containers Tightly Closed handle1->handle2 handle3 Avoid Generating Dust handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Properly Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A step-by-step workflow for the safe handling of 3-Amino-3-(2-methylphenyl)propanoic acid.

Detailed Methodologies:

  • Preparation:

    • Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for 3-Amino-3-(2-methylphenyl)propanoic acid.

    • PPE Selection and Inspection: Based on the hazard assessment, select the appropriate PPE as detailed in the table above. Inspect all PPE for any damage before use.

    • Ventilation: Ensure a properly functioning chemical fume hood is available and in use for all manipulations of the solid compound or its solutions.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation of dust.

    • Container Management: Keep the container of 3-Amino-3-(2-methylphenyl)propanoic acid tightly closed when not in use to prevent the release of dust or vapors.

    • Dust Minimization: Handle the solid material carefully to avoid generating dust.

  • Post-Handling & Cleanup:

    • Decontamination: Clean all work surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • PPE Removal and Disposal: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE as hazardous waste.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of 3-Amino-3-(2-methylphenyl)propanoic acid and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

waste Generate Waste (Unused chemical, contaminated PPE, etc.) container Collect in a Labeled, Compatible Hazardous Waste Container waste->container Segregate Waste Streams storage Store in a Designated Satellite Accumulation Area container->storage Keep Container Closed pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup Follow Institutional Protocols

Caption: Decision-making process for the disposal of waste containing 3-Amino-3-(2-methylphenyl)propanoic acid.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing 3-Amino-3-(2-methylphenyl)propanoic acid with other waste streams.[7]

  • Containerization: Collect all waste, including unused chemical, contaminated labware, and PPE, in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[7]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8] Never dispose of this chemical down the drain or in the regular trash.[9]

By implementing these safety and handling procedures, you can significantly reduce the risks associated with the use of 3-Amino-3-(2-methylphenyl)propanoic acid in your research and development activities.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.